HUMAN IL-13
Description
Properties
CAS No. |
148157-34-0 |
|---|---|
Molecular Formula |
C9H12N2 |
Origin of Product |
United States |
Foundational & Exploratory
history of human IL-13 discovery and cloning
An In-Depth Technical Guide to the Discovery and Cloning of Human Interleukin-13
Introduction
Interleukin-13 (IL-13) is a pleiotropic cytokine that plays a pivotal role in the regulation of inflammatory and immune responses. It is a central mediator in the pathogenesis of allergic inflammation and various diseases, including asthma. This document provides a detailed technical overview of the historical discovery and cloning of human IL-13, aimed at researchers, scientists, and professionals in drug development.
The Discovery of a Novel Cytokine: From P600 to IL-13
The discovery of IL-13 emerged from the seminal work on T helper cell subsets. In the late 1980s and early 1990s, the laboratories of Dr. Tim Mossman and Dr. Robert Coffman first described Th1 and Th2 cells, establishing a paradigm of functionally distinct T cell lineages characterized by their unique cytokine secretion profiles.
During this period of intense immunological discovery, a previously uncharacterized cytokine, initially designated P600 , was identified.[1][2] This factor was discovered through a systematic approach to identify novel gene products from activated T cells. Researchers used a differential screening strategy on a cDNA library derived from activated peripheral blood mononuclear cells, with the inducibility of lymphokine messenger RNAs by anti-CD28 serving as a primary screening criterion.[3] This method allowed for the identification of new cytokines without prior knowledge of their specific biological functions.[3]
Initial characterization of the recombinant protein revealed its effects on inflammatory and immune responses. Notably, it was found to inhibit the production of inflammatory cytokines by lipopolysaccharide (LPS)-activated human peripheral blood monocytes.[3][4] Furthermore, it demonstrated synergy with IL-2 in regulating the synthesis of interferon-gamma (IFN-γ) in large granular lymphocytes.[3][4]
Molecular Cloning and Characterization of this compound
The molecular cloning of the cDNA for this novel cytokine was a critical step in its characterization, officially leading to its designation as Interleukin-13 (IL-13) in 1993.[2][3] The gene for this compound was mapped to chromosome 5q31, in close linkage with the gene for IL-4, suggesting a common evolutionary origin.[2][3]
The cloned this compound was found to encode a protein with a molecular mass of approximately 13 kDa.[2][5] Structurally, IL-13 is a member of the α-helical family of cytokines, folding into a four-alpha-helical bundle.[2][6] While it shares structural similarities with Interleukin-4 (IL-4), it only has about 25% sequence identity.[2] Despite this limited sequence homology, the two cytokines share many functional properties, which is now understood to be due to their shared receptor components.
Quantitative Data Summary
The initial characterization and subsequent studies provided key quantitative data regarding the molecular and functional properties of this compound.
Table 1: Molecular Characteristics of this compound
| Property | Value | Reference |
| Molecular Mass | ~13 kDa | [2][5] |
| Gene Location | Chromosome 5q31 | [2] |
| Structure | 4 alpha-helical bundles | [2] |
| Amino Acid Residues | 112 (secreted form) | [7] |
| Disulfide Bonds | 2 intramolecular | [6][8] |
Table 2: Bioactivity of Recombinant this compound
| Assay | Cell Line | ED₅₀ | Reference |
| Cell Proliferation | TF-1 | < 1 ng/mL | [9] |
| Cell Proliferation | TF-1 | 1-4 ng/mL | [10] |
| Cell Proliferation | TF-1 | 3-4 ng/mL | [7] |
Table 3: Receptor Binding Affinities (Kd)
| Receptor/Complex | Ligand | Binding Affinity (Kd) | Reference |
| IL-13Rα1 | IL-13 | ~4 nM | [11] |
| IL-13Rα1 + IL-4Rα | IL-13 | ~30-400 pM | [11][12] |
Key Experimental Protocols
The discovery and cloning of IL-13 relied on a series of sophisticated molecular and cellular biology techniques.
cDNA Library Construction and Differential Screening
The identification of the IL-13 cDNA was achieved through a method that did not rely on a pre-existing bioassay for a specific function.
Methodology:
-
T-Cell Activation: Human peripheral blood T lymphocytes were activated in vitro. A key step was the ligation of the CD28 antigen, which is crucial for the accumulation of lymphokine mRNAs.[3]
-
mRNA Isolation: Total RNA was extracted from the activated T-cells, and poly(A)+ mRNA was isolated.
-
cDNA Synthesis: The purified mRNA was used as a template for first-strand cDNA synthesis using reverse transcriptase, followed by second-strand synthesis to create double-stranded cDNA.
-
cDNA Library Construction: The cDNA was ligated into a suitable cloning vector (e.g., a plasmid or phage vector).
-
Differential Screening: The cDNA library was screened using probes derived from both activated and resting T-cells. Clones that hybridized to the "activated" probe but not the "resting" probe were selected as candidates for novel, inducible cytokines. This process led to the isolation of the cDNA clone for IL-13.[3]
Recombinant this compound Expression and Purification
To study its biological functions, large quantities of pure, bioactive IL-13 were required. This was achieved by expressing the cloned cDNA in recombinant systems.
Methodology (Example using a mammalian expression system):
-
Expression Vector Construction: A synthetic gene coding for this compound was cloned into a mammalian expression vector, such as pEE12.[6]
-
Transfection: The expression construct was transfected into a suitable host cell line, for example, NS-0 (a murine myeloma cell line), which is capable of stable, high-level expression of recombinant proteins.[6]
-
Cell Culture and Protein Production: Transfected cells were cultured in large volumes. The recombinant IL-13, being a secreted protein, was harvested from the cell culture supernatant.
-
Purification: A multi-step chromatography procedure was employed to purify the recombinant IL-13 to >98% purity.[6] A typical protocol involved:
-
Cation Exchange Chromatography: Using a resin like S-Sepharose.
-
Anion Exchange Chromatography: Using a resin like Q-Sepharose.
-
Hydroxyapatite Chromatography: To separate the bioactive monomer from inactive aggregates (like covalent trimers).[6]
-
Size-Exclusion Chromatography: Using a resin like Sephacryl-100 to achieve final polishing and buffer exchange.[6]
-
-
Characterization: The purified protein was characterized using techniques like SDS-PAGE, mass spectrometry, and N-terminal sequencing to confirm its identity and integrity.[6][8]
Bioactivity Assay
The biological activity of the purified recombinant IL-13 was assessed using cell-based assays. The human erythroleukemic cell line TF-1, which is dependent on certain cytokines for proliferation, was commonly used.
Methodology:
-
Cell Culture: TF-1 cells were maintained in appropriate growth medium supplemented with a growth factor like GM-CSF.
-
Cytokine Deprivation: Prior to the assay, cells were washed and starved of growth factors for several hours.
-
Assay Setup: Starved TF-1 cells were plated in 96-well plates. Serial dilutions of recombinant this compound were added to the wells.
-
Incubation: The cells were incubated for a period of 48-72 hours to allow for proliferation.[7]
-
Proliferation Measurement: Cell proliferation was quantified using various methods, such as:
-
Incorporation of ³H-thymidine.
-
Colorimetric assays (e.g., MTT, XTT).
-
Fluorometric assays.[7]
-
-
Data Analysis: The results were used to calculate the ED₅₀ (the concentration of IL-13 that induces 50% of the maximum proliferative response), providing a quantitative measure of its biological activity.[7][9][10]
Early Insights into IL-13 Signaling
Following its cloning, research quickly turned to understanding how IL-13 exerts its effects on target cells. It was discovered that IL-13 shares receptor components with IL-4, explaining their functional overlap.[5]
The primary signaling receptor for IL-13 is the Type II receptor , a heterodimer composed of the IL-4 receptor alpha chain (IL-4Rα) and the IL-13 receptor alpha 1 chain (IL-13Rα1) .[13][14]
The signaling cascade was elucidated as follows:
-
Ligand Binding: IL-13 first binds with low affinity to the IL-13Rα1 chain.[11]
-
Receptor Dimerization: This binding event recruits the IL-4Rα chain, forming a high-affinity ternary complex.[11][12]
-
JAK Activation: The formation of this receptor complex brings the associated Janus kinases (JAKs), specifically JAK1 and TYK2, into close proximity, leading to their trans-phosphorylation and activation.[15][16]
-
STAT6 Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the IL-4Rα chain.
-
STAT6 Activation and Translocation: These phosphorylated sites serve as docking sites for the transcription factor STAT6 (Signal Transducer and Activator of Transcription 6) .[17] STAT6 is then phosphorylated by the JAKs, causing it to dimerize and translocate to the nucleus.
-
Gene Transcription: In the nucleus, STAT6 dimers bind to specific DNA sequences in the promoters of IL-13-responsive genes, initiating their transcription.[14]
A second IL-13 binding protein, IL-13Rα2 , was also identified. It binds IL-13 with very high affinity but has a short cytoplasmic tail and was initially thought to act as a "decoy" receptor, sequestering IL-13 and preventing it from signaling through the Type II receptor complex.[13][18]
Visualizations
Experimental Workflow for IL-13 Cloning
Early IL-13 Signaling Pathway
References
- 1. Interleukin 13 and the evolution of asthma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin 13 - Wikipedia [en.wikipedia.org]
- 3. Interleukin-13 is a new human lymphokine regulating inflammatory and immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rbm.iqvia.com [rbm.iqvia.com]
- 6. Expression, purification, and characterization of recombinant human interleukin-13 from NS-O cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. Expression, purification, refolding, and characterization of recombinant human interleukin-13: utilization of intracellular processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. immunotools.de [immunotools.de]
- 10. static.abclonal.com [static.abclonal.com]
- 11. uniprot.org [uniprot.org]
- 12. cDNA cloning and characterization of the human interleukin 13 receptor alpha chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. COMMENTARY: IL-4 AND IL-13 RECEPTORS AND SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are the therapeutic candidates targeting IL-13? [synapse.patsnap.com]
- 15. Reactome | Interleukin-4 and Interleukin-13 signaling [reactome.org]
- 16. researchgate.net [researchgate.net]
- 17. miltenyibiotec.com [miltenyibiotec.com]
- 18. What are the preclinical assets being developed for IL-13? [synapse.patsnap.com]
An In-depth Technical Guide to the Human Interleukin-13 (IL-13) Gene: Structure, Chromosomal Location, and Core Regulatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the human Interleukin-13 (IL-13) gene, a critical cytokine involved in allergic inflammation and other immune responses. This document details its genomic structure, chromosomal location, and the intricate signaling pathways it governs. Furthermore, it outlines key experimental protocols for the study of this gene, offering a valuable resource for researchers in immunology, drug discovery, and related fields.
Human IL-13 Gene Structure and Chromosomal Location
The human IL13 gene is a key player in the type 2 immune response and is intricately linked to the pathogenesis of allergic diseases such as asthma. A thorough understanding of its genomic organization is fundamental for targeted therapeutic strategies.
Chromosomal Locus
The human IL13 gene is located on the long arm of chromosome 5, specifically in the q31.1 region.[1] This region is notable for containing a cluster of other cytokine genes that are also involved in the regulation of immune and inflammatory responses, including IL3, IL4, IL5, and CSF2. The close proximity of IL13 to IL4 is of particular interest, as these two cytokines share some functional properties and receptor components.
Gene Architecture: Exons and Introns
The IL13 gene is comprised of four exons and three introns.[2] The specific genomic coordinates and calculated lengths of these elements, based on the GRCh38.p14 assembly (NCBI Gene ID: 3596, Ensembl: ENSG00000169194), are summarized in the table below.[3][4]
| Feature | Start (bp) | End (bp) | Length (bp) |
| Exon 1 | 132,656,522 | 132,656,610 | 89 |
| Intron 1 | 132,656,611 | 132,657,757 | 1147 |
| Exon 2 | 132,657,758 | 132,657,859 | 102 |
| Intron 2 | 132,657,860 | 132,658,284 | 425 |
| Exon 3 | 132,658,285 | 132,658,409 | 125 |
| Intron 3 | 132,658,410 | 132,660,195 | 1786 |
| Exon 4 | 132,660,196 | 132,661,110 | 915 |
| Full Gene | 132,656,522 | 132,661,110 | 4589 |
Note: The start and end positions are based on the GRCh38.p14 assembly and may be subject to minor variations in different genome builds.
The IL-13 Signaling Pathway
IL-13 exerts its biological effects by binding to a complex receptor system and activating downstream signaling cascades, primarily the JAK-STAT pathway. Understanding this pathway is crucial for the development of targeted inhibitors.
Receptor Complex and Signal Transduction
The IL-13 receptor system involves two key receptor chains: IL-13 receptor alpha 1 (IL-13Rα1) and IL-4 receptor alpha (IL-4Rα). IL-13 initially binds with low affinity to IL-13Rα1. This binding event then recruits the IL-4Rα chain to form a high-affinity heterodimeric receptor complex.[1]
Upon formation of the ternary complex (IL-13, IL-13Rα1, and IL-4Rα), Janus kinases (JAKs), specifically JAK1, JAK2, and TYK2, associated with the intracellular domains of the receptor chains become activated through trans-phosphorylation.[5][6] These activated JAKs then phosphorylate specific tyrosine residues on the receptor chains, creating docking sites for Signal Transducer and Activator of Transcription 6 (STAT6).[7] Recruited STAT6 is subsequently phosphorylated by the JAKs, leading to its dimerization and translocation into the nucleus. In the nucleus, STAT6 dimers bind to specific DNA response elements in the promoters of target genes, thereby modulating their transcription.[7]
A second IL-13 binding protein, IL-13 receptor alpha 2 (IL-13Rα2), binds to IL-13 with high affinity and is considered a decoy receptor, as it does not typically initiate the canonical JAK-STAT signaling cascade.[7]
Experimental Protocols for IL-13 Gene Analysis
A variety of molecular biology techniques are employed to investigate the regulation and function of the IL13 gene. Below are detailed methodologies for three key experimental approaches.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Identifying Regulatory Elements
ChIP-seq is a powerful technique to identify genome-wide DNA binding sites for transcription factors and other DNA-associated proteins, providing insights into the regulatory landscape of the IL13 gene.
Protocol:
-
Cross-linking: Treat cells (e.g., primary human T helper 2 (Th2) cells) with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin to an average size of 200-600 base pairs using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., STAT6, GATA3) overnight at 4°C. The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the protein-DNA cross-links by heating at 65°C in the presence of a high salt concentration.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the human genome and use peak-calling algorithms to identify regions of enrichment, which correspond to the binding sites of the transcription factor.
Dual-Luciferase Reporter Assay for Promoter Activity
This assay is used to quantify the activity of the IL13 promoter and to assess the impact of specific regulatory elements or transcription factors on gene expression.[8][9][10][11]
Protocol:
-
Vector Construction: Clone the human IL13 promoter region of interest upstream of a firefly luciferase reporter gene in an expression vector.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or Jurkat T-cells) and co-transfect the cells with the IL13 promoter-luciferase construct, a control vector expressing Renilla luciferase (for normalization of transfection efficiency), and expression vectors for any transcription factors being investigated.
-
Cell Stimulation: After 24-48 hours, stimulate the cells with appropriate inducers (e.g., PMA and ionomycin (B1663694) for T-cells) to activate the signaling pathways that regulate IL13 expression.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly luciferase activity in the cell lysate using a luminometer. Subsequently, add a quenching reagent and the Renilla luciferase substrate to measure the Renilla luciferase activity in the same sample.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as relative luciferase units (RLU) or fold change over a control.
Real-Time PCR (qPCR) for IL-13 mRNA Quantification
qPCR is a sensitive and specific method for quantifying the expression levels of IL13 mRNA in different cell types or under various experimental conditions.[12][13]
Protocol:
-
RNA Extraction: Isolate total RNA from the cells or tissues of interest using a suitable RNA extraction kit. Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
qPCR Reaction Setup: Prepare a qPCR reaction mix containing the cDNA template, forward and reverse primers specific for human IL13, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection chemistry (e.g., TaqMan). Also, set up reactions for a reference gene (e.g., GAPDH or ACTB) for normalization.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence intensity at each cycle of amplification.
-
Data Analysis: Determine the cycle threshold (Ct) values for both IL13 and the reference gene. Calculate the relative expression of IL13 mRNA using the ΔΔCt method, normalizing the IL13 Ct values to the reference gene Ct values.
This in-depth guide provides a solid foundation for understanding the molecular biology of the human IL13 gene. The detailed information on its structure, signaling, and methods of study will be a valuable asset to researchers and professionals dedicated to unraveling the complexities of immune regulation and developing novel therapeutics for a range of inflammatory diseases.
References
- 1. Interleukin 13 - Wikipedia [en.wikipedia.org]
- 2. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Gene: IL13 (ENSG00000169194) - Summary - Homo_sapiens - Ensembl genome browser 115 [ensembl.org]
- 4. IL13 interleukin 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 6. origene.com [origene.com]
- 7. uniprot.org [uniprot.org]
- 8. benchchem.com [benchchem.com]
- 9. Promoter deletion analysis using a dual-luciferase reporter system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
- 11. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 12. IL-4 and IL-13 mRNA real-time PCR quantification on whole blood to assess allergic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels. | Semantic Scholar [semanticscholar.org]
human IL-13 protein structure and post-translational modifications
An In-depth Technical Guide to Human Interleukin-13 (IL-13) Protein Structure and Post-Translational Modifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the human Interleukin-13 (IL-13) protein, focusing on its three-dimensional structure, significant post-translational modifications (PTMs), and the primary signaling pathways it governs. The content herein is curated for professionals engaged in immunology, molecular biology, and therapeutic development, offering detailed experimental protocols and structured data for practical application.
Human IL-13 Protein Structure
Interleukin-13 is a pleiotropic cytokine, predominantly secreted by activated T helper type 2 (Th2) cells, that plays a central role in allergic inflammation and immunity against parasites.[1] Structurally, this compound is a member of the short-chain four-α-helix bundle cytokine family, sharing topological similarities with Interleukin-4 (IL-4), despite a sequence identity of only about 25%.[1][2][3] This structural homology underpins their overlapping, yet distinct, biological functions.[2][4]
The high-resolution three-dimensional structure of this compound has been determined by multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[2][5] The protein consists of 113 modeled residues and has a total molecular weight of approximately 12.4-12.5 kDa.[2][5]
Quantitative Structural Data
The following table summarizes key quantitative data derived from the structural determination of this compound as deposited in the Protein Data Bank (PDB).
| Parameter | PDB ID: 1GA3[5] | PDB ID: 1IJZ[2] |
| Method | Nuclear Magnetic Resonance (NMR) | Nuclear Magnetic Resonance (NMR) |
| Organism | Homo sapiens | Homo sapiens |
| Expression System | Escherichia coli | Escherichia coli |
| Total Molecular Weight | 12.42 kDa | 12.49 kDa |
| Modeled Residues | 113 | 113 |
| Total Atom Count | 868 | 872 |
Post-Translational Modifications (PTMs) of this compound
Post-translational modifications are critical for the structure, stability, and function of cytokines. For IL-13, the most significant PTMs include disulfide bond formation and glycosylation. The presence and nature of these modifications can be dependent on the expression system used for protein production.[6][7]
Disulfide Bonds
Biologically active this compound contains two internal disulfide bonds that are crucial for maintaining its tertiary structure and function.[6] These bonds are conserved between IL-13 and IL-4, further highlighting their structural homology.[6] The connectivity of these bonds has been unambiguously determined through mass spectrometry.[6]
| Disulfide Bond Linkage | Description |
| Cys28 - Cys56 | Connects α-helix A and the loop preceding α-helix C.[6] |
| Cys44 - Cys70 | Connects α-helix B and the loop following α-helix C.[6] |
Glycosylation
The glycosylation status of IL-13 is a subject of nuanced discussion and appears to be dependent on the cellular expression system.
-
Recombinant IL-13 from E. coli : When expressed in prokaryotic systems like E. coli, the resulting recombinant this compound is non-glycosylated but remains biologically active.[6] The structures deposited in the PDB were determined using protein from this source.[2][5]
-
Recombinant IL-13 from Eukaryotic Cells : Analysis of recombinant IL-13 expressed in eukaryotic systems has revealed the presence of N-linked glycosylation.[7][8] this compound has four potential N-glycosylation sites.[7] Detailed analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has characterized the specific sites and types of glycans present.[7][8]
| Potential N-Glycosylation Site | Status & Most Abundant Glycan Type |
| Asn52 (N52) | Identified as the most extensively glycosylated site (~80% occupancy). The most abundant glycans are of the complex, biantennary type.[7] |
| Asn63 (N63) | Identified as a potential site, confirmed by deamidation after PNGase F treatment.[7] |
| Asn71 (N71) | Identified as a glycosylation site with complex, biantennary type N-glycans being most common.[7] |
| Asn86 (N86) | Identified as a glycosylation site with complex, biantennary type N-glycans being most common.[7] |
Glycosylation can play a significant role in protein folding, stability, and receptor interactions.[7] For instance, the N-linked glycosylation of the IL-13 receptor α2 (IL-13Rα2) has been shown to be a critical determinant of whether it binds to IL-13 or another ligand, Chitinase 3-like-1.[9][10]
IL-13 Signaling Pathways
IL-13 exerts its biological effects by binding to a cell surface receptor complex, which triggers intracellular signaling cascades. The primary signaling pathway involves the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins.[11][12]
Receptor System
The IL-13 receptor system consists of two main chains:
-
IL-13 Receptor α1 (IL-13Rα1) : Binds IL-13 with low to moderate affinity. Upon ligand binding, it recruits the IL-4 Receptor α (IL-4Rα) chain to form the functional Type II IL-4 receptor complex.[13][14]
-
IL-4 Receptor α (IL-4Rα) : A shared receptor subunit with IL-4. It does not bind IL-13 directly but is essential for forming the signaling-competent complex.[13][14]
-
IL-13 Receptor α2 (IL-13Rα2) : Binds IL-13 with very high affinity. It is often considered a "decoy" receptor as it lacks a substantial intracellular domain for canonical JAK/STAT signaling, and its binding leads to the internalization and depletion of IL-13.[12][14] However, some studies suggest it may have alternative, STAT6-independent signaling functions, potentially involving AP-1 activation.[14][15]
Canonical JAK-STAT Signaling
The canonical IL-13 signaling pathway is initiated by the formation of the ternary complex of IL-13, IL-13Rα1, and IL-4Rα.[14] This leads to the activation of receptor-associated Janus kinases (JAK1, JAK2, and Tyk2).[12][16] The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the IL-4Rα chain.[12]
These phosphotyrosine residues serve as docking sites for STAT6.[13] STAT6 is recruited, phosphorylated by the JAKs, and subsequently homodimerizes. The STAT6 dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoters of target genes, leading to their transcription.[12] Key outcomes of this pathway include IgE class switching in B cells, alternative macrophage activation, and mucus production in epithelial cells.[17]
Other Signaling Pathways
In addition to the canonical JAK-STAT6 pathway, IL-13 can activate other signaling cascades, including:
-
Insulin Receptor Substrate (IRS-1/IRS-2) Pathway : This pathway can be activated downstream of the Type II receptor, leading to the activation of phosphoinositide 3-kinase (PI3K) and the Akt signaling cascade.[11][18]
-
MAPK/ERK Pathway : IL-13 has been shown to induce the phosphorylation of ERK1/2 in a STAT6-independent manner in some cell types.[18]
Key Experimental Protocols
This section provides detailed methodologies for cornerstone experiments used to elucidate the structure, modifications, and signaling functions of IL-13.
Protocol: NMR Spectroscopy for IL-13 Structure Determination
This generalized protocol is based on the methods used to solve the solution structure of this compound.[5][19]
Objective: To determine the high-resolution 3D structure of this compound in solution.
Materials:
-
Expression vector (e.g., pMAL-c2) containing the this compound gene.
-
E. coli expression strain (e.g., BL21(DE3)).
-
Minimal media supplemented with ¹⁵N-labeled ammonium (B1175870) chloride and/or ¹³C-labeled glucose for isotope labeling.
-
Lysis buffer, denaturants (e.g., Guanidine HCl), and refolding buffers.
-
Purification columns (e.g., Ni-NTA affinity, size-exclusion chromatography).
-
NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5).
-
High-field NMR spectrometer (e.g., 600 MHz or higher).
Procedure:
-
Protein Expression and Labeling: Transform E. coli with the IL-13 expression vector. Grow cells in minimal media containing ¹⁵N and/or ¹³C sources to uniformly label the protein. Induce expression (e.g., with IPTG).
-
Purification and Refolding: Harvest cells and lyse them. Since IL-13 is often found in inclusion bodies, solubilize the protein with denaturants. Purify the denatured protein using affinity chromatography. Refold the protein by dialysis or rapid dilution into a refolding buffer.
-
Final Purification: Purify the refolded, monomeric IL-13 to homogeneity using size-exclusion chromatography.
-
NMR Sample Preparation: Concentrate the purified protein to ~1 mM in the NMR buffer. Add 5-10% D₂O for the lock signal.
-
NMR Data Acquisition: Acquire a suite of multidimensional NMR experiments (e.g., ¹H-¹⁵N HSQC, HNCA, HNCACB, CBCA(CO)NH, HCCH-TOCSY, ¹⁵N-edited NOESY-HSQC) to assign the backbone and side-chain resonances and to generate distance restraints.
-
Structure Calculation: Process the NMR data and use software (e.g., CYANA, XPLOR-NIH) to assign Nuclear Overhauser Effect (NOE) cross-peaks, which provide distance constraints between protons.
-
Structure Refinement: Calculate an ensemble of structures consistent with the experimental restraints. Refine the structures using molecular dynamics simulations in a water box to obtain the final, high-resolution structural model.
Protocol: Mass Spectrometry for PTM Analysis
This protocol outlines the workflow for identifying disulfide bonds and N-glycosylation sites on IL-13.[6][7]
Objective: To identify disulfide linkages and N-glycosylation sites.
Procedure:
-
Sample Preparation for Disulfide Mapping:
-
Non-Reduced Sample: Digest the native, purified IL-13 with a protease (e.g., trypsin, pepsin) under non-reducing conditions.[6]
-
Reduced Sample: Reduce the protein with DTT and alkylate with iodoacetamide. Then, digest with the same protease.
-
-
Sample Preparation for Glycosylation Analysis:
-
Intact Glycopeptides: Digest the purified IL-13 with a protease (e.g., Trypsin, GluC) to generate glycopeptides.[7]
-
Deglycosylated Peptides: Treat the protein with PNGase F to cleave N-linked glycans, which also converts the asparagine at the glycosylation site to aspartic acid (a deamidation "footprint"). Then, digest with a protease.[7]
-
-
LC-MS/MS Analysis: Analyze all peptide mixtures using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS). The instrument fragments the peptides and measures the mass-to-charge ratio of the fragments.
-
Data Analysis:
-
Disulfide Bonds: Use specialized software to search the MS/MS data from the non-reduced sample for disulfide-linked peptides. Compare these results with the reduced sample to confirm the linkages.[6]
-
Glycosylation: Search the MS/MS data from the intact digest against a protein database, allowing for variable modifications corresponding to different glycan masses. The fragmentation spectra (e.g., using EThcD) can confirm the peptide sequence and the attached glycan composition.[7] Search the data from the deglycosylated sample for peptides containing deamidated asparagine residues to confirm potential glycosylation sites.[7]
-
Protocol: Western Blot for STAT6 Phosphorylation
This protocol details the detection of activated STAT6 in response to IL-13 stimulation, a key indicator of canonical signaling.[20][21]
Objective: To qualitatively and semi-quantitatively measure the level of phosphorylated STAT6 (pSTAT6) in cells following IL-13 stimulation.
Materials:
-
Cell line responsive to IL-13 (e.g., A549 epithelial cells, primary B-cells).
-
Recombinant this compound.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA or Bradford).
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus.
-
PVDF or nitrocellulose membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-pSTAT6 (Tyr641) and Mouse anti-Total STAT6.
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., CCD camera-based imager).
Procedure:
-
Cell Culture and Stimulation: Plate cells and grow to 70-80% confluency. Serum-starve cells for 4-6 hours if required to reduce basal signaling. Treat cells with IL-13 (e.g., 10-50 ng/mL) for a specified time (peak phosphorylation is often 15-30 minutes).[20] Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibodies against pSTAT6 and total STAT6, diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the pSTAT6 signal to the total STAT6 signal for each sample to determine the relative increase in phosphorylation upon IL-13 stimulation.
References
- 1. Interleukin 13 - Wikipedia [en.wikipedia.org]
- 2. rcsb.org [rcsb.org]
- 3. Identification and characterisation of anti-IL-13 inhibitory single domain antibodies provides new insights into receptor selectivity and attractive opportunities for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-13 receptors and signaling pathways: an evolving web - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Mass spectrometric mapping of disulfide bonds in recombinant human interleukin-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the N-glycosylation of Recombinant IL-4 and IL-13 Proteins Using LC-MS/MS Analysis and the I-GPA Platform -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 8. Characterization of the N-glycosylation of Recombinant IL-4 and IL-13 Proteins Using LC-MS/MS Analysis and the I-GPA Platform - Mass Spectrometry Letters - 한국질량분석학회 - KISS [kiss.kstudy.com]
- 9. IL-13Rα2 Glycosylation Holds the Dance Card for Partnering with IL-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Glycosylation Regulates Chitinase 3-like-1 and IL-13 Ligand Binding to IL-13 Receptor α2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Frontiers | Tuning the Cytokine Responses: An Update on Interleukin (IL)-4 and IL-13 Receptor Complexes [frontiersin.org]
- 13. COMMENTARY: IL-4 AND IL-13 RECEPTORS AND SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular basis for shared cytokine recognition revealed in the structure of an unusually high affinity complex between IL-13 and IL-13Rα2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. IL-4 and IL-13 Receptor Signaling From 4PS to Insulin Receptor Substrate 2: There and Back Again, a Historical View - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Modulation of IL-4/IL-13 cytokine signaling in the context of allergic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solution structure of interleukin-13 and insights into receptor engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Tuning sensitivity to IL-4 and IL-13: differential expression of IL-4Rα, IL-13Rα1, and γc regulates relative cytokine sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Human Interleukin-13: A Technical Overview of its Molecular Characteristics and Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular and biochemical properties of human Interleukin-13 (IL-13), a key cytokine implicated in allergic inflammation and other immune responses. The document details its molecular weight, amino acid sequence, and the critical signaling cascade it initiates upon receptor binding. Methodologies for the experimental determination of these properties are also described to provide a comprehensive resource for researchers in the field.
Quantitative Data Summary
The following table summarizes the key quantitative data for human Interleukin-13.
| Parameter | Value | Source |
| Molecular Weight (predicted) | ~12.5 - 13.35 kDa | [1][2] |
| Molecular Weight (recombinant) | 12 kDa | [3] |
| Amino Acid Count (full-length) | 146 amino acids | [4] |
| Amino Acid Count (secreted) | 112 amino acids | [3][5] |
Amino Acid Sequence
The canonical amino acid sequence of full-length human IL-13, as retrieved from the UniProt database (Accession: P35225), consists of 146 amino acids.[4] The secreted, biologically active form of IL-13 is a 112 amino acid, non-glycosylated polypeptide chain.[3][5]
Full-Length this compound Sequence (146 Amino Acids):
Experimental Protocols
The determination of the molecular weight and amino acid sequence of proteins such as this compound is fundamental to their characterization. The following are detailed overviews of standard experimental protocols.
Determination of Molecular Weight
1. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
-
Principle: This technique separates proteins based on their molecular weight. The protein sample is denatured and coated with the anionic detergent sodium dodecyl sulfate (B86663) (SDS), which imparts a uniform negative charge. The proteins are then subjected to electrophoresis through a polyacrylamide gel matrix. Smaller proteins migrate more quickly through the gel than larger ones.
-
Methodology:
-
Sample Preparation: The purified IL-13 sample is mixed with a sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or dithiothreitol) to break disulfide bonds. The mixture is heated to ensure complete denaturation.
-
Gel Electrophoresis: The prepared IL-13 sample and a set of protein standards with known molecular weights are loaded into separate wells of a polyacrylamide gel. An electric field is applied, causing the negatively charged proteins to migrate towards the positive electrode.
-
Visualization: After separation, the gel is stained with a protein-binding dye, such as Coomassie Brilliant Blue, to visualize the protein bands.
-
Analysis: The migration distance of the IL-13 band is compared to the migration distances of the molecular weight standards. A standard curve is generated by plotting the logarithm of the molecular weight of the standards against their migration distance. The molecular weight of IL-13 is then interpolated from this curve.[6]
-
2. Size Exclusion Chromatography (SEC)
-
Principle: SEC separates molecules based on their hydrodynamic radius (size) in solution. The chromatography column is packed with porous beads. Larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later.
-
Methodology:
-
Column Equilibration: A size exclusion chromatography column is equilibrated with a suitable buffer.
-
Sample Injection: A solution of purified IL-13 is injected into the column.
-
Elution and Detection: The protein is carried through the column by the mobile phase. The elution of the protein is monitored by a detector, typically measuring UV absorbance at 280 nm.
-
Calibration and Analysis: The retention time of IL-13 is compared to that of a set of standard proteins of known molecular weight run under the same conditions. A calibration curve of log(molecular weight) versus retention time is used to estimate the molecular weight of IL-13.[7]
-
3. Mass Spectrometry (MS)
-
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. This technique provides a highly accurate determination of molecular weight.
-
Methodology:
-
Sample Introduction and Ionization: The purified IL-13 sample is introduced into the mass spectrometer and ionized. Common ionization techniques for proteins include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analysis: The ionized protein molecules are accelerated into a mass analyzer, which separates them based on their m/z ratio.
-
Detection: A detector records the abundance of ions at each m/z value.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the protein with high precision.[8]
-
Determination of Amino Acid Sequence
1. Edman Degradation
-
Principle: This method sequentially removes one amino acid at a time from the N-terminus of a protein.
-
Methodology:
-
Coupling: The protein is reacted with phenyl isothiocyanate (PITC), which binds to the free N-terminal amino acid.
-
Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the rest of the polypeptide chain under acidic conditions.
-
Conversion and Identification: The released amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography, typically High-Performance Liquid Chromatography (HPLC).
-
Repetition: The cycle is repeated to identify the subsequent amino acids in the sequence.[9][10]
-
2. Mass Spectrometry-Based Sequencing (Tandem MS)
-
Principle: This is the most widely used method for protein sequencing. The protein is first digested into smaller peptides, which are then analyzed by tandem mass spectrometry (MS/MS).
-
Methodology:
-
Proteolytic Digestion: The purified IL-13 is enzymatically digested into smaller peptide fragments using a protease with a known cleavage specificity, such as trypsin.
-
Peptide Separation: The resulting peptide mixture is typically separated by liquid chromatography (LC).
-
First Mass Analysis (MS1): As peptides elute from the LC column, they are ionized and their m/z ratios are measured in the first mass analyzer.
-
Peptide Fragmentation: Individual peptide ions are selected and fragmented in a collision cell.
-
Second Mass Analysis (MS2): The m/z ratios of the fragment ions are measured in the second mass analyzer.
-
Sequence Derivation: The amino acid sequence of the original peptide is deduced from the series of fragment ion masses. By assembling the sequences of overlapping peptides, the full sequence of the protein can be determined.[10]
-
IL-13 Signaling Pathway
This compound initiates its cellular effects by binding to a heterodimeric receptor complex. This binding triggers a downstream signaling cascade, primarily through the JAK-STAT pathway, which ultimately leads to the transcription of target genes.
The signaling cascade is initiated when IL-13 binds to the IL-13 receptor α1 (IL-13Rα1). This complex then recruits the IL-4 receptor α (IL-4Rα) to form the functional type II IL-4 receptor.[11][12] This receptor engagement leads to the activation of associated Janus kinases (JAKs), specifically JAK1 and TYK2.[4] The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the IL-4Rα. These phosphorylated sites serve as docking stations for the transcription factor Signal Transducer and Activator of Transcription 6 (STAT6).[11] Once docked, STAT6 is itself phosphorylated by the JAKs, leading to its dimerization, translocation to the nucleus, and subsequent modulation of gene expression.[11]
References
- 1. This compound Recombinant Protein (A42526) [thermofisher.com]
- 2. Recombinant this compound protein (Active) (ab270079) | Abcam [abcam.com]
- 3. prospecbio.com [prospecbio.com]
- 4. uniprot.org [uniprot.org]
- 5. stemcell.com [stemcell.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. How to Determine the Molecular Weight of Protein? - Creative Proteomics [creative-proteomics.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Protein sequencing - Wikipedia [en.wikipedia.org]
- 10. Methods and Techniques for Protein Sequencing - Creative Proteomics [creative-proteomics.com]
- 11. The Interleukin 13 (IL-13) Pathway in Human Macrophages Is Modulated by MicroRNA-155 via Direct Targeting of Interleukin 13 Receptor α1 (IL13Rα1) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. COMMENTARY: IL-4 AND IL-13 RECEPTORS AND SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Human Interleukin-13 Receptor Complex: Composition, Subunits, and Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the human Interleukin-13 (IL-13) receptor complex, detailing its composition, the function of its subunits, and the intricate signaling pathways it governs. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of immunology, allergic diseases, and the development of targeted therapeutics.
Composition and Subunits of the Human IL-13 Receptor Complex
The this compound receptor system is a multifaceted complex primarily composed of two distinct receptor chains: the IL-13 receptor alpha 1 (IL-13Rα1) and the IL-4 receptor alpha (IL-4Rα). A third component, the IL-13 receptor alpha 2 (IL-13Rα2), also plays a significant, albeit different, role in modulating IL-13 activity.
The functional signaling receptor for IL-13 is a heterodimer of IL-13Rα1 and IL-4Rα, often referred to as the Type II IL-4/IL-13 receptor.[1] IL-13 initiates signaling by first binding with low affinity to the IL-13Rα1 subunit. This initial binding event facilitates the recruitment of the IL-4Rα chain to form a high-affinity ternary complex, which is competent for signal transduction.[1][2][3]
In contrast, IL-4 can signal through two different receptor complexes. The Type I receptor is a heterodimer of IL-4Rα and the common gamma chain (γc), and it is exclusive to IL-4. The Type II receptor, shared with IL-13, is formed by the association of IL-4Rα and IL-13Rα1.[4]
The IL-13Rα2 chain binds to IL-13 with a much higher affinity than IL-13Rα1.[5] Historically, IL-13Rα2 was considered a "decoy" receptor due to its short cytoplasmic tail, which was thought to be incapable of initiating intracellular signaling. Its primary function was believed to be the sequestration of IL-13, thereby negatively regulating IL-13 signaling through the functional receptor complex.[6] However, emerging evidence suggests that IL-13Rα2 may have signaling capabilities of its own, independent of the canonical JAK/STAT pathway.[1]
Table 1: Subunits of the this compound Receptor Complex
| Subunit | Other Names | Chromosomal Location | Key Characteristics |
| IL-13Rα1 | CD213a1, NR4 | Xq24 | Binds IL-13 with low affinity; essential component of the functional signaling complex.[2] |
| IL-4Rα | CD124 | 16p12.1-p11.2 | Shared subunit with the IL-4 receptor; does not bind IL-13 directly but is recruited to the IL-13/IL-13Rα1 complex to form the high-affinity signaling receptor.[1][2] |
| IL-13Rα2 | CD213a2, IL-13BP | Xq13.1 | Binds IL-13 with high affinity; traditionally viewed as a decoy receptor, but may have independent signaling functions.[5][6] |
Quantitative Analysis of IL-13 Receptor Interactions
The binding affinities of IL-13 for its various receptor components have been quantified using techniques such as Surface Plasmon Resonance (SPR). These quantitative data are crucial for understanding the dynamics of receptor engagement and for the development of therapeutic antibodies and small molecules that can modulate these interactions.
Table 2: Binding Affinities (Kd) of this compound and its Receptor Subunits
| Interacting Molecules | Dissociation Constant (Kd) | Experimental Method | Reference |
| IL-13 and IL-13Rα1 | ~30-37 nM | Surface Plasmon Resonance (SPR) | [1][3] |
| IL-13 and IL-13Rα2 | ~56-107 pM | Kinetic Exclusion Assay (KEA) | [5] |
| IL-13 and the IL-13Rα1/IL-4Rα complex | ~30-400 pM | Surface Plasmon Resonance (SPR) | [1][3] |
Signaling Pathways of the this compound Receptor Complex
Upon the formation of the ternary IL-13/IL-13Rα1/IL-4Rα complex, a cascade of intracellular signaling events is initiated, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the Insulin Receptor Substrate (IRS) pathway.
The JAK/STAT Signaling Pathway
The canonical signaling pathway activated by the IL-13 receptor complex is the JAK/STAT6 pathway. The cytoplasmic domains of the IL-13Rα1 and IL-4Rα subunits are constitutively associated with Janus kinases (JAKs). Specifically, JAK1 is associated with IL-4Rα, while JAK2 and Tyrosine kinase 2 (Tyk2) are associated with IL-13Rα1.[4]
Upon receptor dimerization, these JAKs become activated through trans-phosphorylation. The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the IL-4Rα subunit. These phosphorylated tyrosine residues serve as docking sites for the Signal Transducer and Activator of Transcription 6 (STAT6) protein.[4] Recruited STAT6 is subsequently phosphorylated by the activated JAKs. Phosphorylated STAT6 molecules then dimerize, translocate to the nucleus, and bind to specific DNA sequences in the promoter regions of IL-13-responsive genes, thereby modulating their transcription.[7]
Caption: The IL-13 induced JAK/STAT signaling pathway.
The Insulin Receptor Substrate (IRS) Pathway
In addition to the STAT6 pathway, the IL-13 receptor complex can also activate the Insulin Receptor Substrate (IRS) pathway, although this activation is generally weaker compared to that induced by IL-4.[1] The phosphorylated tyrosine residues on the IL-4Rα chain can also serve as docking sites for IRS-1 and IRS-2.[8]
Once recruited, IRS proteins are phosphorylated by the activated JAKs. Phosphorylated IRS then acts as a scaffold to recruit other signaling molecules containing SH2 domains, such as the p85 subunit of phosphatidylinositol 3-kinase (PI3K).[1] This leads to the activation of the PI3K/Akt signaling cascade, which is involved in cell survival and proliferation.
Caption: The IL-13 induced IRS signaling pathway.
Experimental Protocols for Studying the IL-13 Receptor Complex
The following section provides an overview of key experimental methodologies used to investigate the composition and signaling of the this compound receptor complex.
Co-Immunoprecipitation (Co-IP) to Demonstrate Receptor Subunit Interactions
Co-IP is a powerful technique to demonstrate the physical interaction between the subunits of the IL-13 receptor complex in a cellular context.
Caption: Workflow for Co-Immunoprecipitation.
Protocol Overview:
-
Cell Lysis: Lyse cells expressing the IL-13 receptor subunits (e.g., human bronchial epithelial cells) using a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions and phosphorylation states.
-
Immunoprecipitation: Incubate the cell lysate with a primary antibody specific for one of the receptor subunits (e.g., anti-IL-13Rα1).
-
Immune Complex Capture: Add Protein A/G-conjugated beads to the lysate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the suspected interacting partner (e.g., anti-IL-4Rα) to confirm the co-precipitation.
Surface Plasmon Resonance (SPR) for Kinetic Analysis of Receptor Binding
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the interaction between IL-13 and its receptor components in real-time.
Protocol Overview:
-
Immobilization: Covalently immobilize one of the interacting partners (the "ligand," e.g., recombinant human IL-13Rα1) onto the surface of a sensor chip.
-
Injection: Inject the other interacting partner (the "analyte," e.g., recombinant this compound) at various concentrations over the sensor surface.
-
Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram showing the association and dissociation phases of the interaction.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Western Blot for Detection of STAT6 Phosphorylation
This method is used to quantify the activation of the JAK/STAT signaling pathway in response to IL-13 stimulation by measuring the level of phosphorylated STAT6 (pSTAT6).[9][10]
Protocol Overview:
-
Cell Culture and Stimulation: Culture appropriate cells (e.g., A549 human lung carcinoma cells) and stimulate them with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include an unstimulated control.[9][11]
-
Cell Lysis: Lyse the cells with a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation of STAT6.[9]
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT6 (pSTAT6 at Tyr641).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization: Strip the membrane and re-probe with an antibody for total STAT6 to normalize the pSTAT6 signal and confirm equal protein loading.[12]
This in-depth guide provides a foundational understanding of the this compound receptor complex. The detailed information on its composition, signaling pathways, and the experimental methodologies to study it will aid researchers and drug development professionals in their efforts to unravel the complexities of IL-13 biology and develop novel therapeutic interventions for IL-13-mediated diseases.
References
- 1. Frontiers | IL-4 and IL-13 Receptor Signaling From 4PS to Insulin Receptor Substrate 2: There and Back Again, a Historical View [frontiersin.org]
- 2. The Interleukin 13 Receptor Complex: R&D Systems [rndsystems.com]
- 3. Distinct Structural Requirements for Interleukin-4 (IL-4) and IL-13 Binding to the Shared IL-13 Receptor Facilitate Cellular Tuning of Cytokine Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Untangling the Complex Web of IL-4– and IL-13–Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Equilibrium and kinetic analysis of human interleukin-13 and IL-13 receptor alpha-2 complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The association of the cytoplasmic domains of interleukin 4 receptor alpha and interleukin 13 receptor alpha 2 regulates interleukin 4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Insulin Receptor Substrate (IRS)-2 negatively regulates alternative macrophage activation and allergic lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core: IL-13Rα1 and IL-13Rα2 Function in Human Cells
<_ _= "">
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-13 (IL-13), a key cytokine in type 2 immunity, plays a significant role in the pathophysiology of allergic diseases such as asthma. Its biological effects are mediated through a complex receptor system involving two primary receptor subunits: Interleukin-13 receptor alpha 1 (IL-13Rα1) and Interleukin-13 receptor alpha 2 (IL-13Rα2). These two receptors have distinct and complex roles in modulating IL-13 signaling. This guide provides a comprehensive overview of the functions of IL-13Rα1 and IL-13Rα2 in human cells, detailing their signaling pathways, expression profiles, and the experimental methodologies used to study them.
IL-13Rα1: The Signaling Receptor Chain
Structure and Gene Location
The IL-13Rα1 protein is a transmembrane receptor encoded by the IL13RA1 gene, located on the X chromosome. It is a component of the type II IL-4 receptor.
Function in IL-13 Signaling
IL-13Rα1 is the primary signaling receptor for IL-13.[1] The binding of IL-13 to IL-13Rα1 with low affinity initiates the recruitment of the IL-4 receptor alpha (IL-4Rα) chain to form a high-affinity heterodimeric receptor complex.[2][3] This complex formation triggers the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1][4] Specifically, JAK1 and TYK2, associated with the receptor chains, are activated and subsequently phosphorylate STAT6.[4][5] The phosphorylated STAT6 then forms homodimers, translocates to the nucleus, and binds to specific DNA sequences to regulate the transcription of IL-13-responsive genes.[4][6]
Expression Profile in Human Cells
IL-13Rα1 is expressed on a variety of human cell types, including B cells, monocytes, macrophages, fibroblasts, endothelial cells, and airway epithelial cells.[7][8][9] Its expression is crucial for mediating the effects of IL-13 in these cells.
IL-13Rα2: A Receptor with a Dual Role
Structure and Gene Location
IL-13Rα2 is a high-affinity receptor for IL-13, encoded by the IL13RA2 gene, also located on the X chromosome.[1] It exists in both membrane-bound and soluble forms.[10]
The Dual Function of IL-13Rα2
Initially, IL-13Rα2 was considered a "decoy" receptor due to its high affinity for IL-13 and its short cytoplasmic tail, which was thought to lack signaling capacity.[6][11] In this role, IL-13Rα2 binds to and sequesters IL-13, thereby preventing it from binding to the IL-13Rα1/IL-4Rα signaling complex and inhibiting IL-13-mediated effects.[1][11][12]
However, accumulating evidence suggests that IL-13Rα2 is more than just a decoy receptor and can mediate its own signaling pathways.[11][13][14] In some human cells, IL-13 binding to IL-13Rα2 can activate STAT6-independent pathways, including the activation of activator protein 1 (AP-1) and extracellular signal-related kinase (ERK).[11][12][15] This signaling has been implicated in promoting tumor invasion and metastasis, as well as the production of transforming growth factor-beta (TGF-β), a key mediator of fibrosis.[1][11]
Expression Profile in Human Cells
IL-13Rα2 expression is generally low in normal tissues but is overexpressed in various solid tumors, including glioblastoma, colorectal cancer, and pancreatic cancer, often correlating with poor prognosis.[11][14] It is also expressed in fibroblasts, macrophages, and smooth muscle cells.[7] In inflammatory conditions like inflammatory bowel disease, IL-13Rα2 expression is elevated in mucosal epithelial cells.[16]
Quantitative Data Summary
Table 1: Binding Affinities of Human IL-13 to its Receptors
| Ligand | Receptor | Dissociation Constant (Kd) |
| This compound | IL-13Rα1 | Low nM affinity[17] |
| This compound | IL-13Rα1/IL-4Rα complex | pM affinity[17] |
| This compound | IL-13Rα2 | 4.7 pM to 107 pM[17][18] |
| This compound (R110Q variant) | IL-13Rα2 | 56 pM[17] |
Table 2: Expression of IL-13 Receptor Subunits in Human Cell Types
| Cell Type | IL-13Rα1 Expression | IL-13Rα2 Expression |
| Immune Cells | ||
| B Cells | Present[12] | Low/Negative |
| Monocytes/Macrophages | Present[7][9] | Present, inducible[7] |
| T Cells (CD4+ TH17) | Present[8] | Low/Negative |
| Mast Cells | Present[8] | Low/Negative |
| Structural & Other Cells | ||
| Airway Epithelial Cells | Present[16] | Present, inducible[16] |
| Lung Fibroblasts | Present[7] | Present, inducible by IL-4, IL-13, TNF-α[7][19] |
| Endothelial Cells | Present[12] | Low/Negative |
| Smooth Muscle Cells | Present[12] | Present |
| Goblet Cells | Present[16] | Present[16] |
| Cancer Cells | ||
| Glioblastoma | Low/Negative | Overexpressed[11][14] |
| Colorectal Cancer | Present[20] | Overexpressed[11][14] |
| Pancreatic Cancer | Low/Negative | Overexpressed[11] |
| Renal Cell Carcinoma | Upregulated in tumors[20] | Low/Negative |
Key Experimental Protocols
Co-immunoprecipitation (Co-IP) to Demonstrate Receptor Complex Formation
This protocol is used to verify the interaction between IL-13Rα1 and IL-4Rα upon IL-13 stimulation.
-
Cell Culture and Treatment: Culture human cells expressing both receptors (e.g., A549 lung carcinoma cells) to 80-90% confluency. Stimulate with 10-100 ng/mL of recombinant this compound for 15-30 minutes at 37°C.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing NP-40 or a similar mild detergent) supplemented with protease and phosphatase inhibitors.[21] Incubate on ice for 30 minutes.[21]
-
Immunoprecipitation: Clarify the lysate by centrifugation. Pre-clear the lysate with protein A/G beads. Incubate the pre-cleared lysate with an antibody against one of the receptor subunits (e.g., anti-IL-13Rα1) overnight at 4°C with gentle rotation.[22]
-
Immune Complex Capture: Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads three to five times with lysis buffer to remove non-specific binding.[22]
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.[22] Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against the other receptor subunit (e.g., anti-IL-4Rα).
Western Blotting for STAT6 Phosphorylation
This protocol assesses the activation of the IL-13Rα1 signaling pathway.
-
Cell Culture and Stimulation: Culture cells of interest (e.g., human monocytes or fibroblasts). For reduced basal phosphorylation, serum-starve cells for 4-16 hours.[4] Stimulate cells with 10-100 ng/mL of IL-13 for various time points (e.g., 0, 15, 30, 60 minutes).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[4] Incubate with a primary antibody specific for phosphorylated STAT6 (p-STAT6 Tyr641) overnight at 4°C.[4][23]
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[4]
-
Total STAT6 and Loading Control: Strip the membrane and re-probe with an antibody for total STAT6 and a loading control (e.g., GAPDH or β-actin) to normalize the results.[4][24]
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
This technique provides quantitative data on the binding kinetics and affinity between IL-13 and its receptors.[25][26]
-
Ligand Immobilization: Covalently immobilize the receptor protein (e.g., recombinant human IL-13Rα1 or IL-13Rα2) onto a sensor chip surface.[25][27]
-
Analyte Injection: Inject a series of concentrations of the analyte (recombinant this compound) over the sensor surface at a constant flow rate.[25][28]
-
Data Acquisition: Monitor the change in the refractive index at the surface in real-time to generate a sensorgram, which shows the association and dissociation phases of the interaction.[26][28]
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (Kd = kd/ka).[26]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to quantify the mRNA expression levels of IL13RA1 and IL13RA2.
-
RNA Extraction: Isolate total RNA from the human cells of interest using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based assay with specific primers for IL13RA1, IL13RA2, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.[29][30]
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method.[31]
Visualizing Molecular Interactions and Workflows
Caption: IL-13Rα1 signaling through the JAK/STAT pathway.
References
- 1. Interleukin-13 receptor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Endogenously expressed IL-13Rα2 attenuates IL-13-mediated responses but does not activate signaling in human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IL13RA1 interleukin 13 receptor subunit alpha 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. IL-13 Receptor Alpha 2 Membrane and Soluble Isoforms Differ in Human and Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Recent Advances in IL-13Rα2-Directed Cancer Immunotherapy [frontiersin.org]
- 12. sinobiological.com [sinobiological.com]
- 13. researchgate.net [researchgate.net]
- 14. Interleukin 13 receptor alpha 2 (IL13Rα2): Expression, signaling pathways and therapeutic applications in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of a novel role of IL-13Rα2 in human Glioblastoma multiforme: interleukin-13 mediates signal transduction through AP-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Effects of Epithelial IL-13Rα2 Expression in Inflammatory Bowel Disease [frontiersin.org]
- 17. Equilibrium and kinetic analysis of human interleukin-13 and IL-13 receptor alpha-2 complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular basis for shared cytokine recognition revealed in the structure of an unusually high affinity complex between IL-13 and IL-13Rα2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Transcriptional regulation of the IL-13Rα2 gene in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Interleukin4Rα (IL4Rα) and IL13Rα1 Are Associated with the Progress of Renal Cell Carcinoma through Janus Kinase 2 (JAK2)/Forkhead Box O3 (FOXO3) Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Phospho-Stat6 (Tyr641) Antibody | Cell Signaling Technology [cellsignal.com]
- 24. researchgate.net [researchgate.net]
- 25. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 26. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 27. portlandpress.com [portlandpress.com]
- 28. path.ox.ac.uk [path.ox.ac.uk]
- 29. origene.com [origene.com]
- 30. origene.com [origene.com]
- 31. raybiotech.com [raybiotech.com]
The Human Interleukin-13 Signaling Cascade: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Core Signaling Pathways and Downstream Effectors of a Key Mediator in Type 2 Immunity and Allergic Disease.
Interleukin-13 (IL-13), a pleiotropic cytokine primarily secreted by activated T helper 2 (Th2) cells, innate lymphoid cells (ILC2s), and other immune cells, stands as a central orchestrator of type 2 inflammatory responses.[1][2] Its potent effects on both hematopoietic and non-hematopoietic cells drive the pathophysiology of a spectrum of allergic and fibrotic diseases, including asthma, atopic dermatitis, and idiopathic pulmonary fibrosis.[2][3] A comprehensive understanding of the IL-13 signaling cascade and its downstream effectors is therefore paramount for the development of targeted therapeutics aimed at mitigating the deleterious consequences of unabated type 2 inflammation. This technical guide provides a detailed overview of the IL-13 signaling network, quantitative insights into its key molecular interactions, and robust experimental protocols for its investigation.
The IL-13 Receptor System: A Shared and Private Network
The biological effects of IL-13 are initiated by its interaction with a complex receptor system that it partially shares with the related cytokine, Interleukin-4 (IL-4).[4] The composition of the receptor complex on the cell surface dictates the subsequent intracellular signaling events.
There are two primary receptor complexes for IL-13:
-
The Type II IL-4 Receptor (IL-4Rα/IL-13Rα1): This is the principal signaling receptor for IL-13.[4] It is a heterodimer composed of the IL-4 receptor alpha chain (IL-4Rα) and the IL-13 receptor alpha 1 chain (IL-13Rα1).[4] IL-13 initially binds to IL-13Rα1 with low affinity, which then recruits IL-4Rα to form a high-affinity signaling complex.[5] This receptor is widely expressed on various cell types, including epithelial cells, smooth muscle cells, fibroblasts, and macrophages.
-
The IL-13 Receptor Alpha 2 (IL-13Rα2): This receptor chain binds to IL-13 with a much higher affinity than IL-13Rα1.[4] For a long time, IL-13Rα2 was considered a "decoy" receptor due to its short cytoplasmic tail and its apparent inability to activate canonical signaling pathways.[6] However, emerging evidence suggests that IL-13Rα2 can mediate alternative signaling pathways, contributing to pro-fibrotic responses.[7]
The differential expression of these receptor components on various cell types contributes to the diverse and sometimes distinct biological activities of IL-13.
Quantitative Data: Receptor-Ligand Binding Affinities
The affinity of IL-13 for its receptor components has been characterized using various biophysical techniques, such as surface plasmon resonance. These quantitative data are crucial for understanding the initial steps of signal transduction.
| Ligand | Receptor/Receptor Complex | Dissociation Constant (Kd) | Reference(s) |
| IL-13 | IL-13Rα1 | ~30-37.8 nM | [5][8] |
| IL-13 | IL-4Rα/IL-13Rα1 complex | ~0.03-0.4 nM | [5] |
| IL-13 | IL-13Rα2 | High Affinity | [4] |
| IL-4 | IL-4Rα | ~1 nM | [5] |
Core Signaling Pathways: JAK/STAT6 and PI3K/AKT
Upon ligand binding and receptor dimerization, a cascade of intracellular signaling events is initiated, leading to the activation of key downstream pathways that ultimately modulate gene expression and cellular function.
The Canonical JAK/STAT6 Pathway
The primary and most well-characterized signaling pathway activated by IL-13 is the Janus kinase (JAK) and Signal Transducer and Activator of Transcription 6 (STAT6) pathway.[4]
The sequence of events is as follows:
-
JAK Activation: The formation of the IL-4Rα/IL-13Rα1 heterodimer brings the associated JAKs, primarily JAK1, JAK2, and TYK2, into close proximity, leading to their trans-phosphorylation and activation.[9]
-
STAT6 Recruitment and Phosphorylation: Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the IL-4Rα chain. These phosphorylated tyrosines serve as docking sites for the SH2 domain of STAT6.[9] Recruited STAT6 is subsequently phosphorylated by the activated JAKs.
-
STAT6 Dimerization and Nuclear Translocation: Phosphorylated STAT6 molecules form homodimers, which then translocate from the cytoplasm to the nucleus.[10]
-
Transcriptional Regulation: In the nucleus, STAT6 dimers bind to specific DNA sequences known as STAT6-binding elements in the promoter regions of target genes, thereby activating their transcription.[10]
The PI3K/AKT Pathway
In addition to the canonical JAK/STAT6 pathway, IL-13 can also activate the Phosphoinositide 3-kinase (PI3K)/AKT signaling cascade, which plays a crucial role in cell survival, proliferation, and metabolism.[11][12]
The key steps in this pathway are:
-
IRS-1/2 Phosphorylation: Upon IL-13 receptor activation, Insulin Receptor Substrate 1 (IRS-1) and/or IRS-2 are recruited to the receptor complex and become phosphorylated.[9]
-
PI3K Activation: Phosphorylated IRS proteins serve as docking sites for the p85 regulatory subunit of PI3K, leading to the activation of the p110 catalytic subunit.[13]
-
AKT Activation: Activated PI3K catalyzes the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B) and other downstream effectors.[13]
Downstream Effectors and Biological Consequences
The activation of the JAK/STAT6 and PI3K/AKT pathways by IL-13 culminates in a wide array of biological responses that are central to the pathogenesis of allergic and fibrotic diseases.
Allergic Inflammation
IL-13 is a key driver of the hallmark features of allergic inflammation:
-
Eosinophil Recruitment: IL-13 stimulates the production of chemokines, such as eotaxin-1 (CCL11), which are potent chemoattractants for eosinophils.[14]
-
Mucus Hypersecretion: In the airways, IL-13 acts on epithelial cells to induce goblet cell hyperplasia and the overproduction of mucus, a major contributor to airway obstruction in asthma.[10]
-
Airway Hyperresponsiveness (AHR): IL-13 directly affects airway smooth muscle cells, promoting their contractility and contributing to AHR.[14]
-
IgE Production: IL-13, in concert with IL-4, promotes B-cell class switching to IgE, the antibody isotype central to allergic sensitization.[2]
Tissue Remodeling and Fibrosis
Chronic exposure to IL-13 can lead to significant tissue remodeling and fibrosis, characterized by the excessive deposition of extracellular matrix proteins.
-
Fibroblast Activation: IL-13 directly stimulates fibroblasts to proliferate and produce collagen and other matrix components.[14]
-
Transforming Growth Factor-β (TGF-β) Production: IL-13 can induce the production and activation of TGF-β, a potent pro-fibrotic cytokine, particularly through signaling via the IL-13Rα2 receptor.[7] The activation of TGF-β by IL-13 can also involve the transcription factor Activator Protein-1 (AP-1).[15]
Quantitative Data: IL-13-Induced Gene Expression
The downstream effects of IL-13 are mediated by changes in gene expression. The following table summarizes the fold-change in expression of key IL-13 target genes in human bronchial epithelial cells.
| Gene | Function | Fold Change (IL-13 vs. Control) | Reference(s) |
| CCL11 (Eotaxin-1) | Eosinophil chemoattractant | >10-fold | [14] |
| MUC5AC | Mucin protein | Significantly increased | [16] |
| POSTN (Periostin) | Extracellular matrix protein involved in fibrosis | Significantly increased | [16] |
| SERPINB2 | Serine protease inhibitor, involved in inflammation | Significantly increased | [16] |
| CLCA1 | Calcium-activated chloride channel, regulates mucus production | Significantly increased | [17] |
Data extracted from publicly available datasets such as GEO: GSE206510 and GSE37693.[14][18]
Experimental Protocols for Studying the IL-13 Signaling Cascade
Investigating the intricacies of the IL-13 signaling pathway requires a robust and multifaceted experimental approach. The following section provides detailed methodologies for key experiments.
Western Blotting for Phosphorylated STAT6 (pSTAT6)
Objective: To detect and quantify the levels of phosphorylated STAT6 in response to IL-13 stimulation, as a measure of JAK/STAT6 pathway activation.
Methodology:
-
Cell Culture and Stimulation: Culture target cells (e.g., human bronchial epithelial cells, A549 cells) to 70-80% confluency. Serum-starve the cells for 4-6 hours prior to stimulation. Treat cells with recombinant human IL-13 (10-50 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT6 (pSTAT6 Tyr641) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the pSTAT6 signal to the signal for total STAT6 or a loading control (e.g., GAPDH, β-actin) to account for variations in protein loading.
Co-Immunoprecipitation (Co-IP) of the IL-13 Receptor Complex
Objective: To investigate the interaction between IL-13Rα1 and IL-4Rα upon IL-13 stimulation.
Methodology:
-
Cell Culture and Stimulation: Culture cells expressing the IL-13 receptor complex. Stimulate with IL-13 as described for Western blotting.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40) with protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against one of the target proteins (e.g., anti-IL-13Rα1) overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using an antibody against the other target protein (e.g., anti-IL-4Rα).
Chromatin Immunoprecipitation (ChIP) for STAT6 Binding
Objective: To identify the genomic regions where STAT6 binds following IL-13 stimulation.
Methodology:
-
Cell Culture and Cross-linking: Stimulate cells with IL-13. Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-STAT6 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating. Purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis of STAT6 binding sites.[19]
Enzyme-Linked Immunosorbent Assay (ELISA) for TGF-β
Objective: To quantify the amount of TGF-β secreted by cells in response to IL-13 stimulation.
Methodology:
-
Cell Culture and Supernatant Collection: Culture cells and stimulate with IL-13 for a desired period (e.g., 24-48 hours). Collect the cell culture supernatant.
-
Sample Preparation: Activate latent TGF-β in the supernatant by acidification followed by neutralization, as per the manufacturer's instructions for the specific ELISA kit.[20][21]
-
ELISA Procedure:
-
Add standards and prepared samples to a 96-well plate pre-coated with a TGF-β capture antibody.
-
Incubate to allow TGF-β to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add a biotinylated detection antibody specific for TGF-β.
-
Wash the plate.
-
Add streptavidin-HRP conjugate.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve and calculate the concentration of TGF-β in the samples.
Luciferase Reporter Assay for AP-1 Activation
Objective: To measure the activation of the AP-1 transcription factor in response to IL-13 stimulation, particularly in the context of IL-13Rα2 signaling.
Methodology:
-
Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing AP-1 response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Stimulation: After 24-48 hours, stimulate the transfected cells with IL-13.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.[1][22]
Conclusion and Future Directions
The Interleukin-13 signaling cascade is a complex and tightly regulated network that plays a pivotal role in the pathogenesis of allergic and fibrotic diseases. A thorough understanding of its molecular components, their interactions, and their downstream consequences is essential for the rational design of novel therapeutics. The experimental protocols outlined in this guide provide a robust framework for investigating the IL-13 signaling pathway, from the initial receptor-ligand interactions to the ultimate changes in gene expression and cellular function.
Future research in this field will likely focus on several key areas:
-
Dissecting the non-canonical signaling pathways, particularly those mediated by IL-13Rα2, to better understand their contribution to disease pathology.
-
Identifying novel downstream effectors of IL-13 signaling to uncover new therapeutic targets.
-
Investigating the cross-talk between the IL-13 signaling cascade and other inflammatory pathways to develop more effective combination therapies.
-
Utilizing advanced techniques such as single-cell RNA sequencing and CRISPR-based gene editing to further elucidate the cell-type-specific effects of IL-13 in complex tissues.
By continuing to unravel the complexities of the IL-13 signaling network, researchers and drug development professionals can pave the way for more effective and targeted treatments for a wide range of debilitating inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sinobiological.com [sinobiological.com]
- 4. Interleukin-13 receptor - Wikipedia [en.wikipedia.org]
- 5. Distinct Structural Requirements for Interleukin-4 (IL-4) and IL-13 Binding to the Shared IL-13 Receptor Facilitate Cellular Tuning of Cytokine Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. COMMENTARY: IL-4 AND IL-13 RECEPTORS AND SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Tuning the Cytokine Responses: An Update on Interleukin (IL)-4 and IL-13 Receptor Complexes [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Untangling the Complex Web of IL-4– and IL-13–Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. IL-13 Induces YY1 through the AKT Pathway in Lung Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. GEO Accession viewer [ncbi.nlm.nih.gov]
- 15. signosisinc.com [signosisinc.com]
- 16. Molecular and structural basis of cytokine receptor pleiotropy in the Interleukin-4/13 system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. E-GEOD-37693 - Gene Expression Effects of IL-13 on Primary Human Airway Epithelial Cells - OmicsDI [omicsdi.org]
- 18. GEO Accession viewer [ncbi.nlm.nih.gov]
- 19. Characterization of STAT6 Target Genes in Human B Cells and Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. weldonbiotech.com [weldonbiotech.com]
- 21. ibl-international.com [ibl-international.com]
- 22. bosterbio.com [bosterbio.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physiological Functions of Human Interleukin-13 in the Immune System
Interleukin-13 (IL-13) is a pleiotropic cytokine that plays a central role in type 2 helper T cell (Th2)-mediated immunity and inflammation.[1] Primarily produced by CD4+ Th2 cells, innate lymphoid cells type 2 (ILC2s), mast cells, and eosinophils, IL-13 is a key driver of the pathological changes seen in allergic diseases like asthma and atopic dermatitis.[1] This guide provides a comprehensive technical overview of IL-13's signaling pathways, its core functions on various immune cells, its role in disease, and key experimental methodologies for its study.
IL-13 Signaling Pathways
IL-13 exerts its effects through a receptor system that it partially shares with Interleukin-4 (IL-4).[1][2] The cellular response is determined by the specific receptor chains expressed on the target cell surface.[1]
The Type II Receptor Signaling Complex
The primary signaling receptor for IL-13 is the Type II receptor, a heterodimer composed of the IL-4 receptor alpha chain (IL-4Rα) and the IL-13 receptor alpha 1 chain (IL-13Rα1).[1][3][4] This receptor is widely expressed on both hematopoietic and non-hematopoietic cells, including epithelial cells, smooth muscle cells, fibroblasts, B-cells, and macrophages.[1][4][5]
The signaling cascade is initiated when IL-13 binds with low affinity to IL-13Rα1.[1][6] This binding event triggers the recruitment of IL-4Rα to form a high-affinity signaling complex.[1][6] This complex formation activates receptor-associated Janus kinases (JAK1 and Tyk2), which then phosphorylate the Signal Transducer and Activator of Transcription 6 (STAT6).[6] Phosphorylated STAT6 dimerizes, translocates to the nucleus, and functions as a transcription factor, driving the expression of IL-13-responsive genes.[6][7]
The IL-13 Receptor Alpha 2 (IL-13Rα2)
IL-13 also binds with high affinity to the IL-13 receptor alpha 2 (IL-13Rα2).[8] Initially considered a "decoy receptor" that sequesters IL-13 to limit its bioavailability, recent evidence suggests IL-13Rα2 can also mediate signaling.[8] In human airways, IL-13Rα2 engagement can activate the transcription factor activator protein-1 (AP-1) through the ERK1/2 pathway, leading to the activation of TGF-β, a key mediator of fibrosis.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. The role of IL-13 and its receptor in allergy and inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the therapeutic candidates targeting IL-13? [synapse.patsnap.com]
- 4. Frontiers | Interleukin-13 in Asthma and Other Eosinophilic Disorders [frontiersin.org]
- 5. IL-13 receptors and signaling pathways: an evolving web - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Interleukin-13 Receptor α1-Dependent Responses in the Intestine Are Critical to Parasite Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Intriguing Role of Interleukin 13 in the Pathophysiology of Asthma [frontiersin.org]
- 10. The Intriguing Role of Interleukin 13 in the Pathophysiology of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Human IL-13 in Th2-Mediated Immunity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Interleukin-13 (IL-13) is a pleiotropic cytokine central to the pathogenesis of T helper 2 (Th2)-mediated immunity and allergic inflammation.[1] Produced primarily by Th2 cells, Group 2 Innate Lymphoid Cells (ILC2s), mast cells, and eosinophils, IL-13 is a key driver of the physiological and pathological changes observed in diseases like asthma and atopic dermatitis.[1][2] Unlike the related cytokine IL-4, which is critical for the initial differentiation of Th2 cells, IL-13 is predominantly an effector cytokine, mediating downstream inflammatory processes.[1][3] It orchestrates hallmark features of allergic disease, including IgE synthesis, airway hyperresponsiveness (AHR), mucus hypersecretion, and tissue remodeling.[1][4] IL-13 exerts its effects through a heterodimeric receptor complex that activates the JAK/STAT6 signaling pathway.[5][6] Given its pivotal role, the IL-13 pathway has become a major focus for therapeutic intervention in atopic and inflammatory diseases.[7][8] This guide provides an in-depth overview of IL-13 biology, its signaling mechanisms, its role in disease, and key experimental methodologies for its study.
IL-13 Signaling Pathways
IL-13 mediates its biological effects through a receptor system that it partially shares with IL-4. The primary signaling cascade proceeds through the Type II receptor complex, leading to the activation of the STAT6 transcription factor.[5][9]
The Type II Receptor Complex and STAT6 Activation
The functional signaling receptor for IL-13 is a heterodimer composed of the IL-13 receptor alpha 1 chain (IL-13Rα1) and the IL-4 receptor alpha chain (IL-4Rα).[1][10] The signaling process is initiated in a stepwise manner:
-
Ligand Binding: IL-13 first binds with low affinity to the IL-13Rα1 chain.[1]
-
Receptor Recruitment: This initial binding event induces a conformational change that facilitates the recruitment of the IL-4Rα chain, forming a high-affinity ternary signaling complex.[1][11]
-
JAK Activation: The formation of this complex brings the intracellular domains of the receptor chains into proximity, leading to the activation of associated Janus kinases (JAKs), primarily JAK1, JAK2, and Tyk2.[6][12]
-
STAT6 Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the IL-4Rα chain. These phosphorylated sites serve as docking stations for the Signal Transducer and Activator of Transcription 6 (STAT6).[5][12]
-
Dimerization and Nuclear Translocation: Once docked, STAT6 is itself phosphorylated by the JAKs. Phosphorylated STAT6 (pSTAT6) then detaches from the receptor, forms homodimers, and translocates to the nucleus.[6][13]
-
Gene Transcription: In the nucleus, pSTAT6 dimers bind to specific DNA sequences in the promoter regions of IL-13-responsive genes, initiating their transcription.[9][13]
The Role of IL-13Rα2
Besides the signaling complex, a second high-affinity receptor for IL-13 exists, known as IL-13Rα2.[10] This receptor binds IL-13 with very high affinity but lacks a significant intracellular signaling domain.[11] For this reason, it was initially considered a "decoy receptor" that functions to sequester and neutralize IL-13, thereby acting as a negative regulator of IL-13 signaling.[3][11] However, emerging evidence suggests IL-13Rα2 may have signaling capabilities of its own, potentially activating pathways like AP-1 to induce TGF-β production, which contributes to pro-fibrotic effects.[10][14]
Key Effector Functions in Th2 Immunity
IL-13 is a central mediator of the key pathological features of allergic diseases.[3] Its overexpression in the lungs is sufficient to induce an asthma-like phenotype, including AHR, inflammation, and mucus production.[15]
-
Airway Hyperresponsiveness (AHR) and Mucus Production: IL-13 directly acts on airway epithelial and smooth muscle cells. It induces goblet cell hyperplasia and metaplasia, leading to the overproduction of mucus, a critical feature of asthma that can cause airway plugging.[1][4] This effect is mediated through the STAT6 pathway.[1] Studies in mouse models have shown that IL-13 can induce AHR independently of eosinophilic inflammation and that mice lacking IL-13 fail to develop allergen-induced AHR.[1]
-
Tissue Remodeling and Fibrosis: In chronic allergic inflammation, IL-13 is a key driver of tissue remodeling, including subepithelial fibrosis.[1] It stimulates fibroblasts to produce extracellular matrix proteins like collagen, contributing to the structural changes seen in the airways of chronic asthmatics.[1][16]
-
IgE Synthesis: IL-13, along with IL-4, promotes B-cell proliferation and induces immunoglobulin class switching to IgE, the antibody isotype central to allergic responses.[17][18]
-
Eosinophil Recruitment and Activation: IL-13 stimulates epithelial cells to produce chemokines, such as eotaxins (CCL11, CCL26), which are potent chemoattractants for eosinophils, recruiting them to the site of allergic inflammation.[19]
Role in Pathophysiology
Elevated levels of IL-13 are strongly associated with several Th2-mediated diseases.
-
Asthma: IL-13 is considered a central mediator in asthma pathogenesis.[4] It contributes to nearly all of the key features of the disease: AHR, eosinophilic inflammation, mucus hypersecretion, IgE production, and airway remodeling.[4] The importance of this pathway is highlighted by the clinical efficacy of drugs that block both IL-13 and IL-4 signaling.[20][21]
-
Atopic Dermatitis (AD): AD is a chronic inflammatory skin disease characterized by a strong Th2-cell activation.[7][20] IL-13 is overexpressed in both lesional and non-lesional skin of AD patients and its levels correlate with disease severity.[22] It contributes to skin barrier dysfunction by downregulating the expression of key structural proteins like filaggrin (FLG) and involucrin.[22] It also plays a role in the intense pruritus (itch) associated with the disease.[22]
Therapeutic Targeting of the IL-13 Pathway
Given its central role in Th2-mediated diseases, the IL-13 pathway is a prime target for therapeutic intervention.[8] Several strategies have been developed:
-
Direct IL-13 Neutralization: Monoclonal antibodies (mAbs) like lebrikizumab and tralokinumab directly bind to circulating IL-13, preventing it from interacting with its receptors.[14][21]
-
Blocking the IL-4Rα Subunit: Since the IL-4Rα chain is a critical component of the signaling receptor for both IL-13 and IL-4, blocking this subunit effectively inhibits both pathways. Dupilumab is a mAb that targets IL-4Rα and has shown significant efficacy in treating atopic dermatitis and asthma.[20]
Key Experimental Methodologies
Studying the role of IL-13 requires a variety of specialized techniques to quantify the cytokine, analyze cellular responses, and assess its biological function.
Quantification of IL-13 by ELISA
The enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive method for measuring IL-13 concentrations in biological fluids like serum, plasma, and cell culture supernatants.[17][23]
Experimental Protocol: Sandwich ELISA for Human IL-13
This protocol is a generalized procedure based on commercially available kits.[18][24]
-
Plate Coating: A 96-well microplate is pre-coated with a monoclonal antibody specific for this compound (capture antibody).
-
Sample/Standard Addition: Add 100 µL of standards, controls, or samples to the appropriate wells. Incubate for 2 hours at room temperature. IL-13 present in the sample binds to the immobilized capture antibody.
-
Washing: Aspirate each well and wash the plate 3-4 times with ~300 µL of Wash Buffer to remove unbound substances.
-
Detection Antibody: Add 100 µL of a biotin-conjugated anti-human IL-13 antibody (detection antibody) to each well. Incubate for 2 hours at room temperature. This antibody binds to a different epitope on the captured IL-13, forming a "sandwich".
-
Washing: Repeat the wash step as in step 3.
-
Enzyme Conjugate: Add 100 µL of Streptavidin-Horseradish Peroxidase (SA-HRP) conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light. The streptavidin binds to the biotin (B1667282) on the detection antibody.
-
Washing: Repeat the wash step as in step 3.
-
Substrate Addition: Add 100 µL of a chromogenic substrate (e.g., TMB) to each well. Incubate for 10-20 minutes at room temperature, protected from light. The HRP enzyme catalyzes a color change.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well. The color changes from blue to yellow.
-
Data Acquisition: Read the optical density (OD) of each well at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the mean OD for each standard concentration. Use this curve to determine the IL-13 concentration in the unknown samples.
Analysis of Th2 Cell Populations by Flow Cytometry
Flow cytometry is a powerful tool for identifying and quantifying Th2 cells based on their expression of specific cell surface and intracellular markers.[25][26] Th2 cells are typically identified within the CD3+CD4+ T helper cell population.[27]
Experimental Protocol: Intracellular Staining for Th2 Cytokines
This protocol outlines the general steps for identifying IL-4-producing Th2 cells from peripheral blood mononuclear cells (PBMCs).[27][28]
-
Cell Stimulation: Culture PBMCs for 4-6 hours in the presence of a cell stimulant (e.g., PMA and Ionomycin) to induce cytokine production.
-
Protein Transport Inhibition: During stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin). This blocks the secretion of cytokines, causing them to accumulate inside the cell, which is necessary for intracellular detection.
-
Surface Staining: Harvest the cells and wash them. Stain the cells with fluorochrome-conjugated antibodies against surface markers, such as anti-CD3 and anti-CD4, to identify the T helper cell population. Incubate for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells to remove unbound surface antibodies. Resuspend the cells in a fixation buffer, followed by a permeabilization buffer. This process fixes the cells and creates pores in the cell membrane, allowing antibodies to access intracellular targets.
-
Intracellular Staining: Stain the fixed and permeabilized cells with a fluorochrome-conjugated antibody against IL-4 (a key Th2 cytokine). Incubate for 30-60 minutes at room temperature.
-
Washing and Acquisition: Wash the cells to remove unbound intracellular antibodies and resuspend them in a suitable buffer (e.g., PBS). Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software. First, gate on the lymphocyte population, then on CD3+ T cells, and subsequently on CD4+ helper T cells. Within the CD4+ gate, quantify the percentage of cells that are positive for IL-4.
Quantitative Data Summary
The following tables summarize key quantitative data related to IL-13 research.
Table 1: Performance Characteristics of Commercial this compound ELISA Kits
| Parameter | STEMCELL Tech[17] | R&D Systems | Abcam | Invitrogen (Mouse)[29] |
|---|---|---|---|---|
| Analyte | This compound | This compound | This compound | Mouse IL-13 |
| Assay Range | 3.2 - 1000 pg/mL | 125.0 - 4,000 pg/mL | 4.688 - 300 pg/mL | 3.9 - 250 pg/mL |
| Sensitivity | 1 pg/mL | 57.4 pg/mL | 1.662 pg/mL | <2 pg/mL |
| Sample Type | Serum, Plasma, Supernatant | Serum, Plasma, Supernatant | Serum, Plasma, Supernatant | Serum, Supernatant |
| Assay Time | - | 4.5 hours | 1.5 hours | 4 hours |
Table 2: Examples of IL-13-Induced Gene Expression Changes in Human Airway Epithelial Cells
| Gene | Function | IL-13 Treatment | Fold Change | Reference |
|---|---|---|---|---|
| HIF1A | Hypoxia-inducible factor 1-alpha | 50 ng/mL for 2 weeks | ~2.5x increase | [30] |
| ARNT | Aryl hydrocarbon receptor nuclear translocator | 50 ng/mL for 2 weeks | ~1.5x increase | [30] |
| EPAS1 | Endothelial PAS domain-containing protein 1 | 50 ng/mL for 2 weeks | ~2.0x decrease | [30] |
| MUC5AC | Mucin 5AC, major component of mucus | 7 days | >2.0x increase | [31] |
| SPDEF | SAM pointed domain-containing Ets transcription factor | 7 days | >2.0x increase |[31] |
Table 3: Cellular Markers for Phenotyping Th2 Cells by Flow Cytometry
| Marker Type | Marker | Function / Location | Reference |
|---|---|---|---|
| Lineage | CD3 | Pan T-cell marker | [25][32] |
| CD4 | T helper cell marker | [25][32] | |
| Surface Receptor | CCR4 | Chemokine receptor, directs migration | [25][32] |
| CRTH2 | Chemoattractant receptor-homologous molecule | [25] | |
| Intracellular Cytokine | IL-4 | Signature Th2 cytokine | [25][27] |
| | IL-13 | Effector Th2 cytokine |[2] |
Conclusion
Interleukin-13 is unequivocally a critical effector cytokine in the pathogenesis of Th2-mediated immunity and allergic inflammation.[1] Through the IL-13Rα1/IL-4Rα receptor complex and the subsequent activation of the STAT6 signaling pathway, it orchestrates a wide array of pro-inflammatory and remodeling processes.[1] The profound clinical success of therapies targeting the IL-13 and IL-4 pathways has validated this axis as a cornerstone of type 2 inflammatory disease, providing significant therapeutic benefit for patients with conditions such as asthma and atopic dermatitis.[20] Continued research into the nuanced roles of IL-13 and its signaling networks will undoubtedly uncover further opportunities for targeted drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The role of ILC2s in asthma combined with atopic dermatitis: bridging the gap from research to clinical practice [frontiersin.org]
- 3. IL-13 receptors and signaling pathways: an evolving web - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Constitutive Activation of Interleukin-13/STAT6 Contributes to Kaposi's Sarcoma-Associated Herpesvirus-Related Primary Effusion Lymphoma Cell Proliferation and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Therapeutic targeting of the IL-13 pathway in skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutics targeting IL-13 for the treatment of pulmonary inflammation and airway remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IL-13/STAT6 signaling plays a critical role in the epithelial-mesenchymal transition of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interleukin-13 receptor - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Tuning the Cytokine Responses: An Update on Interleukin (IL)-4 and IL-13 Receptor Complexes [frontiersin.org]
- 12. Untangling the Complex Web of IL-4– and IL-13–Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | The Intriguing Role of Interleukin 13 in the Pathophysiology of Asthma [frontiersin.org]
- 15. Identification of an interleukin 13-induced epigenetic signature in allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. stemcell.com [stemcell.com]
- 18. This compound ELISA Kit [anogen.net]
- 19. Interleukin-13 in Asthma and Other Eosinophilic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. The Intriguing Role of Interleukin 13 in the Pathophysiology of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The hidden sentinel of the skin: An overview on the role of interleukin-13 in atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measurement of interleukin-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. ヘルパーT2細胞の概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 26. Flow cytometric analysis of Th1 and Th2 cytokines in PBMCs as a parameter of immunological dysfunction in patients of superficial transitional cell carcinoma of bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. file.elabscience.com [file.elabscience.com]
- 28. aacrjournals.org [aacrjournals.org]
- 29. Mouse IL-13 ELISA Kit (KMC2221) - Invitrogen [thermofisher.com]
- 30. Interleukin 13 (IL-13) alters hypoxia-associated genes and upregulates CD73 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Genomic characterization and therapeutic utilization of IL-13-responsive sequences in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 32. static.miltenyibiotec.com [static.miltenyibiotec.com]
Technical Guide: The Effects of Human Interleukin-13 on Macrophage Alternative Activation
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Macrophage Polarization and the Role of IL-13
Macrophages are highly versatile cells of the innate immune system, demonstrating remarkable plasticity in response to environmental cues. This functional adaptation, known as polarization, results in distinct phenotypes, broadly classified as classically activated (M1) and alternatively activated (M2) macrophages. While M1 macrophages, typically induced by interferon-gamma (IFN-γ) and lipopolysaccharide (LPS), are pro-inflammatory and critical for host defense against pathogens, M2 macrophages play a key role in immunoregulation, tissue repair, and the resolution of inflammation.[1][2]
Interleukin-13 (IL-13), a canonical Th2 cytokine, is a primary driver of the M2 phenotype.[1][2][3] Understanding the molecular mechanisms by which IL-13 directs macrophage function is crucial for developing therapeutic strategies in a range of diseases, including allergic inflammation, fibrosis, and cancer. This guide provides a detailed overview of the IL-13 signaling pathway in human macrophages, quantitative effects on M2 marker expression, and standard experimental protocols for studying this process.
The IL-13 Signaling Pathway in Macrophages
IL-13 exerts its effects on macrophages by signaling through a specific cell surface receptor complex and activating a downstream signal transduction cascade. This pathway is highly conserved and converges with the signaling pathway of a related cytokine, IL-4.
Receptor Complex and Initial Activation
IL-13 signaling is initiated through the Type II receptor , a heterodimer composed of the Interleukin-4 Receptor alpha (IL-4Rα) chain and the Interleukin-13 Receptor alpha 1 (IL-13Rα1) chain.[2][4] Notably, the IL-13Rα1 chain is considered a surface marker for M2 macrophages.[5] The binding of IL-13 to this complex induces a conformational change, bringing the intracellular domains of the receptor chains into close proximity. This clustering facilitates the activation of receptor-associated Janus kinases (JAKs).
The JAK-STAT Signaling Cascade
In human monocytes and macrophages, IL-13 binding to the Type II receptor leads to the activation of the tyrosine kinases Jak2 and Tyk2 .[4][6] These activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor chains, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.
The primary and most critical transcription factor activated by IL-13 in this context is STAT6 .[7][8][9][10] Upon recruitment to the phosphorylated receptor, STAT6 is itself phosphorylated by the activated JAKs.[5][10] Phosphorylated STAT6 molecules form homodimers, translocate from the cytoplasm to the nucleus, and bind to specific DNA sequences in the promoter regions of target genes, thereby initiating their transcription.[11] While STAT6 is the canonical mediator, studies have also shown that IL-13 can activate STAT1 and STAT3, which may contribute to the expression of a subset of M2-associated genes.[4][6][12]
Caption: IL-13 signaling pathway in macrophages.
Quantitative Effects of IL-13 on M2 Marker Gene Expression
Treatment of human macrophages with IL-13 leads to a significant upregulation of genes characteristic of the M2 phenotype. The magnitude of this induction is often dose-dependent. Key markers include scavenger receptors like the Mannose Receptor C-Type 1 (MRC1, also known as CD206), enzymes such as Arginase-1 (Arg1), and various chemokines like CCL18 and CCL22.[1][13][14]
The following table summarizes representative quantitative data on the fold-change in mRNA expression of key M2 markers in human monocyte-derived macrophages (MDMs) following 24 hours of stimulation with varying concentrations of IL-13.
| Marker Gene | IL-13 Conc. (5 ng/ml) | IL-13 Conc. (25 ng/ml) | IL-13 Conc. (50 ng/ml) | Primary Function |
| CCL18 | ~150-fold | ~200-fold | ~220-fold | Chemoattractant for naive T cells |
| MRC1 (CD206) | ~15-fold | ~25-fold | ~30-fold | Pattern recognition, phagocytosis |
| CCL22 | ~20-fold | ~35-fold | ~40-fold | Chemoattractant for Th2 cells |
| Data synthesized from graphical representations in cited literature.[1] |
Experimental Protocols for IL-13 Mediated M2 Polarization
Investigating the effects of IL-13 on macrophages requires standardized in-vitro cell culture techniques. The following sections detail a typical workflow for differentiating a human monocytic cell line (THP-1) into macrophages and polarizing them towards an M2 phenotype with IL-13.
Diagram of Experimental Workflow
Caption: General experimental workflow for M2 macrophage polarization.
Detailed Methodology: THP-1 Polarization
This protocol describes the differentiation of THP-1 human monocytes into macrophage-like cells and their subsequent polarization to an M2 phenotype using IL-13.[14][15][16]
A. Differentiation of THP-1 Monocytes to M0 Macrophages:
-
Cell Seeding: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Seed the cells into 6-well or 12-well tissue culture plates at a density of 5 x 10^5 cells/mL.
-
PMA Stimulation: Add Phorbol 12-myristate 13-acetate (PMA) to each well to a final concentration of 25-100 ng/mL to induce monocytic differentiation.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator. During this time, the cells will become adherent and acquire macrophage-like morphology.
-
Resting Phase: After incubation, carefully aspirate the PMA-containing medium. Gently wash the adherent cells once with fresh, serum-free medium. Add fresh complete medium (RPMI-1640 + 10% FBS) and allow the cells to rest for at least 24 hours. This step is critical to ensure the cells return to a basal, unactivated state (M0).
B. M2 Polarization with IL-13:
-
Cytokine Stimulation: After the resting period, replace the medium with fresh complete medium containing recombinant this compound at a final concentration of 20-50 ng/mL.
-
Incubation: Incubate the cells for an additional 24-72 hours to allow for M2 polarization. The optimal time may vary depending on the specific markers being analyzed.
C. Downstream Analysis:
-
Quantitative Real-Time PCR (RT-qPCR):
-
RNA Extraction: Lyse the polarized macrophages directly in the well and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA.
-
qPCR: Perform qPCR using primers specific for human M2 marker genes (e.g., MRC1, CCL18, CCL22) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Flow Cytometry for Surface Markers:
-
Cell Harvesting: Detach the adherent macrophages using a gentle, non-enzymatic cell dissociation solution.
-
Staining: Resuspend cells in FACS buffer (PBS with 2% FBS). Stain with a fluorescently-conjugated antibody against an M2 surface marker, such as anti-human CD206, and a corresponding isotype control.
-
Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of CD206-positive cells and the mean fluorescence intensity.
-
Conclusion and Implications for Drug Development
Interleukin-13 is a potent modulator of macrophage function, driving a distinct program of alternative activation that is critical for immune regulation and tissue homeostasis. The IL-13/STAT6 signaling axis represents a key pathway that results in the characteristic M2 phenotype, defined by the expression of markers such as CD206, Arg1, and CCL18. For drug development professionals, targeting this pathway offers significant therapeutic potential. Inhibiting IL-13 signaling could be beneficial in diseases characterized by excessive Th2 inflammation and fibrosis, such as asthma and atopic dermatitis.[17][18] Conversely, promoting IL-13-mediated M2 polarization could enhance tissue repair and regeneration in various contexts of injury and inflammatory disease.[19] A thorough understanding of the methodologies outlined in this guide is essential for accurately evaluating the impact of novel therapeutics on this critical immunological process.
References
- 1. researchgate.net [researchgate.net]
- 2. INTERLEUKIN-4- AND INTERLEUKIN-13-MEDIATED ALTERNATIVELY ACTIVATED MACROPHAGES: ROLES IN HOMEOSTASIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Tuning the Cytokine Responses: An Update on Interleukin (IL)-4 and IL-13 Receptor Complexes [frontiersin.org]
- 4. IL-4 and IL-13 employ discrete signaling pathways for target gene expression in alternatively activated monocytes/macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IL-13Rα1 is a surface marker for M2 macrophages influencing their differentiation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL-4 AND IL-13 EMPLOY DISCRETE SIGNALING PATHWAYS FOR TARGET GENE EXPRESSION IN ALTERNATIVELY ACTIVATED MONOCYTES/MACROPHAGES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impaired IL-13-mediated functions of macrophages in STAT6-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Analysis of IL-4/STAT6 Signaling in Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 10. The Interleukin 13 (IL-13) Pathway in Human Macrophages Is Modulated by MicroRNA-155 via Direct Targeting of Interleukin 13 Receptor α1 (IL13Rα1) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. researchgate.net [researchgate.net]
- 13. IL-4 and IL-13 induce equivalent expression of traditional M2 markers and modulation of reactive oxygen species in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Video: Macrophage Differentiation and Polarization into an M2-Like Phenotype using a Human Monocyte-Like THP-1 Leukemia Cell Line [jove.com]
- 17. Distinct roles for IL-13 and IL-4 via IL-13 receptor alpha1 and the type II IL-4 receptor in asthma pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Distinct roles for IL-13 and IL-4 via IL-13 receptor α1 and the type II IL-4 receptor in asthma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Macrophage-based delivery of interleukin-13 improves functional and histopathological outcomes following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Human IL-13 in Eosinophil and Mast Cell Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-13 (IL-13), a pleiotropic cytokine primarily secreted by T helper 2 (Th2) cells, type 2 innate lymphoid cells (ILC2s), eosinophils, and mast cells, is a central mediator in the pathogenesis of type 2 inflammatory diseases such as asthma, atopic dermatitis, and eosinophilic esophagitis.[1][2] Its profound influence on the biology of eosinophils and mast cells, two key effector cells in allergic inflammation, has made the IL-13 pathway a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of the molecular and cellular effects of human IL-13 on eosinophils and mast cells, detailing the underlying signaling pathways, experimental methodologies for their study, and key quantitative data.
IL-13 Receptor and Signaling Pathway
IL-13 exerts its biological effects by binding to a heterodimeric receptor complex composed of the IL-4 receptor alpha chain (IL-4Rα) and the IL-13 receptor alpha 1 chain (IL-13Rα1).[3] While IL-4 can signal through two different receptor complexes, IL-13 signaling is exclusively mediated by the IL-4Rα/IL-13Rα1 complex.[4] A second receptor, IL-13Rα2, binds IL-13 with high affinity and is thought to act as a decoy receptor, although it may also have signaling capabilities.[5]
Upon ligand binding, the IL-13 receptor complex activates the Janus kinase (JAK) family members, JAK1 and TYK2, which in turn phosphorylate the receptor chains. This creates docking sites for the Signal Transducer and Activator of Transcription 6 (STAT6).[5] Recruited STAT6 is then phosphorylated, dimerizes, and translocates to the nucleus, where it binds to specific DNA response elements in the promoter regions of target genes, initiating their transcription.[5] This signaling cascade is the primary pathway through which IL-13 mediates its effects on eosinophils and mast cells.
Role of IL-13 in Eosinophil Biology
IL-13 plays a multifaceted role in eosinophil function, contributing to their survival, activation, and recruitment to inflammatory sites.
Quantitative Effects of IL-13 on Eosinophils
| Parameter | Effect of IL-13 | Quantitative Change | Reference |
| Survival | Prolongs eosinophil viability | Increased from 8.6% (control) to 50.7% after 4 days with 100 ng/mL IL-13 | [6] |
| Activation (CD69 Expression) | Induces surface expression of CD69 | Dose-dependent increase from 1 ng/mL to 1 µg/mL | [6] |
| Chemotaxis | Induces eosinophil migration | Significant dose-dependent chemotactic activity observed in vitro | [4] |
| Adhesion | Increases adhesion to endothelial cells | Upregulates VCAM-1 expression on endothelial cells | [4] |
Experimental Protocols for Studying Eosinophils
This protocol describes the isolation of highly purified eosinophils from peripheral blood using negative selection.[2][7]
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Granulocyte Enrichment:
-
Perform dextran (B179266) sedimentation to separate erythrocytes.
-
Layer the leukocyte-rich plasma onto a Ficoll-Paque density gradient.
-
Centrifuge to separate mononuclear cells from the granulocyte pellet.
-
-
Erythrocyte Lysis (Optional): If necessary, lyse remaining red blood cells using a hypotonic solution.
-
Negative Selection:
-
Incubate the granulocyte suspension with an antibody cocktail targeting non-eosinophil surface markers (e.g., CD16 for neutrophils).
-
Add magnetic particles that bind to the antibody-labeled cells.
-
Place the cell suspension in a magnetic field. The unlabeled, untouched eosinophils are collected in the flow-through.
-
-
Purity Assessment: Assess eosinophil purity using Wright-Giemsa staining or flow cytometry. Purity is typically >96%.[8]
-
Cell Culture: Culture purified eosinophils in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
IL-13 Stimulation: Add recombinant this compound to the culture medium at desired concentrations (e.g., 1-100 ng/mL).
-
Incubation: Incubate the cells for the desired time period (e.g., 24-96 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Analysis: Harvest cells and/or supernatants for downstream analysis (e.g., flow cytometry for surface marker expression, ELISA for cytokine release).
Role of IL-13 in Mast Cell Biology
IL-13 also significantly influences mast cell phenotype and function, promoting their proliferation and enhancing their degranulation potential.
Quantitative Effects of IL-13 on Mast Cells
| Parameter | Effect of IL-13 | Quantitative Change | Reference |
| Proliferation | Increases proliferation of human lung mast cells | 50% increase after 5 days of priming | [9] |
| FcεRI Expression | Upregulates high-affinity IgE receptor (FcεRI) | 22% increase in fluorescent intensity after 5 days | [9] |
| Histamine (B1213489) Release | Increases histamine release upon IgE cross-linking | 56% increase after 5 days of priming | [9] |
| Gene Expression (HMC-1 cells) | Induces c-fos and ICAM-1 (CD54) expression | Qualitative increase observed | [10] |
| c-kit Expression (HMC-1 cells) | Decreases c-kit (CD117) expression | Qualitative decrease observed | [11] |
Experimental Protocols for Studying Mast Cells
This protocol describes the generation of mature human mast cells from CD34+ hematopoietic progenitor cells.[12]
-
Isolation of CD34+ Cells: Isolate CD34+ cells from cord blood, bone marrow, or peripheral blood using immunomagnetic selection.
-
Cell Culture:
-
Culture the CD34+ cells in a serum-free medium (e.g., StemSpan™) supplemented with stem cell factor (SCF), IL-6, and IL-3 (for the first few weeks).
-
Maintain the cell density below 0.5 x 10^6 cells/mL.
-
Replenish the medium every 5-7 days.
-
-
Maturation: Mature mast cells, identified by the expression of FcεRI and c-Kit, are typically obtained after 6-8 weeks of culture.
This assay measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.
-
Sensitization: Sensitize cultured mast cells overnight with human IgE.
-
Stimulation: Wash the cells and stimulate with an IgE cross-linking agent (e.g., anti-IgE antibody or antigen) for 30 minutes.
-
Supernatant Collection: Centrifuge the cells and collect the supernatant.
-
Enzyme Assay:
-
Incubate the supernatant with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Stop the reaction and measure the absorbance at 405 nm.
-
-
Calculation: Express the percentage of β-hexosaminidase release relative to the total cellular content (determined by lysing the cells).
Conclusion
This compound is a pivotal cytokine in the biology of eosinophils and mast cells, driving key aspects of their function that contribute to the pathophysiology of allergic diseases. A thorough understanding of its mechanisms of action and the availability of robust experimental protocols are essential for the continued development of targeted therapies aimed at mitigating the effects of type 2 inflammation. This guide provides a foundational resource for researchers and drug development professionals working to unravel the complexities of IL-13-mediated immunity.
References
- 1. An optimized protocol for the generation and functional analysis of human mast cells from CD34+ enriched cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eosinophil Purification from Peripheral Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Interleukin-13 in Asthma and Other Eosinophilic Disorders [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Activation of human eosinophils by IL-13. Induction of CD69 surface antigen, its relationship to messenger RNA expression, and promotion of cellular viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of Human Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. Mast cells express IL-13R alpha 1: IL-13 promotes human lung mast cell proliferation and Fc epsilon RI expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of interleukin (IL)-13 on immediate-early response gene expression, phenotype and differentiation of human mast cells. Comparison with IL-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mast Cell Production and Response to IL-4 and IL-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generation, Isolation, and Maintenance of Human Mast Cells and Mast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Human Interleukin-13 in Fibrosis and Tissue Remodeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-13 (IL-13), a pleiotropic cytokine primarily associated with T helper 2 (Th2) immune responses, has emerged as a critical mediator of fibrosis and tissue remodeling in a variety of chronic diseases. Its persistent expression is implicated in the pathogenesis of idiopathic pulmonary fibrosis (IPF), systemic sclerosis, liver fibrosis, and asthma, where it drives the excessive deposition of extracellular matrix (ECM) components, leading to organ dysfunction. This technical guide provides a comprehensive overview of the core mechanisms of IL-13-mediated fibrosis, detailing its signaling pathways, impact on key cellular players, and quantitative effects on profibrotic gene expression. Furthermore, it offers detailed methodologies for seminal experimental models used to investigate the profibrotic role of IL-13.
IL-13 Signaling Pathways in Fibrosis
IL-13 exerts its profibrotic effects through a complex receptor system and downstream signaling cascades. The canonical pathway involves the activation of the Signal Transducer and Activator of Transcription 6 (STAT6). However, non-canonical, STAT6-independent pathways, including the debated role of the IL-13 receptor alpha 2 (IL-13Rα2) in transforming growth factor-beta (TGF-β) activation, also contribute to its multifaceted role in tissue remodeling.
Canonical STAT6-Dependent Signaling
The primary signaling route for IL-13 involves a heterodimeric receptor complex composed of the IL-4 receptor alpha (IL-4Rα) and the IL-13 receptor alpha 1 (IL-13Rα1). Upon IL-13 binding, this receptor complex activates Janus kinases (JAKs), which in turn phosphorylate STAT6. Phosphorylated STAT6 dimerizes and translocates to the nucleus, where it binds to specific DNA response elements in the promoters of target genes, driving the transcription of numerous profibrotic factors.
Crosstalk with TGF-β
A significant aspect of IL-13-driven fibrosis is its intricate relationship with TGF-β, a potent profibrotic cytokine. Evidence suggests that IL-13 can induce the production and activation of TGF-β1, particularly in macrophages.[1] This activation can be mediated by matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[1][2] The activated TGF-β then signals through its own receptors to further amplify the fibrotic response.
The role of IL-13Rα2 in this process is a subject of ongoing research. While initially considered a decoy receptor that sequesters IL-13, some studies suggest that under certain conditions, IL-13 binding to IL-13Rα2 can initiate a signaling cascade that leads to TGF-β1 production via an AP-1-dependent mechanism.
Quantitative Data on the Role of IL-13 in Fibrosis
The following tables summarize quantitative data from various studies, highlighting the elevated levels of IL-13 in fibrotic diseases and its dose-dependent effects on the expression of key fibrotic markers.
Table 1: IL-13 Levels in Human Fibrotic Diseases
| Disease | Sample Type | Patient Cohort | IL-13 Concentration (Mean ± SD/SEM or Range) | Control Concentration (Mean ± SD/SEM or Range) | p-value | Reference(s) |
| Idiopathic Pulmonary Fibrosis (IPF) | BALF | 17 IPF patients | 301 ± 86 ng/L | 103 ± 24 ng/L (non-interstitial lung disease) | < 0.01 | [3] |
| Idiopathic Pulmonary Fibrosis (IPF) | BALF | 16 IPF patients | 249.0 ± 83.1 pg/mL | 49.0 ± 13.1 pg/mL | 0.012 | [4] |
| Systemic Sclerosis (SSc) with ILD | Serum | 30 SSc patients | Significantly higher | Lower in 30 healthy controls | < 0.05 | [5][6] |
| Systemic Sclerosis (SSc) | Serum | 28 dSSc patients | Significantly higher | Lower in 30 healthy controls | < 0.05 | [7] |
| Liver Fibrosis (Cirrhosis) | Liver Tissue | Cirrhotic patients | Increased IL-13 gene expression | Lower in non-fibrotic liver tissue | Not specified | [8] |
Table 2: In Vitro Dose-Dependent Effects of IL-13 on Profibrotic Gene Expression in Human Lung Fibroblasts
| Gene/Protein | Cell Type | IL-13 Concentration | Fold Change/Effect | Incubation Time | Reference(s) |
| α-SMA | Human Lung Fibroblasts | Dose-dependent | Increased expression | Time-dependent | [9] |
| Collagen III mRNA | Human Primary Lung Fibroblasts | Not specified | Increased expression | Not specified | [10] |
| Fibronectin | Human Lung Fibroblasts | 100 ng/mL | ~2-fold increase | 48 hours | [11] |
| YY1, p-AKT, Collagen, α-SMA | Human Lung Fibroblasts (MRC5) | 3, 10, 30 ng/mL | Dose-dependent increase | 24 hours | [12] |
| IL-13Rα2 mRNA | IPF Fibroblasts | 0.1, 1, 10, 100 ng/mL | Dose-dependent increase (up to ~3-fold) | 24 hours | [13] |
Table 3: Effects of Targeting IL-13 in Animal Models of Fibrosis
| Animal Model | Treatment | Outcome Measure | Result | Reference(s) |
| Bleomycin-induced pulmonary fibrosis (mice) | rIL-15 (downregulates IL-13 effects) | Lung collagen accumulation | Significantly downregulated | [14] |
| Schistosomiasis-induced hepatic fibrosis (mice) | sIL-13Rα2-Fc (IL-13 inhibitor) | Procollagen I and III mRNA expression | Decreased | [2] |
Experimental Protocols
Reproducible and well-characterized experimental models are essential for studying the mechanisms of IL-13-mediated fibrosis and for the preclinical evaluation of therapeutic agents.
Bleomycin-Induced Pulmonary Fibrosis in Mice
This is a widely used model that recapitulates many features of human IPF.
Objective: To induce pulmonary fibrosis in mice to study the pathogenesis and evaluate anti-fibrotic therapies.
Materials:
-
Bleomycin (B88199) sulfate
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Animal intubation platform and light source
-
Microsprayer or similar intratracheal delivery device
Procedure:
-
Anesthetize the mouse according to an approved protocol.
-
Position the mouse on the intubation platform.
-
Visualize the trachea and gently insert the microsprayer.
-
Instill a single dose of bleomycin (typically 1.5-3.0 U/kg) in a small volume of sterile saline (e.g., 50 µL).
-
Allow the mouse to recover on a warming pad.
-
Monitor the animal's health and weight daily.
-
Euthanize the mice at a predetermined time point (e.g., 14 or 21 days post-instillation) for tissue harvesting and analysis.
Assessment of Fibrosis:
-
Histology: Lungs are fixed, sectioned, and stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is often quantified using the Ashcroft scoring system.
-
Hydroxyproline Assay: The total collagen content in the lung tissue is biochemically quantified by measuring the amount of hydroxyproline.
-
Gene Expression Analysis: RNA is extracted from lung tissue to quantify the expression of profibrotic genes (e.g., Col1a1, Acta2, Fn1) by qRT-PCR.
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze the inflammatory cell infiltrate and cytokine levels.
In Vitro Assessment of IL-13's Profibrotic Effects on Human Lung Fibroblasts
Objective: To investigate the direct effects of IL-13 on fibroblast activation and ECM production.
Materials:
-
Primary human lung fibroblasts (HLFs)
-
Fibroblast growth medium and serum-free medium
-
Recombinant human IL-13
-
Reagents for RNA extraction, qRT-PCR, protein extraction, and Western blotting
-
Antibodies for profibrotic markers (e.g., α-SMA, collagen type I, fibronectin)
Procedure:
-
Cell Culture: Culture primary HLFs in fibroblast growth medium until they reach 70-80% confluency.
-
Serum Starvation: Synchronize the cells by incubating them in serum-free medium for 12-24 hours.
-
IL-13 Stimulation: Treat the cells with various concentrations of recombinant this compound (e.g., 10-100 ng/mL) for different time points (e.g., 24, 48, 72 hours). Include an unstimulated control.
-
Endpoint Analysis:
-
Gene Expression (24 hours): Extract RNA and perform qRT-PCR to quantify the expression of COL1A1, ACTA2, FN1, and other genes of interest.
-
Protein Expression (48-72 hours): Lyse the cells and perform Western blotting to detect the protein levels of α-SMA, collagen type I, and fibronectin.
-
Immunofluorescence (48-72 hours): Fix and stain the cells to visualize the expression and localization of profibrotic proteins.
-
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for STAT6
Objective: To identify the genome-wide binding sites of STAT6 in fibroblasts following IL-13 stimulation.
Materials:
-
Primary human lung fibroblasts
-
Recombinant this compound
-
Formaldehyde (B43269) for cross-linking
-
Reagents for cell lysis, chromatin shearing (sonication or enzymatic digestion)
-
Anti-STAT6 antibody and control IgG
-
Protein A/G magnetic beads
-
Reagents for reverse cross-linking and DNA purification
-
Reagents for next-generation sequencing library preparation
Procedure:
-
Cell Culture and Stimulation: Culture and serum-starve HLFs as described above. Stimulate with IL-13 for a time point determined to induce maximal STAT6 phosphorylation (e.g., 30-60 minutes).
-
Cross-linking: Fix the cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-STAT6 antibody or control IgG overnight.
-
Immune Complex Capture: Use protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Reverse Cross-linking and DNA Purification: Elute the chromatin from the beads and reverse the cross-links. Purify the DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to the human genome and perform peak calling to identify STAT6 binding sites.
Conclusion
This compound is a central and potent driver of fibrosis and tissue remodeling in a multitude of chronic inflammatory diseases. Its ability to activate fibroblasts and macrophages, stimulate ECM deposition, and interact with other key fibrotic mediators like TGF-β underscores its significance as a therapeutic target. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the complex biology of IL-13 and to advance the development of novel anti-fibrotic therapies. A deeper understanding of the nuances of IL-13 signaling and its cellular effects will be paramount in designing effective treatments for the vast and growing population of patients suffering from fibrotic disorders.
References
- 1. Interleukin-13 Induces Tissue Fibrosis by Selectively Stimulating and Activating Transforming Growth Factor β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - An IL-13 inhibitor blocks the development of hepatic fibrosis during a T-helper type 2–dominated inflammatory response [jci.org]
- 3. [Evaluation of interleukin-13 in the serum and bronchoalveolar lavage fluid of patients with idiopathic pulmonary fibrosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interleukin-13 and Its Receptors in Idiopathic Interstitial Pneumonia: Clinical Implications for Lung Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-13 and IL-33 Serum Levels Are Increased in Systemic Sclerosis Patients With Interstitial Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | IL-13 and IL-33 Serum Levels Are Increased in Systemic Sclerosis Patients With Interstitial Lung Disease [frontiersin.org]
- 7. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 8. Th2 Cell Activation in Chronic Liver Disease Is Driven by Local IL33 and Contributes to IL13-Dependent Fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IL-4 and IL-13 induce myofibroblastic phenotype of human lung fibroblasts through c-Jun NH2-terminal kinase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interleukin-13 acts as an apoptotic effector on lung epithelial cells and induces pro-fibrotic gene expression in lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. IL-13 Induces YY1 through the AKT Pathway in Lung Fibroblasts | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. ovid.com [ovid.com]
Methodological & Application
Production and Purification of Recombinant Human Interleukin-13: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-13 (IL-13) is a pleiotropic cytokine critically involved in type 2 immune responses, playing a significant role in allergic inflammation, parasite immunity, and tissue remodeling. As a key therapeutic target for a range of diseases, including asthma and atopic dermatitis, the availability of high-purity, biologically active recombinant human IL-13 (rhIL-13) is essential for research and drug development. This document provides detailed application notes and protocols for the production and purification of rhIL-13 using common laboratory and industrial expression systems.
IL-13 Signaling Pathway
Interleukin-13 mediates its effects through a complex receptor system that it shares in part with Interleukin-4 (IL-4). The primary signaling receptor for IL-13 is a heterodimer of the IL-4 receptor alpha chain (IL-4Rα) and the IL-13 receptor alpha 1 chain (IL-13Rα1). Upon ligand binding, this receptor complex activates the Janus kinase (JAK) family members, specifically JAK1 and Tyk2, which then phosphorylate key tyrosine residues on the receptor's intracellular domain. These phosphotyrosine sites serve as docking stations for the Signal Transducer and Activator of Transcription 6 (STAT6). Recruited STAT6 is subsequently phosphorylated, dimerizes, and translocates to the nucleus, where it acts as a transcription factor, modulating the expression of numerous target genes responsible for the physiological effects of IL-13. Additionally, a second high-affinity receptor, IL-13Rα2, can bind IL-13 and is thought to act as a decoy receptor, internalizing the cytokine and thereby negatively regulating its signaling.
Production and Purification of rhIL-13
The choice of expression system is a critical determinant of the yield, purity, and post-translational modifications of the final rhIL-13 product. This section outlines the methodologies for production in both Escherichia coli and mammalian cells.
Quantitative Data Summary
The following table summarizes typical quantitative data for rhIL-13 production and purification from different expression systems.
| Parameter | E. coli | Mammalian Cells (CHO, HEK293, NS-O) |
| Typical Yield | ~2 mg/L of culture[1] | 0.5 - 5 g/L (for general recombinant proteins) |
| Purity | >95%[1] | >95% - >98%[2] |
| Glycosylation | None | Human-like |
| Bioactivity | High (after refolding) | High |
| Production Time | Rapid | Slower |
| Cost | Lower | Higher |
| Endotoxin (B1171834) Levels | Requires rigorous removal | Generally lower |
Experimental Protocols
I. Production and Purification of rhIL-13 from E. coli
Production of non-glycosylated cytokines like IL-13 in E. coli is a cost-effective and rapid method. However, it often results in the formation of insoluble inclusion bodies, necessitating a refolding step to obtain the biologically active protein.
1. Transformation and Expression:
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with an expression vector containing the this compound gene (e.g., pET vector or a fusion tag vector like pMAL-c2 for an MBP-IL13 fusion). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the selective antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to incubate the culture for 3-5 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to potentially improve protein solubility.
-
Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until further processing.
2. Inclusion Body Purification and Refolding:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, with lysozyme (B549824) and DNase I). Sonicate the suspension on ice to ensure complete cell disruption.
-
Inclusion Body Washing: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C. The pellet contains the inclusion bodies. Wash the inclusion bodies sequentially with a low concentration of a mild detergent (e.g., Triton X-100) and then with buffer without detergent to remove contaminants.
-
Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M Urea or 6 M Guanidine-HCl in 50 mM Tris-HCl, pH 8.0, with a reducing agent like DTT).
-
Refolding: Perform refolding by rapid or stepwise dialysis against a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.5 M Arginine, with a redox system like glutathione). This step is critical and may require optimization.
3. Chromatographic Purification:
-
Clarification: After refolding, centrifuge the solution to remove any precipitated protein and filter through a 0.45 µm filter.
-
Purification: Purify the refolded rhIL-13 using a multi-step chromatography process. A common strategy involves ion-exchange chromatography followed by size-exclusion chromatography.
II. Production and Purification of rhIL-13 from Mammalian Cells
Mammalian expression systems, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, are capable of producing properly folded and glycosylated rhIL-13, which is often secreted into the culture medium.
1. Transfection and Expression:
-
Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293 or CHO cells) in the appropriate growth medium.
-
Transfection: Transiently or stably transfect the cells with an expression vector containing the this compound gene under a strong viral promoter (e.g., CMV). For secreted proteins, the gene should include a signal peptide sequence.
-
Expression and Harvest: Culture the transfected cells for several days. For secreted rhIL-13, harvest the cell culture supernatant, which contains the protein of interest.
2. Chromatographic Purification:
A multi-step purification process is typically required to achieve high purity.[2]
-
Clarification: Remove cells and debris from the harvested supernatant by centrifugation and filtration.
-
Cation Exchange Chromatography (e.g., S-Sepharose):
-
Equilibration Buffer: A low ionic strength buffer at a pH below the pI of IL-13 (e.g., 20 mM MES, pH 6.0).
-
Elution: Elute the bound protein using a linear salt gradient (e.g., 0-1 M NaCl in the equilibration buffer).
-
-
Anion Exchange Chromatography (e.g., Q-Sepharose):
-
Purpose: To remove negatively charged contaminants. The flow-through from the cation exchange step is adjusted to a suitable pH and ionic strength.
-
Buffer: A buffer at a pH where IL-13 does not bind (e.g., 20 mM Tris-HCl, pH 8.0). IL-13 will be in the flow-through.
-
-
Hydroxyapatite Chromatography:
-
Equilibration Buffer: A low concentration phosphate (B84403) buffer (e.g., 10 mM Sodium Phosphate, pH 6.8).
-
Elution: Elute with a gradient of increasing phosphate concentration. This step is effective at separating monomeric IL-13 from aggregates.[2]
-
-
Size-Exclusion Chromatography (e.g., Sephacryl S-100):
-
Purpose: To separate proteins based on size and for buffer exchange into the final formulation buffer.
-
Buffer: A physiological buffer such as Phosphate Buffered Saline (PBS), pH 7.4.
-
Quality Control
After purification, the rhIL-13 should be subjected to rigorous quality control to ensure its purity, integrity, and biological activity.
-
Purity Assessment: Analyzed by SDS-PAGE under reducing and non-reducing conditions, followed by Coomassie blue or silver staining. Purity should typically be >95%.
-
Identity Confirmation: Confirmed by Western blot analysis using an anti-IL-13 antibody or by mass spectrometry.
-
Endotoxin Levels: Quantified using a Limulus Amebocyte Lysate (LAL) assay to ensure low endotoxin levels, which is critical for cellular assays.
-
Biological Activity: Assessed by a cell-based proliferation assay using a responsive cell line, such as the human erythroleukemic cell line TF-1. The activity is typically reported as an ED50 value.
These protocols provide a comprehensive guide for the production and purification of high-quality recombinant this compound for a wide range of research and development applications. Optimization of specific steps may be required depending on the specific expression vector, host cell line, and available equipment.
References
Application Notes and Protocols for Commercially Available Bioactive Human IL-13 Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing commercially available bioactive human Interleukin-13 (IL-13) proteins in research and drug development. Detailed protocols for key applications are provided to ensure reproducible and reliable results.
Interleukin-13 is a pleiotropic cytokine, primarily secreted by activated T helper 2 (Th2) cells, that plays a crucial role in allergic inflammation and immune responses.[1][2][3] It is a key mediator in the pathogenesis of conditions such as asthma and atopic dermatitis.[1] Bioactive recombinant human IL-13 is an essential tool for studying its biological functions, identifying signaling pathways, and screening for therapeutic inhibitors.
Commercially Available Bioactive this compound Proteins
A variety of high-quality, bioactive recombinant this compound proteins are commercially available. These proteins are suitable for a range of applications, including cell-based assays and immunoassays. Key specifications for products from prominent suppliers are summarized below for easy comparison.
| Supplier | Catalog Number (Example) | Expression System | Purity | Endotoxin Level | Biological Activity (ED₅₀) | Molecular Weight | Other Features |
| InvivoGen | hIL-13 | CHO cells | ≥ 95% | ≤ 0.1 EU/µg | Validated using HEK-Blue™ IL-4/IL-13 cells | ~14 kDa | Tag-free, Carrier-free[1] |
| R&D Systems | 213-ILB | E. coli | >95% | <0.01 EU/µg | 0.5-2.5 ng/mL (TF-1 cell proliferation)[2] | 12.3 kDa | |
| Abcam | ab270079 | HEK293 cells | >95% | <0.005 EU/µg | ≤ 18.99 ng/ml (TF-1 cell proliferation) | 13.35 kDa | Animal-free |
| Thermo Fisher Scientific (PeproTech) | 200-13 | E. coli | ≥ 98% | <1 EU/µg | ≤ 1.0 ng/ml (TF-1 cell proliferation)[4] | 12.6 kDa | |
| MedChemExpress | HY-P72795 | E. coli | >95% | Not specified | < 5 ng/mL (TF-1 cell proliferation)[5] | ~10 kDa | Tag-free[5] |
| Kactus Bio | IL1-HM013 | Not specified | >95% | Not specified | 5 - 40 ng/mL (TF-1 cell proliferation)[6] | 12.35 kDa |
IL-13 Signaling Pathway
IL-13 initiates its biological effects by binding to a heterodimeric receptor complex.[1][5] This receptor consists of the IL-4 receptor alpha chain (IL-4Rα) and the IL-13 receptor alpha 1 chain (IL-13Rα1).[1][3][5] Upon ligand binding, this complex activates the Janus kinase (JAK) family members, which in turn phosphorylate the Signal Transducer and Activator of Transcription 6 (STAT6).[5][7] Phosphorylated STAT6 dimerizes, translocates to the nucleus, and modulates the expression of target genes involved in allergic inflammation and other IL-13-mediated responses.[8]
Caption: IL-13 Signaling Pathway.
Key Experimental Protocols
The bioactivity of recombinant this compound can be validated through various in vitro assays. Below are detailed protocols for common applications.
Cell Proliferation Assay using TF-1 Cells
This assay measures the dose-dependent proliferation of the human erythroleukemic cell line TF-1 in response to IL-13.[2][9]
Materials:
-
TF-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
L-glutamine
-
Recombinant human GM-CSF
-
Recombinant this compound (test and reference lots)
-
96-well microplate
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Cell Culture: Culture TF-1 cells in RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, and 2 ng/mL recombinant human GM-CSF.
-
Cell Preparation: Prior to the assay, wash the cells three times with PBS to remove residual growth factors. Resuspend the cells in assay medium (RPMI-1640 with 10% FBS and 2 mM L-glutamine).
-
Assay Setup: Seed the cells at a density of 1 x 10⁴ cells/well in a 96-well plate.
-
IL-13 Stimulation: Prepare serial dilutions of the test and reference IL-13 proteins. Add the dilutions to the respective wells. Include a negative control with medium only.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Quantification: Add a cell proliferation reagent according to the manufacturer's instructions and measure the signal using a microplate reader.
-
Data Analysis: Plot the absorbance against the IL-13 concentration and determine the ED₅₀ value.
Caption: Cell Proliferation Assay Workflow.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-13 Detection
This sandwich ELISA protocol is designed for the quantitative measurement of this compound in cell culture supernatants, serum, or plasma.[7]
Materials:
-
ELISA plate pre-coated with anti-human IL-13 antibody
-
Recombinant this compound standard
-
Biotin-conjugated anti-human IL-13 detection antibody
-
Streptavidin-HRP
-
Assay diluent
-
Wash buffer
-
Substrate solution (TMB)
-
Stop solution
-
Samples and controls
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. Bring all components to room temperature before use.
-
Standard and Sample Addition: Add 100 µL of assay diluent to each well. Add 100 µL of standard, control, or sample to the appropriate wells. Cover the plate and incubate for 2 hours at room temperature.
-
Washing: Aspirate each well and wash four times with wash buffer.
-
Detection Antibody: Add 100 µL of the biotin-conjugated detection antibody to each well. Cover and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 3.
-
Streptavidin-HRP: Add 100 µL of Streptavidin-HRP to each well. Cover and incubate for 20 minutes at room temperature in the dark.
-
Washing: Repeat the wash step as in step 3.
-
Substrate Development: Add 100 µL of substrate solution to each well. Incubate for 20 minutes at room temperature in the dark.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm within 30 minutes.
-
Data Analysis: Generate a standard curve and determine the IL-13 concentration in the samples.
Western Blot for STAT6 Phosphorylation
This protocol allows for the detection of STAT6 phosphorylation in response to IL-13 stimulation, confirming the activation of the downstream signaling pathway.[9][10]
Materials:
-
Responsive cell line (e.g., A549, TF-1)
-
Recombinant this compound
-
Serum-free medium
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-STAT6 and anti-total-STAT6)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. Starve the cells in serum-free medium for 4-6 hours.
-
IL-13 Stimulation: Treat cells with the desired concentration of IL-13 for a specified time (e.g., 15-30 minutes). Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT6) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 9.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-STAT6 antibody to confirm equal protein loading.
Caption: Western Blot Workflow for pSTAT6.
References
- 1. invivogen.com [invivogen.com]
- 2. bio-techne.com [bio-techne.com]
- 3. IL-13 receptors and signaling pathways: an evolving web - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Recombinant Protein (200-13-10UG) [thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. kactusbio.com [kactusbio.com]
- 7. This compound ELISA Kit [anogen.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Human IL-13 Enzyme-Linked Immunosorbent Assay (ELISA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-13 (IL-13) is a key cytokine implicated in the pathogenesis of allergic inflammation, asthma, and fibrosis.[1] Accurate quantification of human IL-13 in biological samples is crucial for understanding its role in disease and for the development of novel therapeutics. This document provides a detailed protocol for a sandwich ELISA designed to measure this compound in various sample types, including cell culture supernates, serum, and plasma.[2]
Assay Principle
This assay employs the quantitative sandwich enzyme immunoassay technique. A microplate is pre-coated with a monoclonal antibody specific for this compound.[3] Standards and samples are pipetted into the wells, and any IL-13 present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for this compound is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of IL-13 bound in the initial step. The color development is stopped, and the intensity of the color is measured.[3]
Data Presentation
Table 1: Example of a Typical this compound ELISA Standard Curve
The following table represents a typical standard curve. Your actual results may vary. A standard curve should be generated for each set of samples assayed.[4][5]
| Standard Concentration (pg/mL) | Optical Density (OD) at 450 nm |
| 1000 | 2.532 |
| 500 | 1.624 |
| 250 | 0.815 |
| 125 | 0.410 |
| 62.5 | 0.208 |
| 31.25 | 0.105 |
| 15.625 | 0.051 |
| 0 | 0.000 |
Assay Performance Characteristics
-
Sensitivity: The minimum detectable dose of this compound is typically less than 10 pg/mL.[4]
-
Sample Types: Cell Culture Supernates, Serum, EDTA Plasma, Heparin Plasma.[6]
-
Specificity: This assay has high specificity for the detection of natural and recombinant this compound.
Experimental Protocols
Reagent Preparation
-
Bring all reagents and samples to room temperature before use.
-
Wash Buffer: If supplied as a concentrate, dilute to the working concentration with deionized or distilled water.
-
Standard: Reconstitute the lyophilized standard with the recommended volume of Calibrator Diluent to create a stock solution. Allow the standard to sit for a minimum of 15 minutes with gentle agitation prior to making dilutions.
-
Standard Dilutions: Prepare a dilution series of the standard. For example, label seven tubes and pipette 500 µL of Calibrator Diluent into each tube. Use the stock solution to produce a 2-fold dilution series. Mix each tube thoroughly before the next transfer. The Calibrator Diluent serves as the zero standard (0 pg/mL).
-
Detection Antibody: Reconstitute the lyophilized detection antibody with the appropriate diluent.
-
Streptavidin-HRP: Dilute the Streptavidin-HRP concentrate in HRP Diluent.
Assay Procedure
-
Add Assay Diluent: Add 100 µL of Assay Diluent to each well.
-
Add Standards and Samples: Add 100 µL of standard, control, or sample to each well. It is recommended that all samples and standards be assayed in duplicate.
-
Incubate: Cover the plate with an adhesive strip and incubate for 2 hours at room temperature.[6]
-
Wash: Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with Wash Buffer (400 µL) using a squirt bottle, multi-channel pipette, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining Wash Buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.
-
Add Conjugate: Add 200 µL of the diluted Conjugate (e.g., Streptavidin-HRP) to each well.
-
Incubate: Cover with a new adhesive strip and incubate for 2 hours at room temperature.
-
Wash: Repeat the wash as in step 4.
-
Add Substrate: Add 200 µL of Substrate Solution to each well.
-
Incubate: Incubate for 30 minutes at room temperature.[2] Protect from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[2] The color in the wells should change from blue to yellow.
-
Read Plate: Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.[6] If wavelength correction is available, set to 540 nm or 570 nm.
Data Analysis
-
Average the duplicate readings for each standard, control, and sample and subtract the average zero standard optical density.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis and draw a best-fit curve.
-
Use the standard curve to determine the concentration of IL-13 in the samples.
-
If samples were diluted, the concentration read from the standard curve must be multiplied by the dilution factor.
Mandatory Visualizations
Caption: Workflow diagram of the this compound ELISA protocol.
Caption: Simplified IL-13 signaling pathway.
References
Application Notes: Detection of Human IL-13 in Cell Culture Supernatants by ELISA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-13 (IL-13) is a key cytokine primarily secreted by activated T helper 2 (Th2) cells, and it plays a crucial role in the pathogenesis of allergic inflammation and other immune responses.[1] Accurate quantification of IL-13 in cell culture supernatants is essential for understanding its regulation and function in various biological processes and for the development of novel therapeutics targeting IL-13-mediated pathways. This application note provides a detailed protocol for the quantitative determination of human IL-13 in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of the Assay
The sandwich ELISA is a highly sensitive and specific method for detecting an antigen. In this assay, a microplate is pre-coated with a monoclonal antibody specific for this compound. Standards and samples are pipetted into the wells, and any IL-13 present is bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated antibody specific for this compound is added to the wells. Following a wash to remove unbound biotin-conjugated antibody, a streptavidin-horseradish peroxidase (HRP) conjugate is added. After another wash, a substrate solution is added to the wells, and color develops in proportion to the amount of IL-13 bound in the initial step. The color development is stopped, and the intensity of the color is measured.
IL-13 Signaling Pathway
IL-13 mediates its biological effects through a complex receptor system. It binds to the IL-13 receptor α1 (IL-13Rα1) chain, which then recruits the IL-4 receptor α (IL-4Rα) chain to form a functional signaling complex.[1][2] This receptor complex activation leads to the phosphorylation of Signal Transducer and Activator of Transcription 6 (STAT6) by Janus kinases (JAKs).[2][3] Dimerized and phosphorylated STAT6 translocates to the nucleus and acts as a transcription factor, inducing the expression of various genes.[2] IL-13 can also signal through the IL-13 receptor α2 (IL-13Rα2), which is thought to act as a decoy receptor but may also have signaling capabilities.[2]
Caption: A simplified diagram of the IL-13 signaling pathway.
Experimental Workflow
The following diagram outlines the major steps in the this compound sandwich ELISA protocol.
Caption: The experimental workflow for the this compound ELISA.
Materials and Reagents
-
This compound ELISA Kit (containing pre-coated 96-well plate, detection antibody, HRP conjugate, standards, buffers, and substrate)
-
Deionized or distilled water
-
Microplate reader capable of measuring absorbance at 450 nm with a reference wavelength of 550 nm
-
Pipettes and pipette tips
-
Reagent reservoirs
-
Wash bottle or automated plate washer
-
Absorbent paper for blotting
Protocol
1. Reagent Preparation
-
Bring all reagents and samples to room temperature before use.
-
Prepare the wash buffer by diluting the concentrated wash buffer with deionized or distilled water as specified in the kit manual.
-
Reconstitute the lyophilized this compound standard with the provided diluent to create the stock solution. Allow it to sit for at least 15 minutes with gentle agitation before making dilutions.
-
Prepare a serial dilution of the standard in the appropriate diluent to create the standard curve.
2. Sample Preparation
-
Collect cell culture supernatants and centrifuge at 1000 x g for 20 minutes to remove any cellular debris.[4]
-
Assay the samples immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
If samples are expected to have high concentrations of IL-13, they should be diluted with the appropriate sample diluent.
3. Assay Procedure
-
Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate or triplicate.[5]
-
Cover the plate with an adhesive strip and incubate for 2 hours at room temperature.[6]
-
Aspirate each well and wash, repeating the process three times for a total of four washes.[6] Wash by filling each well with wash buffer (350-400 µL) using a squirt bottle, multi-channel pipette, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.
-
Add 100 µL of the biotin-conjugated detection antibody to each well.
-
Cover the plate with a new adhesive strip and incubate for 2 hours at room temperature.[6]
-
Repeat the wash step as in step 3.
-
Add 200 µL of Streptavidin-HRP conjugate to each well.[6]
-
Cover the plate and incubate for 30 minutes at room temperature. Protect the plate from light.[6]
-
Repeat the wash step as in step 3.
-
Add 200 µL of the substrate solution to each well.[6]
-
Incubate for 30 minutes at room temperature. Protect the plate from light.[6]
-
Add 100 µL of the stop solution to each well. The color in the wells should change from blue to yellow.
-
Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm. If wavelength correction is available, set it to 550 nm.
Data Analysis
-
Calculate the Average Absorbance: Average the duplicate or triplicate readings for each standard, control, and sample.
-
Generate the Standard Curve: Subtract the average zero standard optical density from all other readings. Plot the mean absorbance for each standard on the y-axis against the concentration on the x-axis and draw a best-fit curve through the points on the graph. A four-parameter logistic (4-PL) curve-fit is often recommended.[7][8]
-
Determine Sample Concentrations: To determine the concentration of IL-13 in each sample, find the mean absorbance value on the y-axis and extend a horizontal line to the standard curve. At the point of intersection, extend a vertical line to the x-axis and read the corresponding concentration.
-
Account for Dilution: If samples were diluted, the concentration read from the standard curve must be multiplied by the dilution factor.[7]
Table 1: Example this compound Standard Curve Data
| Standard Concentration (pg/mL) | Mean Absorbance (450 nm) |
| 1000 | 2.458 |
| 500 | 1.876 |
| 250 | 1.154 |
| 125 | 0.689 |
| 62.5 | 0.421 |
| 31.25 | 0.287 |
| 15.625 | 0.205 |
| 0 | 0.112 |
Table 2: Example Calculation of IL-13 Concentration in Cell Culture Supernatants
| Sample ID | Dilution Factor | Mean Absorbance | Calculated Concentration (pg/mL) | Final Concentration (pg/mL) |
| Supernatant A | 2 | 0.956 | 205.4 | 410.8 |
| Supernatant B | 5 | 0.532 | 88.7 | 443.5 |
| Supernatant C | 1 | 1.543 | 412.1 | 412.1 |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Reagents not added in the correct order or expired. | Check the protocol and expiration dates of reagents.[9] |
| Insufficient incubation time or temperature. | Ensure adherence to recommended incubation times and temperatures. | |
| Improper plate washing. | Ensure thorough and correct washing of the plate. | |
| High Background | Contaminated reagents or buffers. | Use fresh, clean reagents and buffers. |
| Insufficient washing. | Increase the number of washes or the soaking time during washes.[10] | |
| Cross-contamination between wells. | Be careful during pipetting to avoid splashing and change pipette tips for each standard and sample.[9][11] | |
| Poor Standard Curve | Improper standard dilution. | Double-check calculations and pipetting technique when preparing standards.[9] |
| Reagents not at room temperature. | Ensure all reagents are at room temperature before use. | |
| High Variability Between Replicates | Inconsistent pipetting. | Use calibrated pipettes and consistent pipetting technique.[9] |
| Incomplete mixing of reagents. | Ensure all reagents are thoroughly mixed before use. | |
| "Edge effects" due to temperature differences across the plate. | Ensure the plate is incubated in a stable temperature environment and avoid stacking plates.[10][11] |
References
- 1. IL-13 receptors and signaling pathways: an evolving web - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interleukin-13 receptor - Wikipedia [en.wikipedia.org]
- 3. ovid.com [ovid.com]
- 4. file.elabscience.com [file.elabscience.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. rndsystems.com [rndsystems.com]
- 7. ELISA Data Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 8. betalifesci.com [betalifesci.com]
- 9. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 10. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. mybiosource.com [mybiosource.com]
Application Notes and Protocols for Measuring Human IL-13 Levels in Serum and Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-13 (IL-13) is a key cytokine implicated in the pathogenesis of allergic and inflammatory diseases, including asthma, atopic dermatitis, and fibrosis.[1][2] Accurate and sensitive measurement of IL-13 in human serum and plasma is crucial for understanding its role in disease, for biomarker discovery, and for evaluating the pharmacodynamic effects of targeted therapeutics.[1] This document provides detailed application notes and protocols for the quantification of human IL-13 in serum and plasma samples using various immunoassay platforms.
Interleukin-13 is a 13 kDa protein primarily secreted by T helper type 2 (Th2) cells, but also by other immune cells such as natural killer T cells, mast cells, basophils, and eosinophils.[2][3] It shares many biological activities with Interleukin-4 (IL-4) as they utilize a common receptor subunit.[3] The primary functions of IL-13 include regulating inflammation, mucus production, tissue remodeling, and fibrosis.[3] Given its central role in type 2 inflammation, several therapeutic agents targeting the IL-13 pathway have been developed.[3]
IL-13 Signaling Pathway
IL-13 exerts its biological effects by binding to a receptor complex on the surface of target cells.[4] The signaling cascade is initiated when IL-13 binds to the IL-13 receptor alpha 1 (IL-13Rα1) subunit. This binding event leads to the recruitment of the IL-4 receptor alpha (IL-4Rα) subunit, forming a heterodimeric receptor complex.[1][5] The formation of this complex activates Janus kinases (JAKs), which then phosphorylate and activate the Signal Transducer and Activator of Transcription 6 (STAT6).[1][5] Phosphorylated STAT6 dimerizes and translocates to the nucleus, where it acts as a transcription factor for IL-13-responsive genes, driving the inflammatory response.[1][5]
Assay Technologies for IL-13 Measurement
Several immunoassay technologies are available for the quantification of this compound in serum and plasma, each with its own advantages in terms of sensitivity, throughput, and dynamic range.
Data Presentation: Comparison of IL-13 Immunoassay Platforms
| Feature | ELISA (Enzyme-Linked Immunosorbent Assay) | Simoa® (Single Molecule Array) | Luminex® xMAP® Technology |
| Principle | Enzyme-based detection of antigen-antibody complexes in a microplate well.[1] | Digital counting of single immunocomplexes on paramagnetic beads in micro-wells.[3] | Multiplexed measurement of analytes on spectrally distinct microspheres.[6] |
| Sensitivity | pg/mL to low ng/mL range.[7] | Sub-pg/mL (fg/mL) range.[3][8] | pg/mL range.[6] |
| Assay Range | Typically 2-3 logs.[7] | Wide dynamic range, often >4 logs.[8] | Wide dynamic range, typically 3-4 logs.[6] |
| Sample Volume | ~50-100 µL per well. | <50 µL.[6] | ~25-50 µL.[6] |
| Throughput | Single analyte per plate, moderate throughput. | High throughput, automated platforms available. | High-plexing capability (up to 50 analytes simultaneously).[6] |
| Advantages | Cost-effective, widely available, well-established. | Ultra-high sensitivity, ideal for low-abundance proteins.[3] | High multiplexing capacity, conserves sample volume. |
| Disadvantages | Lower sensitivity compared to newer technologies. | Higher cost of instrumentation and reagents. | Potential for bead-based assay interference. |
Experimental Protocols
General Sample Collection and Handling for Serum and Plasma
Proper sample collection and handling are critical to ensure the accuracy and reproducibility of IL-13 measurements.
-
Serum Collection:
-
Plasma Collection:
-
Storage:
Protocol 1: Sandwich ELISA for this compound
This protocol is a generalized procedure based on commercially available this compound ELISA kits.[1][12] Always refer to the specific instructions provided with your chosen kit.
References
- 1. benchchem.com [benchchem.com]
- 2. Interleukin 13 - Wikipedia [en.wikipedia.org]
- 3. rbm.iqvia.com [rbm.iqvia.com]
- 4. IL-13 receptors and signaling pathways: an evolving web - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Interleukin 13 (IL-13) Pathway in Human Macrophages Is Modulated by MicroRNA-155 via Direct Targeting of Interleukin 13 Receptor α1 (IL13Rα1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. This compound ELISA Kit (ab288591) | Abcam [abcam.com]
- 8. quanterix.com [quanterix.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ibl-international.com [ibl-international.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. raybiotech.com [raybiotech.com]
Application Notes and Protocols for Human IL-13 Protein Detection via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-13 (IL-13) is a key cytokine implicated in the pathogenesis of allergic inflammation and other immune responses.[1] Accurate detection and quantification of human IL-13 are crucial for research in immunology, pharmacology, and drug development. Western blotting is a widely used and reliable technique for the specific detection of IL-13 protein in various biological samples, such as cell lysates and tissue homogenates. This document provides a comprehensive protocol for the detection of this compound by Western blot, including detailed methodologies, data presentation, and visual guides to the signaling pathway and experimental workflow.
IL-13 Signaling Pathway
IL-13 mediates its effects by binding to a receptor complex, initiating an intracellular signaling cascade. The primary signaling pathway involves the activation of the JAK/STAT pathway. Upon binding to its receptor, IL-13 induces the phosphorylation of STAT6, which then translocates to the nucleus to regulate gene expression.
Caption: IL-13 Signaling Pathway Diagram.
Experimental Workflow for IL-13 Western Blot
The Western blot procedure involves several key steps, from sample preparation to signal detection. The following diagram outlines the general workflow for detecting this compound.
Caption: IL-13 Western Blot Workflow.
Quantitative Data Summary
Successful detection of this compound via Western blot is dependent on several key parameters. The following tables summarize the critical quantitative information for this protocol.
Table 1: this compound Protein Characteristics
| Characteristic | Value | Reference |
| Predicted Molecular Weight | 12-15 kDa | [1][2][3] |
| Observed Molecular Weight (SDS-PAGE) | ~9-15 kDa | [2] |
Table 2: Antibody Dilutions and Specifics
| Antibody | Host Species | Clonality | Recommended Dilution | Supplier Example |
| Primary anti-human IL-13 | Rabbit | Polyclonal | 1:500 - 1:1000 | Abcam (ab106732) |
| Primary anti-human IL-13 | Rat | Monoclonal | 1 mg/mL | Thermo Fisher (AHC0132) |
| HRP-conjugated anti-rabbit IgG | Goat/Donkey | Polyclonal | 1:2000 - 1:10000 | Varies |
| HRP-conjugated anti-rat IgG | Goat/Donkey | Polyclonal | 1:2000 - 1:10000 | Varies |
Table 3: Reagent and Buffer Compositions
| Reagent/Buffer | Composition |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease and phosphatase inhibitors |
| Laemmli Sample Buffer (4X) | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol |
| Tris-Glycine Running Buffer (10X) | 250 mM Tris, 1.92 M glycine, 1% SDS |
| Transfer Buffer (1X) | 25 mM Tris, 192 mM glycine, 20% methanol (B129727) |
| TBST (10X) | 1 M Tris-HCl (pH 7.4), 1.5 M NaCl, 1% Tween 20 |
| Blocking Buffer | 5% (w/v) non-fat dry milk or BSA in TBST |
Detailed Experimental Protocols
Sample Preparation: Cell Lysis and Protein Extraction
-
Cell Culture and Treatment: Culture cells to the desired confluency (typically 70-80%). Treat cells with stimuli as required by the experimental design.
-
Cell Lysis (for adherent cells):
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to the dish (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Cell Lysis (for suspension cells):
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold RIPA lysis buffer.
-
-
Lysate Incubation and Clarification:
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay kit, following the manufacturer's instructions.
-
Based on the protein concentration, calculate the volume of lysate needed for each sample to ensure equal protein loading. A typical loading amount is 20-40 µg of total protein per lane.
-
Prepare the protein samples for SDS-PAGE by adding 4X Laemmli sample buffer to the calculated volume of lysate.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
Due to the small size of IL-13, a higher percentage polyacrylamide gel is recommended for better resolution.
-
Gel Preparation: Use a 15% or a 4-20% gradient Tris-Glycine polyacrylamide gel.
-
Electrophoresis Setup: Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers with 1X Tris-Glycine running buffer.
-
Sample Loading: Load the denatured protein samples and a pre-stained protein ladder into the wells of the gel.
-
Running the Gel: Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
Protein Transfer
-
Membrane Activation: If using a PVDF membrane, activate it by incubating in 100% methanol for 1-2 minutes, followed by a brief rinse in deionized water and then equilibration in 1X transfer buffer.[4][5] If using a nitrocellulose membrane, equilibrate it directly in transfer buffer.
-
Assembling the Transfer Stack: Assemble the transfer "sandwich" as follows (from anode to cathode): sponge, filter paper, PVDF/nitrocellulose membrane, gel, filter paper, sponge. Ensure there are no air bubbles between the gel and the membrane.
-
Transfer: Place the transfer cassette into the transfer tank filled with cold 1X transfer buffer. Perform the transfer at 100 V for 60-90 minutes or according to the manufacturer's instructions for your transfer system.
Immunodetection
-
Blocking: After transfer, wash the membrane briefly with TBST. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[6][7]
-
Primary Antibody Incubation:
-
Dilute the primary anti-human IL-13 antibody in the blocking buffer at the recommended dilution (see Table 2).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[6]
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in the blocking buffer at the recommended dilution.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Signal Detection and Imaging
-
ECL Substrate Preparation: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Signal Development: Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a CCD-based digital imager or by exposing the membrane to X-ray film. Multiple exposure times may be necessary to obtain an optimal signal.
-
Analysis: Analyze the resulting bands to determine the presence and relative abundance of this compound. The protein should appear as a band at approximately 9-15 kDa.[2]
Troubleshooting
For common Western blot issues such as high background, weak or no signal, or non-specific bands, refer to standard troubleshooting guides. Key considerations for IL-13 detection include:
-
Protein Degradation: Always use fresh protease inhibitors in your lysis buffer.
-
Low Abundance: IL-13 is a secreted protein and may be present in low amounts in cell lysates. Consider concentrating your sample or using immunoprecipitation to enrich for IL-13.
-
Transfer Efficiency: For small proteins like IL-13, ensure optimal transfer conditions. A 0.2 µm pore size PVDF membrane may improve retention.[8] Over-transferring can also be an issue, so transfer times may need to be optimized.
References
- 1. Interleukin 13 - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. stemcell.com [stemcell.com]
- 4. Protocols · Benchling [benchling.com]
- 5. Western Blot Protein Transfer Protocol [novusbio.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Intracellular Staining of Human IL-13 for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-13 (IL-13) is a key cytokine implicated in the pathogenesis of type 2 inflammatory diseases, including asthma, atopic dermatitis, and allergic rhinitis. Accurate quantification of IL-13 production at the single-cell level is crucial for understanding disease mechanisms and for the development of novel therapeutics. Intracellular cytokine staining (ICS) followed by flow cytometry is a powerful technique to identify and phenotype IL-13-producing cell subsets. These application notes provide a detailed protocol and supporting information for the successful intracellular staining of human IL-13.
IL-13 Signaling Pathway
The following diagram illustrates the canonical IL-13 signaling pathway. IL-13 binds to the IL-13 receptor α1 (IL-13Rα1) chain, which then recruits the IL-4 receptor α (IL-4Rα) chain to form a heterodimeric receptor complex. This complex activates Janus kinases (JAKs), which in turn phosphorylate and activate the signal transducer and activator of transcription 6 (STAT6). Phosphorylated STAT6 dimerizes, translocates to the nucleus, and induces the transcription of IL-13-responsive genes.
Caption: A simplified diagram of the IL-13 signaling cascade.
Quantitative Data Summary
The frequency of IL-13 producing cells can vary significantly depending on the donor, cell type, stimulation method, and experimental conditions. The following table provides an overview of expected ranges for different human cell populations.
| Cell Type | Stimulus | Stimulation Time (hours) | % of Parent Population Expressing IL-13 | Mean Fluorescence Intensity (MFI) |
| Th2 Cells | PMA (50 ng/mL) + Ionomycin (1 µg/mL) | 4-6 | 10-80% of CD4+ T cells | High |
| ILC2s | IL-25 (50 ng/mL) + IL-33 (50 ng/mL) | 18-24 | 20-90% of Lin-CRTH2+ cells | Very High |
| Mast Cells | IgE Cross-linking | 6-24 | 5-40% of c-Kit+FcεRI+ cells | Moderate to High |
| PBMCs (unfractionated) | PMA (50 ng/mL) + Ionomycin (1 µg/mL) | 4-6 | 1-15% of CD3+ T cells | Variable |
Note: These values are illustrative. It is crucial to include appropriate controls and optimize the protocol for your specific experimental setup.
Experimental Protocol: Intracellular Staining of this compound
This protocol outlines the steps for cell stimulation, surface and intracellular staining, and flow cytometric analysis of this compound.
Materials
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs), isolated T cell subsets, or other relevant cell populations.
-
Cell Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Stimulants:
-
Phorbol 12-myristate 13-acetate (PMA) (stock solution at 1 mg/mL in DMSO)
-
Ionomycin (stock solution at 1 mg/mL in DMSO)
-
Recombinant human cytokines (e.g., IL-25, IL-33) for ILC2 stimulation.
-
Anti-human IgE antibody for mast cell stimulation.
-
-
Protein Transport Inhibitor:
-
Brefeldin A (stock solution at 5 mg/mL in DMSO or ethanol).[1]
-
-
Buffers:
-
Antibodies:
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CRTH2, c-Kit, FcεRI).
-
Fluorochrome-conjugated anti-human IL-13 antibody.
-
Isotype control antibody corresponding to the anti-IL-13 antibody.
-
-
Flow Cytometer
Experimental Workflow Diagram
Caption: A flowchart of the intracellular IL-13 staining protocol.
Step-by-Step Methodology
1. Cell Preparation and Stimulation (4-6 hours)
a. Prepare a single-cell suspension of your cells of interest at a concentration of 1-2 x 10^6 cells/mL in complete cell culture medium.[3] b. Add your chosen stimulant to the cell suspension. For a general, potent stimulation of T cells, use PMA at a final concentration of 50 ng/mL and Ionomycin at 1 µg/mL.[3] c. Immediately add Brefeldin A to a final concentration of 5-10 µg/mL to block cytokine secretion.[1][4] d. Incubate the cells for 4-6 hours at 37°C in a 5% CO2 incubator.[1][3] The optimal stimulation time may vary depending on the cell type and stimulus and should be determined empirically.[5]
2. Surface Marker Staining (30 minutes)
a. After stimulation, harvest the cells and wash them once with cold FACS buffer by centrifuging at 300-400 x g for 5 minutes at 4°C. b. Resuspend the cell pellet in 100 µL of FACS buffer containing the appropriate dilutions of fluorochrome-conjugated antibodies against cell surface markers. c. Incubate for 20-30 minutes at 4°C in the dark.[1] d. Wash the cells twice with 2 mL of cold FACS buffer.
3. Fixation and Permeabilization (20 minutes)
a. After the final wash, decant the supernatant and resuspend the cell pellet in 100-250 µL of Fixation/Permeabilization solution. b. Vortex gently and incubate for 20 minutes at room temperature in the dark. c. Wash the cells once with 2 mL of 1X Permeabilization/Wash Buffer.
4. Intracellular Staining (30 minutes)
a. Resuspend the fixed and permeabilized cells in 100 µL of 1X Permeabilization/Wash Buffer containing the fluorochrome-conjugated anti-human IL-13 antibody and its corresponding isotype control in separate tubes. b. Incubate for 30 minutes at room temperature in the dark. c. Wash the cells twice with 2 mL of 1X Permeabilization/Wash Buffer.
5. Flow Cytometry Acquisition and Analysis
a. Resuspend the final cell pellet in 300-500 µL of FACS buffer. b. Acquire the samples on a flow cytometer as soon as possible. c. For data analysis, first gate on the cell population of interest based on forward and side scatter properties, followed by gating on specific cell surface markers. d. Within your target population, create a quadrant plot of the isotype control staining to set the gate for IL-13 positivity. Apply this gate to your experimental samples to determine the percentage of IL-13-producing cells and their MFI.
Important Considerations and Troubleshooting
-
Protein Transport Inhibitors: Brefeldin A is generally recommended for most cytokines.[1] Monensin can be used as an alternative, but it may be more toxic to some cells.[1]
-
Fixation and Permeabilization: The choice of fixation and permeabilization buffer can affect the staining of both surface and intracellular antigens.[2][5] It is recommended to use a commercially available kit and follow the manufacturer's instructions. For nuclear antigens, a stronger permeabilization buffer may be required.[3]
-
Antibody Titration: It is crucial to titrate all antibodies to determine the optimal concentration that provides the best signal-to-noise ratio.
-
Controls: Always include the following controls:
-
Unstained cells to assess autofluorescence.
-
Single-color controls for compensation.
-
Isotype control for the intracellular antibody to determine background staining.
-
Fluorescence Minus One (FMO) controls, especially for identifying positive populations with dim staining.
-
-
Stimulation Time: The kinetics of cytokine production vary. A time course experiment (e.g., 4, 6, 8, and 24 hours) is recommended to determine the optimal stimulation time for your specific cell type and stimulus.[5]
-
Cell Viability: Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies. Staining for viability should be performed before fixation and permeabilization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. An optimized method for IgE-mediated degranulation of human lung mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of stimulation and staining conditions for intracellular cytokine staining (ICS) for determination of cytokine-producing T cells and monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Identifying Human IL-13 Producing Cells by Flow Cytometry: Application Notes and Protocols
Introduction
Interleukin-13 (IL-13) is a key cytokine implicated in the pathogenesis of type 2 inflammatory diseases such as allergic asthma, atopic dermatitis, and eosinophilic esophagitis.[1] It plays a crucial role in inducing airway hyperresponsiveness, mucus production, and tissue remodeling.[1] The identification and quantification of IL-13-producing cells are critical for understanding disease mechanisms and for the development of targeted therapies. Intracellular cytokine staining (ICS) followed by flow cytometry is a powerful technique for this purpose, allowing for the characterization of specific cell populations responsible for IL-13 production at a single-cell level.[1]
Principal Cellular Sources of IL-13
IL-13 is produced by a variety of immune cells from both the innate and adaptive immune systems. The primary sources include:
-
T Helper 2 (Th2) Cells: A subset of CD4+ T cells that are major drivers of humoral immunity and are critical in allergic inflammation and response to extracellular parasites.[2]
-
Group 2 Innate Lymphoid Cells (ILC2s): These cells are the innate counterpart to Th2 cells and are potent early sources of type 2 cytokines, including IL-13, in response to alarmins like IL-25, IL-33, and TSLP.[1][3]
-
Mast Cells and Basophils: These cells are key players in allergic reactions and can be stimulated to produce IL-13 through IgE cross-linking or by cytokines such as IL-33 and IL-3.[1][4]
-
Eosinophils: Traditionally viewed as effector cells, eosinophils can also produce IL-13, contributing to the inflammatory environment.[1]
-
Natural Killer T (NKT) Cells and Natural Killer (NK) Cells: Certain subsets of these innate-like lymphocytes have been shown to produce IL-13 upon activation.[1][5]
-
B Cells: Under certain conditions, such as CD40 engagement, B cells can also contribute to IL-13 production.[1]
Experimental Design and Workflow
The identification of IL-13-producing cells by flow cytometry involves a multi-step process. The general workflow includes cell stimulation, inhibition of protein transport, staining of cell surface markers, followed by fixation, permeabilization, and intracellular staining for IL-13.
Detailed Protocols
Protocol 1: Identification of IL-13 in Human T Cells
This protocol is designed for the detection of IL-13 in CD4+ T helper cell subsets from human Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
Human PBMCs
-
Complete RPMI-1640 medium
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
Brefeldin A
-
FACS Buffer (PBS with 2% FBS)
-
Fixation/Permeabilization Buffer Kit
-
Fluorochrome-conjugated antibodies (see Table 1)
Procedure:
-
Cell Stimulation:
-
Resuspend PBMCs at 1-2 x 10^6 cells/mL in complete RPMI medium.[1]
-
Stimulate cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) for 4-6 hours at 37°C in a 5% CO2 incubator.[1][6]
-
Add Brefeldin A (at the manufacturer's recommended concentration) for the final 4 hours of incubation to block cytokine secretion.[7]
-
-
Surface Marker Staining:
-
Fixation and Permeabilization:
-
Intracellular Staining:
-
Flow Cytometry Analysis:
Protocol 2: Identification of IL-13 in Human ILC2s
This protocol is tailored for the detection of IL-13 in the rarer population of Group 2 Innate Lymphoid Cells.
Materials:
-
Human PBMCs or tissue-derived single-cell suspensions
-
Complete RPMI-1640 medium
-
Recombinant Human IL-25, IL-33, and TSLP
-
Brefeldin A
-
FACS Buffer
-
Fixation/Permeabilization Buffer Kit
-
Fluorochrome-conjugated antibodies (see Table 2)
Procedure:
-
Cell Stimulation:
-
Resuspend cells at 1-2 x 10^6 cells/mL.
-
Stimulate cells with a cytokine cocktail (e.g., IL-25, IL-33, TSLP at appropriate concentrations) for 18-24 hours.
-
Add Brefeldin A for the final 4-6 hours of incubation.
-
-
Surface Marker Staining:
-
Wash cells and stain with a lineage cocktail (e.g., anti-CD3, CD14, CD16, CD19, CD20, CD56) to exclude mature hematopoietic cells.
-
Stain with antibodies against ILC2 markers (e.g., CD127, CRTH2, CD161). Incubate for 20-30 minutes at 4°C.
-
Wash cells twice with FACS buffer.
-
-
Fixation, Permeabilization, and Intracellular Staining:
-
Follow steps 3 and 4 from Protocol 1.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
First, gate on lymphocytes, then singlets, then live cells.
-
Gate on Lineage-negative cells.
-
From the Lin- population, identify ILC2s based on the expression of CD127 and CRTH2.[8]
-
Finally, quantify the percentage of IL-13+ cells within the ILC2 gate.
-
Data Presentation and Antibody Panels
Quantitative data, such as the percentage of IL-13+ cells within a specific population, should be clearly presented. Below are example antibody panels for identifying IL-13 producing T cells and ILC2s.
Table 1: Example Antibody Panel for IL-13+ T Cells
| Marker | Fluorochrome | Purpose |
|---|---|---|
| Live/Dead Stain | e.g., Zombie Aqua | Viability |
| CD3 | e.g., APC-Cy7 | T Cell Identification |
| CD4 | e.g., BV786 | T Helper Cell Identification |
| CRTH2 | e.g., PE-Cy7 | Th2/ILC2 Marker |
| CCR4 | e.g., BV605 | Th2 Marker[2] |
| CD8 | e.g., AF700 | Cytotoxic T Cell Exclusion |
| IL-13 | e.g., PE | Intracellular Cytokine |
Table 2: Example Antibody Panel for IL-13+ ILC2s
| Marker | Fluorochrome | Purpose |
|---|---|---|
| Live/Dead Stain | e.g., Zombie Aqua | Viability |
| Lineage Cocktail | e.g., FITC | Exclusion of mature lineages |
| (CD3, CD14, CD16, CD19, CD20, CD56) | ||
| CD45 | e.g., APC-Cy7 | Hematopoietic Cell Marker |
| CD127 (IL-7Rα) | e.g., PE-Cy7 | ILC Marker[9] |
| CRTH2 | e.g., BV605 | ILC2 Marker[3] |
| CD161 | e.g., PerCP-Cy5.5 | ILC Marker[3] |
| IL-13 | e.g., PE | Intracellular Cytokine |
Signaling Pathways in IL-13 Production
The production of IL-13 is tightly regulated by specific signaling pathways that are initiated by extracellular stimuli. In Th2 cells, T cell receptor (TCR) activation and co-stimulation, along with the presence of IL-4, are critical. This leads to the activation of the transcription factors GATA3 and STAT6, which are master regulators of Th2 differentiation and IL-13 gene expression.[2] In ILC2s, cytokines like IL-33 activate pathways leading to the production of GATA3, which is also essential for their function and IL-13 synthesis.[3]
Conclusion
The protocols and information provided here offer a comprehensive guide for the reliable identification and quantification of human IL-13-producing cells using flow cytometry. Careful sample preparation, appropriate stimulation conditions, and a well-designed antibody panel are essential for obtaining accurate and reproducible results. This methodology is invaluable for basic research into type 2 immunity and for the clinical development of therapeutics targeting IL-13-mediated diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Th2 Cell Markers: R&D Systems [rndsystems.com]
- 3. ILC2 Cell Markers: R&D Systems [rndsystems.com]
- 4. Efficient cytokine-induced IL-13 production by mast cells requires both IL-33 and IL-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | An intraepithelial ILC1-like natural killer cell subset produces IL-13 [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | An Artifact in Intracellular Cytokine Staining for Studying T Cell Responses and Its Alleviation [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Innate lymphoid cell markers | Abcam [abcam.com]
Application Notes and Protocols for Establishing In Vitro Cell Culture Models for Human IL-13 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing and utilizing in vitro cell culture models for studying the biological effects of human Interleukin-13 (IL-13). This document outlines suitable cell models, detailed experimental protocols for key assays, and expected outcomes, facilitating research into IL-13-mediated signaling and pathophysiology, particularly in the context of allergic and inflammatory diseases.
Introduction to IL-13 In Vitro Models
Interleukin-13 is a pleiotropic cytokine central to the pathogenesis of type 2 inflammatory diseases such as asthma, atopic dermatitis, and eosinophilic esophagitis.[1] In vitro cell culture models are indispensable tools for dissecting the molecular mechanisms of IL-13 action, identifying novel therapeutic targets, and screening drug candidates. These models range from simple submerged monocultures of immortalized cell lines to complex three-dimensional (3D) primary cell cultures that more accurately mimic the in vivo tissue architecture and physiological responses.[2][3][4]
Recommended In Vitro Models for IL-13 Studies
The choice of an appropriate in vitro model is critical and depends on the specific research question. Below is a summary of commonly used models:
-
Immortalized Human Cell Lines:
-
Bronchial Epithelial Cells (e.g., BEAS-2B, Calu-3, NCI-H292): These cell lines are useful for initial screenings and mechanistic studies of IL-13-induced effects on the airway epithelium.[5] While BEAS-2B cells have limited differentiation capacity, Calu-3 cells can form a robust barrier, and NCI-H292 cells can do so when cultured on permeable supports.[5]
-
Ovarian Carcinoma Cell Lines (e.g., IGROV-1, PA-1): These cells express IL-13 receptors and can be used to study IL-13-induced signal transduction pathways.[6]
-
-
Primary Human Cells:
-
Normal Human Bronchial Epithelial (NHBE) Cells: Cultured at an air-liquid interface (ALI), NHBE cells differentiate into a pseudostratified mucociliary epithelium, providing a highly relevant model for studying asthma and other respiratory diseases.[7][8][9] This model is ideal for investigating IL-13-induced goblet cell metaplasia, mucus production, and airway hyperresponsiveness.[7][8]
-
Human Nasal Fibroblasts: These cells can be stimulated with IL-13 to study the production of chemokines like eotaxin-3, which is involved in eosinophil recruitment.[10]
-
-
3D Organoid Cultures:
-
Lung and Intestinal Organoids: Derived from primary epithelial stem cells, organoids offer a sophisticated and physiologically relevant system to model IL-13-mediated disease pathology, including epithelial remodeling and cell differentiation.[2]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for IL-13 stimulation experiments. It is crucial to note that optimal conditions may vary depending on the specific cell type, donor variability (for primary cells), and experimental endpoint.
| Table 1: Recommended IL-13 Concentrations for In Vitro Studies | |
| Cell Type | Typical IL-13 Concentration Range (ng/mL) |
| Airway Epithelial Cells | 0.1 - 30[11][12][13][14] |
| Human Nasal Fibroblasts | 10[10] |
| Murine Bronchiolar Explants | 10 - 20[15] |
| Human Skin Equivalent Models | 5 - 15[16] |
| Table 2: Typical Incubation Times for IL-13 Stimulation | |
| Experimental Endpoint | Typical Incubation Time |
| STAT6 Phosphorylation | 10 - 30 minutes[13] |
| Gene Expression Analysis (e.g., MUC5AC, eotaxin-3) | 24 - 48 hours[13] |
| Goblet Cell Metaplasia/Mucus Production | 7 - 21 days[12][14][17][18] |
| Eotaxin-3 Protein Secretion (ELISA) | 48 hours[10] |
Key Experimental Protocols
Protocol 1: IL-13 Stimulation of Primary Human Bronchial Epithelial Cells at Air-Liquid Interface (ALI)
This protocol describes the induction of goblet cell metaplasia and mucus production in a differentiated airway epithelium model.
Materials:
-
Primary human bronchial epithelial cells (PBECs)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
ALI culture medium
-
Recombinant human IL-13
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Alcian Blue and Periodic acid-Schiff (PAS) staining reagents
-
Materials for RNA extraction and quantitative PCR (qPCR)
-
Materials for protein lysis and Western blotting
Procedure:
-
Cell Seeding: Seed PBECs onto Transwell inserts and culture them in submerged conditions until confluent (typically 4-7 days).[19]
-
Establishment of ALI: Once confluent, remove the apical medium and switch to ALI culture by feeding the cells only from the basal compartment. Culture for at least 2 weeks to allow for mucociliary differentiation.[19]
-
IL-13 Stimulation: Add recombinant this compound to the basal medium at a final concentration of 0.3 to 30 ng/mL.[11] Culture for an additional 7 to 14 days, refreshing the medium with IL-13 every 2-3 days.[11][12][14]
-
Assessment of Goblet Cell Metaplasia:
-
Fix the Transwell membranes with 4% paraformaldehyde.
-
Perform Alcian Blue/PAS staining to visualize mucus-producing goblet cells.
-
Quantify the number of goblet cells or the stained area using microscopy and image analysis software.
-
-
Analysis of MUC5AC Expression:
-
qPCR: Harvest cells for RNA extraction and perform qPCR to measure the relative expression of MUC5AC mRNA.
-
Western Blot: Lyse the cells and perform Western blotting to detect MUC5AC protein levels.
-
Immunofluorescence: Stain fixed cells with an anti-MUC5AC antibody to visualize its expression and localization.[18]
-
Protocol 2: Analysis of STAT6 Phosphorylation
This protocol details the detection of early IL-13 signaling events.
Materials:
-
Target cells (e.g., NHBE cells, PA-1 cells)
-
Cell culture medium
-
Recombinant this compound
-
PBS
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Antibodies: anti-phospho-STAT6 (Tyr641), anti-total STAT6
-
Materials for Western blotting
Procedure:
-
Cell Culture and Starvation: Culture cells to a suitable confluency. For some cell types, serum starvation for 4-6 hours prior to stimulation may enhance the signal.
-
IL-13 Stimulation: Stimulate the cells with an optimal concentration of IL-13 (e.g., 10-50 ng/mL) for a short duration (e.g., 15-30 minutes).[13] Include an unstimulated control.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with cold lysis buffer.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[13]
-
Incubate the membrane with a primary antibody against phospho-STAT6 overnight at 4°C.[13]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]
-
Strip the membrane and re-probe with an antibody for total STAT6 to confirm equal protein loading.[13]
-
Protocol 3: Measurement of Eotaxin-3 Secretion by ELISA
This protocol describes the quantification of a key chemokine involved in eosinophilic inflammation.
Materials:
-
Target cells (e.g., human nasal fibroblasts, NHBE cells)
-
Cell culture medium
-
Recombinant this compound
-
Human Eotaxin-3 ELISA kit
Procedure:
-
Cell Seeding and Stimulation: Seed cells in a multi-well plate and allow them to adhere. Stimulate the cells with IL-13 (e.g., 10 ng/mL) for 48 hours.[10] Collect the cell culture supernatants.
-
ELISA:
-
Perform the Eotaxin-3 ELISA according to the manufacturer's instructions.[20][21]
-
Briefly, add standards and samples to the pre-coated microplate and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash and add the streptavidin-HRP conjugate.
-
Wash and add the TMB substrate for color development.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the concentration of Eotaxin-3 in the samples based on the standard curve.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. Human ovarian-carcinoma cell lines express IL-4 and IL-13 receptors: comparison between IL-4- and IL-13-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Utilization of Air-Liquid Interface Cultures as an In Vitro Model to Assess Primary Airway Epithelial Cell Responses to the Type 2 Cytokine Interleukin-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Frontiers | Eotaxin-3 as a Plasma Biomarker for Mucosal Eosinophil Infiltration in Chronic Rhinosinusitis [frontiersin.org]
- 11. epithelix.com [epithelix.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. IL-13 induces a bronchial epithelial phenotype that is profibrotic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IL-9 and IL-13 Induce Mucous Cell Metaplasia That Is Reduced by IFN-γ in a Bax-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Interleukin-4 and Interleukin-13 Induced Atopic Dermatitis Human Skin Equivalent Model by a Skin-On-A-Chip - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IL13 activates autophagy to regulate secretion in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. IL-4 and IL-13 exposure during mucociliary differentiation of bronchial epithelial cells increases antimicrobial activity and expression of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. raybiotech.com [raybiotech.com]
- 21. Human Eotaxin 3 ELISA Kit (EH171RB) - Invitrogen [thermofisher.com]
Application Notes and Protocols for IL-13 Stimulation of Human Bronchial Epithelial Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-13 (IL-13) is a key cytokine implicated in the pathogenesis of Type 2 inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). It plays a central role in inducing hallmark features of these conditions, including goblet cell metaplasia, mucus hypersecretion, and airway remodeling.[1][2][3][4] Studying the effects of IL-13 on primary human bronchial epithelial cells (HBECs) cultured at an air-liquid interface (ALI) provides a physiologically relevant in vitro model. This system recapitulates the pseudostratified morphology of the human airway epithelium and allows for detailed investigation of disease mechanisms and the evaluation of novel therapeutic agents.[5][6][7]
These application notes provide an overview of the cellular responses to IL-13 and detailed protocols for culturing HBECs, performing IL-13 stimulation, and analyzing the subsequent cellular and molecular changes.
Key Cellular Responses to IL-13 Stimulation
When differentiated HBECs are exposed to IL-13, they undergo significant phenotypic changes:
-
Goblet Cell Metaplasia: IL-13 is a potent inducer of goblet cell differentiation, leading to an increased number of mucus-producing cells within the epithelium.[1][8] This process is driven by the upregulation of transcription factors like SAM pointed domain-containing Ets transcription factor (SPDEF).[4][9]
-
Mucus Hypersecretion: A primary consequence of goblet cell metaplasia is the overproduction and secretion of mucus. IL-13 specifically upregulates the expression of the gel-forming mucin, MUC5AC, a major component of airway mucus in asthma.[10][11][12][13]
-
Altered Gene Expression: IL-13 stimulation leads to broad changes in the transcriptome of airway epithelial cells.[14] Key upregulated genes include those involved in mucus production (MUC5AC, SPDEF), ion transport (CLCA1), and inflammatory responses.[15][16] This response is primarily mediated through the STAT6 signaling pathway.[4][17][18]
Experimental Protocols
Protocol 1: Culture and Differentiation of HBECs at Air-Liquid Interface (ALI)
This protocol describes the expansion of primary HBECs and their subsequent differentiation on transwell inserts to form a pseudostratified epithelium.
Materials:
-
Cryopreserved primary Human Bronchial Epithelial Cells (HBECs)
-
PneumaCult™-Ex Plus Medium (or equivalent expansion medium)[7][19]
-
PneumaCult™-ALI Medium (or equivalent differentiation medium)[5]
-
Bovine Collagen I coated flasks and transwell inserts (e.g., 0.4 µm pore size)[7][19]
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Enzymatic dissociation solution (e.g., Trypsin, Accutase)[20]
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Thawing and Expansion:
-
Rapidly thaw a cryovial of HBECs in a 37°C water bath.
-
Transfer cells to a T-25 or T-75 flask containing pre-warmed PneumaCult™-Ex Plus medium.[7]
-
Incubate at 37°C, 5% CO₂. Change the medium the following day to remove residual cryoprotectant and every 2 days thereafter.
-
Passage the cells when they reach 50-70% confluency to avoid differentiation in the flask.[19]
-
-
Seeding on Transwell Inserts:
-
Dissociate the expanded HBECs using an enzymatic solution.
-
Neutralize the enzyme and centrifuge the cells. Resuspend the cell pellet in PneumaCult™-Ex Plus medium.
-
Seed the HBECs onto the apical chamber of collagen-coated transwell inserts at a density of approximately 1 x 10⁵ cells/cm².
-
Add medium to both the apical (200 µL for a 24-well plate format) and basolateral (500 µL) chambers.[19]
-
-
Establishing the Air-Liquid Interface:
-
Culture the cells submerged for 2-4 days, or until they reach 100% confluency.
-
To establish the ALI, carefully aspirate the medium from the apical chamber.
-
Replace the basolateral medium with PneumaCult™-ALI medium. This is considered Day 0 of ALI culture.
-
-
Differentiation:
-
Maintain the cultures at 37°C, 5% CO₂.
-
Change the basolateral medium every 2-3 days.
-
Optionally, perform an apical wash with warm PBS weekly to remove accumulated mucus and cellular debris.
-
The cells will differentiate into a pseudostratified epithelium containing basal, ciliated, and secretory cells over 21-28 days.
-
Protocol 2: IL-13 Stimulation of Differentiated HBEC Cultures
This protocol details the addition of IL-13 to mature ALI cultures to induce a disease-relevant phenotype.
Materials:
-
Differentiated HBEC ALI cultures (≥ Day 21)
-
Recombinant Human IL-13
-
PneumaCult™-ALI Medium
Procedure:
-
Preparation of IL-13 Medium:
-
Stimulation:
-
Aspirate the old medium from the basolateral chamber of the differentiated ALI cultures.
-
Add the prepared IL-13-containing medium to the basolateral chamber.
-
Incubate the cultures at 37°C, 5% CO₂. The duration of stimulation can range from 24 hours for early gene expression changes to 14 days or more for robust goblet cell metaplasia.[8][15][21]
-
Continue to change the basolateral medium with fresh IL-13-containing medium every 2-3 days for the duration of the experiment.
-
Protocol 3: Analysis of Mucus Production and Goblet Cell Metaplasia
A. Histology (Alcian Blue/PAS Staining):
-
Fix the ALI cultures in 10% neutral buffered formalin.
-
Excise the membrane from the transwell insert.
-
Process and embed the membrane in paraffin (B1166041) wax.
-
Cut 5-µm sections and mount on slides.
-
Perform Alcian Blue (pH 2.5) or Periodic acid-Schiff (PAS) staining to visualize acidic mucins within goblet cells.[13][15]
B. Immunofluorescence for MUC5AC:
-
Fix and permeabilize the ALI cultures on the membrane.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against MUC5AC.[15]
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Mount with a DAPI-containing mounting medium and visualize using fluorescence microscopy.
C. ELISA for Secreted MUC5AC:
-
Perform an apical wash by adding a small volume of PBS (e.g., 200 µL) to the apical surface of the culture and incubating for 10-20 minutes at 37°C.
-
Collect the apical wash sample.
-
Quantify the concentration of MUC5AC in the sample using a commercially available ELISA kit.[16]
Protocol 4: Analysis of Gene Expression by qRT-PCR
-
Lyse the cells directly on the transwell membrane using a suitable lysis buffer (e.g., Buffer RLT).
-
Isolate total RNA using a column-based kit according to the manufacturer's protocol.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers/probes for target genes (e.g., MUC5AC, SPDEF, CLCA1, FOXA3) and a housekeeping gene (e.g., GAPDH, ACTB).[16][22]
-
Calculate the relative gene expression using the ΔΔCt method.
Data Presentation
Table 1: IL-13 Stimulation Parameters and Expected Outcomes
| Parameter | Concentration Range | Stimulation Time | Endpoint | Expected Outcome | References |
| STAT6 Activation | 10 ng/mL | 20 - 30 minutes | Western Blot (p-STAT6) | Increased STAT6 phosphorylation | [18] |
| Early Gene Expression | 10 - 25 ng/mL | 8 - 48 hours | qRT-PCR (CLCA1, SLC26A4) | Rapid increase in mRNA levels | [15] |
| MUC5AC Expression | 1 - 25 ng/mL | 48 hours - 21 days | qRT-PCR, ELISA, IF/IHC | Dose- and time-dependent increase | [12][13][15][16] |
| Goblet Cell Metaplasia | 1 - 30 ng/mL | 7 - 21 days | Histology (Alcian Blue/PAS) | Increased number of goblet cells | [1][8] |
| Cytokine Secretion | 10 ng/mL | 24 hours | ELISA (IL-8, Eotaxin) | Increased chemokine release | [18][23] |
Table 2: Key Genes Regulated by IL-13 in Human Bronchial Epithelial Cells
| Gene | Function | Regulation by IL-13 | References |
| MUC5AC | Gel-forming mucin; major component of pathologic mucus | Upregulated | [10][11][12] |
| SPDEF | Transcription factor essential for goblet cell differentiation | Upregulated | [4][9] |
| CLCA1 | Chloride channel accessory protein; associated with mucus production | Upregulated | [15][16] |
| FOXA3 | Forkhead box transcription factor; promotes goblet cell metaplasia | Upregulated | [22][24] |
| FOXA2 | Forkhead box transcription factor; suppresses mucus production | Downregulated | [24][25] |
| STAT6 | Signal transducer and activator of transcription; key mediator of IL-13 signaling | Activated | [4][17][18] |
| POSTN | Periostin; extracellular matrix protein involved in remodeling | Upregulated | [24] |
Visualizations
Caption: IL-13 Signaling Pathway in Bronchial Epithelial Cells.
Caption: Experimental Workflow for IL-13 Stimulation of HBECs.
References
- 1. IL-13-induced changes in the goblet cell density of human bronchial epithelial cell cultures: MAP kinase and phosphatidylinositol 3-kinase regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secretion of IL-13 by Airway Epithelial Cells Enhances Epithelial Repair via HB-EGF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elimination of IL-13 reverses established goblet cell metaplasia into ciliated epithelia in airway epithelial cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. stemcell.com [stemcell.com]
- 6. Protocol for differentiating primary human small airway epithelial cells at the air-liquid interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. epithelix.com [epithelix.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Interleukin-13 Signaling and Its Role in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interleukin-13 stimulates MUC5AC expression via a STAT6-TMEM16A-ERK1/2 pathway in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IL13 activates autophagy to regulate secretion in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of mucus production by interleukin-13 receptor alpha2 in the human airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interleukin-13 Stimulation Reveals the Cellular and Functional Plasticity of the Airway Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IL-13 and Epidermal Growth Factor Receptor Have Critical but Distinct Roles in Epithelial Cell Mucin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IL-13–induced airway mucus production is attenuated by MAPK13 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. STAT6 links IL-4/IL-13 stimulation with pendrin expression in asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. atsjournals.org [atsjournals.org]
- 19. youtube.com [youtube.com]
- 20. med.unc.edu [med.unc.edu]
- 21. IL-13 induces a bronchial epithelial phenotype that is profibrotic - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Genomic characterization and therapeutic utilization of IL-13-responsive sequences in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. IL-4 and IL-13 stimulate human bronchial epithelial cells to release IL-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Preferential Generation of 15-HETE-PE Induced by IL-13 Regulates Goblet Cell Differentiation in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. atsjournals.org [atsjournals.org]
Application Notes and Protocols for Studying Human IL-13 Function in Humanized Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing humanized mouse models for the in vivo study of human interleukin-13 (IL-13) function, particularly in the context of allergic airway inflammation and asthma. Detailed protocols for key experiments are provided, along with a summary of expected quantitative outcomes.
Introduction to Humanized Mouse Models for IL-13 Research
Humanized mouse models are indispensable tools for preclinical evaluation of therapeutics targeting human-specific molecules.[1] In the context of IL-13, these models express human IL-13 or its receptor, enabling the study of this compound signaling and the in vivo efficacy of antagonists in a system that recapitulates key aspects of human allergic diseases.[2][3][4] IL-13 is a central cytokine in the pathogenesis of allergic inflammation, driving airway hyperresponsiveness (AHR), mucus production, and eosinophilic inflammation.[5][6]
Available Humanized Mouse Models:
Several genetically engineered mouse strains are available, including those that express:
-
This compound (B-hIL13 mice)[3]
-
This compound and its receptor alpha 1 chain (B-hIL13/hIL13RA1 mice)[2]
-
Multiple human cytokines and receptors relevant to type 2 immunity (e.g., B-hIL4/hIL4RA/hIL13/hIL13RA1 mice)[2][7]
These models allow for the direct testing of therapeutic agents that target the this compound pathway.
IL-13 Signaling Pathway
IL-13 mediates its effects through a receptor system that it partially shares with IL-4. The primary signaling receptor for IL-13 is the Type II receptor, a heterodimer of the IL-4 receptor alpha chain (IL-4Rα) and the IL-13 receptor alpha 1 chain (IL-13Rα1).[5] Binding of IL-13 to this complex activates the STAT6 signaling pathway, which is crucial for many of the features of asthma.[8]
Figure 1. Simplified IL-13 Signaling Pathway.
Experimental Workflow for a Preclinical Asthma Model
A common workflow for evaluating the efficacy of an anti-human IL-13 therapeutic in a humanized mouse model of asthma involves sensitization to an allergen, followed by challenge to induce an inflammatory response, treatment with the therapeutic, and subsequent analysis of asthma-related endpoints.[1][9]
Figure 2. General Experimental Workflow.
Detailed Experimental Protocols
Protocol 1: Induction of Allergic Airway Inflammation
This protocol describes the induction of allergic airway inflammation using ovalbumin (OVA) as the allergen.[10][11]
Materials:
-
Humanized mice (e.g., B-hIL13)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
Sterile Phosphate-Buffered Saline (PBS)
Procedure:
-
Sensitization:
-
On days 0 and 14, administer an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
-
Challenge:
Protocol 2: Assessment of Airway Hyperresponsiveness (AHR)
AHR is a key feature of asthma and can be measured using whole-body plethysmography in conscious, unrestrained mice.[11][12][13]
Materials:
-
Whole-body plethysmograph
-
Nebulizer
-
Methacholine (MCh) solution in PBS (e.g., 0, 3, 6, 12.5, 25, 50 mg/mL)
Procedure:
-
Place mice in the plethysmography chamber and allow them to acclimatize.
-
Record baseline readings.
-
Expose the mice to nebulized PBS (vehicle control) for 3 minutes and record measurements.
-
Sequentially expose the mice to increasing concentrations of nebulized MCh for 3 minutes at each concentration.
-
Record the enhanced pause (Penh) value for 3-5 minutes following each nebulization. Penh is a calculated value that reflects changes in bronchoconstriction.[13]
Protocol 3: Bronchoalveolar Lavage (BAL) Fluid Analysis
BAL is performed to collect cells and fluid from the lungs for analysis of inflammatory infiltrates.[14][15][16]
Materials:
-
Anesthesia (e.g., ketamine/xylazine)
-
Tracheal cannula (e.g., 22G catheter)
-
1 mL syringe
-
Ice-cold PBS with 0.5 mM EDTA
-
Hemocytometer
-
Cytospin and slides
-
Staining reagents (e.g., Hema 3 or Wright-Giemsa)
Procedure:
-
Euthanize the mouse via an approved method (e.g., CO2 inhalation followed by cervical dislocation).[14]
-
Surgically expose the trachea and insert a cannula.
-
Perform the lavage by instilling 1 mL of ice-cold PBS-EDTA into the lungs and gently aspirating the fluid.[15] Repeat this process two more times, pooling the recovered fluid.
-
Centrifuge the BAL fluid at 400 x g for 7 minutes at 4°C.[15]
-
Collect the supernatant for cytokine analysis and store at -80°C.
-
Resuspend the cell pellet in PBS. If significant red blood cell contamination is present, lyse the red blood cells with ACK lysis buffer for 2 minutes on ice.[15]
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain to perform differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).
Protocol 4: Lung Histology
Histological analysis of lung tissue is used to assess inflammation and structural changes like mucus production.[17][18][19]
Materials:
-
10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Hematoxylin and eosin (B541160) (H&E) stain
-
Periodic acid-Schiff (PAS) stain
Procedure:
-
Following BAL, perfuse the lungs with PBS through the right ventricle to remove blood.
-
Inflate the lungs with 10% neutral buffered formalin via the tracheal cannula and ligate the trachea.
-
Immerse the lungs in formalin for at least 24 hours for fixation.
-
Embed the fixed lung tissue in paraffin.
-
Cut 4-5 µm sections and mount them on slides.
-
Stain sections with H&E to visualize inflammatory cell infiltration and with PAS to identify mucus-producing goblet cells.
-
Score the inflammation based on the degree of peribronchial and perivascular inflammatory cell infiltrates.[17][18] Quantify goblet cell hyperplasia by counting the percentage of PAS-positive cells in the airway epithelium.[17]
Quantitative Data Presentation
The following tables summarize representative quantitative data from a study using humanized IL-3/GM-CSF transgenic NOG mice, where asthmatic airway inflammation was induced by intratracheal administration of human IL-33. The mice were then treated with an anti-human IL-13 antibody or an isotype control.[1][20]
Table 1: Cellular Composition of Bronchoalveolar Lavage Fluid (BALF)
| Cell Type | Isotype Control (cells x 10^4) | Anti-hIL-13 Ab (cells x 10^4) |
| Human Leukocytes (CD45+) | ~18 | ~5 |
| Human T Cells (CD3+) | ~15 | ~3 |
| Human Eosinophils | ~1.5 | ~0.5 |
| Human Mast Cells | ~0.8 | ~0.2 |
| Human Basophils | ~0.2 | ~0.05 |
Data are approximated from graphical representations in Ito et al., JCI Insight, 2018.[1][20]
Table 2: Cytokine and Biomarker Levels in BALF
| Analyte | Isotype Control | Anti-hIL-13 Ab |
| Murine Periostin (ng/mL) | ~120 | ~40 |
| Human IL-5 (pg/mL) | ~150 | ~50 |
Data are approximated from graphical representations in Ito et al., JCI Insight, 2018.[1][20]
Table 3: Lung Histology and Airway Hyperresponsiveness
| Parameter | Isotype Control | Anti-hIL-13 Ab |
| Goblet Cell Count (per mm of basement membrane) | ~25 | ~8 |
| Airway Hyperresponsiveness (AHR) to MCh | Significantly Increased | Significantly Reduced |
Data are approximated from graphical representations in Ito et al., JCI Insight, 2018.[1][21]
Conclusion
Humanized mouse models provide a powerful platform for the in vivo investigation of this compound function and the preclinical assessment of novel therapeutics. By employing standardized protocols for inducing allergic airway inflammation and analyzing key pathological readouts, researchers can obtain robust and reproducible data to advance the development of treatments for asthma and other IL-13-mediated diseases. The significant reduction in inflammatory cell influx, key biomarkers, and airway hyperresponsiveness upon treatment with an anti-human IL-13 antibody in these models validates the central role of IL-13 in allergic airway disease.[1][21]
References
- 1. A humanized mouse model to study asthmatic airway inflammation via the human IL-33/IL-13 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocytogen.com [biocytogen.com]
- 3. biocytogen.com [biocytogen.com]
- 4. biocytogen.com [biocytogen.com]
- 5. benchchem.com [benchchem.com]
- 6. IL-13 receptors and signaling pathways: an evolving web - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocytogen.com [biocytogen.com]
- 8. IL-4 and IL-13 Signaling in Allergic Airway Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Assessment of Airway Hyperresponsiveness in Mouse Models | Society for Mucosal Immunology [socmucimm.org]
- 13. atsjournals.org [atsjournals.org]
- 14. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jove.com [jove.com]
- 16. Murine Bronchoalveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 17. Lung histology and inflammation scoring [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. ocrid.okstate.edu [ocrid.okstate.edu]
- 20. researchgate.net [researchgate.net]
- 21. A humanized mouse model to study asthmatic airway inflammation via the human IL-33/IL-13 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioactivity Assessment of Recombinant Human IL-13 Using TF-1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-13 (IL-13) is a pleiotropic cytokine critically involved in the regulation of inflammatory and immune responses. It is a key mediator in the pathogenesis of allergic diseases such as asthma and atopic dermatitis. As a central player in type 2 immunity, the biological activity of recombinant human IL-13 (rhIL-13) must be rigorously assessed to ensure its potency and efficacy in research and drug development. The human erythroleukemic cell line, TF-1, is dependent on certain cytokines for proliferation and survival, making it an ideal and widely used model for assessing the bioactivity of this compound. This document provides a detailed protocol for determining the bioactivity of rhIL-13 through a TF-1 cell proliferation assay, along with expected outcomes and an overview of the underlying signaling pathway.
Principle of the Bioactivity Assay
The bioactivity of rhIL-13 is determined by its ability to induce the dose-dependent proliferation of TF-1 cells.[1][2] TF-1 cells express the IL-13 receptor complex and proliferate in response to IL-13 stimulation. The resulting cell proliferation is quantified using a colorimetric or fluorometric method, and the effective concentration 50 (EC50) is calculated. The EC50 value represents the concentration of IL-13 that induces a 50% maximal response and is a key metric for the potency of the recombinant protein.
Experimental Protocols
Materials and Reagents
-
Recombinant this compound (rhIL-13)
-
TF-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
L-glutamine
-
Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Phosphate-Buffered Saline (PBS)
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Cell Culture and Maintenance
-
Culture TF-1 cells in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 2 ng/mL recombinant human GM-CSF.
-
Maintain cell cultures in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
TF-1 Cell Proliferation Assay Protocol
-
Cell Preparation:
-
Prior to the assay, wash the TF-1 cells three times with PBS to remove any residual GM-CSF.[1]
-
Resuspend the cells in assay medium (RPMI-1640 with 10% FBS and 2 mM L-glutamine, without GM-CSF).
-
Perform a cell count and adjust the cell density to 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Plate 100 µL of the cell suspension (1 x 10^4 cells/well) into a 96-well microplate.[1]
-
Prepare serial dilutions of rhIL-13 in the assay medium. A typical concentration range to test would be from 0.1 to 100 ng/mL.
-
Add 100 µL of the rhIL-13 dilutions to the respective wells.
-
Include a negative control well containing cells and 100 µL of assay medium only.
-
Include a positive control, if available (e.g., a previously validated batch of rhIL-13).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
-
Quantification of Cell Proliferation:
-
Following incubation, add the cell proliferation reagent (e.g., 10 µL of MTT or WST-1) to each well according to the manufacturer's instructions.
-
Incubate for an additional 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the negative control wells from all other readings.
-
Plot the absorbance values against the corresponding rhIL-13 concentrations.
-
Determine the EC50 value by performing a non-linear regression analysis using a four-parameter logistic curve fit.
-
Expected Quantitative Data
The bioactivity of recombinant this compound is typically expressed as an EC50 value. The expected EC50 for rhIL-13 in a TF-1 cell proliferation assay can vary slightly between different suppliers and batches. Below is a summary of typical EC50 values reported by various manufacturers.
| Manufacturer/Source | Expected EC50 Range (ng/mL) |
| R&D Systems | 0.5 - 2.5 |
| STEMCELL Technologies | 3 - 4 |
| Elabscience | 1.5 - 4.5 |
| ABclonal | 1 - 4 |
| Cell Signaling Technology | ≤ 5 |
IL-13 Signaling Pathway in TF-1 Cells
In TF-1 cells, IL-13 initiates its biological effects by binding to a receptor complex composed of the IL-4 receptor alpha chain (IL-4Rα) and the IL-13 receptor alpha 1 chain (IL-13Rα1).[3][4] This binding event triggers a downstream signaling cascade primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Specifically, JAK1, associated with IL-4Rα, and potentially TYK2, associated with IL-13Rα1, are activated. These activated JAKs then phosphorylate STAT6.[5] Phosphorylated STAT6 dimerizes and translocates to the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in cell proliferation and survival. Additionally, the IL-13 receptor complex can activate the Insulin Receptor Substrate-1/2 (IRS-1/IRS-2) pathway.[2]
Caption: IL-13 Signaling Pathway in TF-1 Cells.
Experimental Workflow
The following diagram outlines the key steps involved in the bioactivity assay of recombinant this compound using TF-1 cells.
Caption: Experimental Workflow for TF-1 Cell Proliferation Assay.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low proliferation | Inactive rhIL-13 batch. | Test a reference lot of rhIL-13 to confirm cell responsiveness. |
| Cell line has lost sensitivity. | Use a fresh vial of cells from a reliable source. Ensure proper cell culture conditions. | |
| High background | Residual growth factors in the medium. | Ensure thorough washing of cells before plating.[1] |
| Inconsistent results | Pipetting errors or uneven cell distribution. | Use calibrated pipettes and ensure a homogenous cell suspension. |
| Contamination of cell culture. | Regularly check for contamination and maintain aseptic techniques. |
Conclusion
The TF-1 cell proliferation assay is a robust and reliable method for determining the bioactivity of recombinant this compound. Adherence to the detailed protocol and proper data analysis are crucial for obtaining accurate and reproducible results. This application note provides the necessary information for researchers, scientists, and drug development professionals to successfully implement this assay in their workflow for the quality control and functional characterization of rhIL-13.
References
Quantifying Human Interleukin-13 (IL-13) mRNA Expression: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the quantification of human Interleukin-13 (IL-13) messenger RNA (mRNA) expression. Accurate measurement of IL-13 mRNA is critical for understanding its role in various physiological and pathological processes, particularly in the context of type 2 inflammatory diseases such as asthma, atopic dermatitis, and allergic rhinitis. These methods are essential for basic research, biomarker discovery, and the evaluation of therapeutic interventions targeting the IL-13 pathway.
IL-13 Signaling Pathway Overview
Interleukin-13 is a key cytokine that mediates its effects through a receptor complex composed of the IL-4 receptor alpha (IL-4Rα) and the IL-13 receptor alpha 1 (IL-13Rα1) subunits.[1] This interaction triggers the activation of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling cascade.[1] Specifically, JAK1 and TYK2, which are associated with the receptor chains, become activated and subsequently phosphorylate STAT6.[1] Phosphorylated STAT6 dimerizes and translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of IL-13-responsive genes, thereby modulating their transcription.[1]
References
Application Notes and Protocols for Neutralizing Human IL-13 Activity with Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategies and methodologies for neutralizing human Interleukin-13 (IL-13) activity using monoclonal antibodies. This document includes detailed descriptions of the IL-13 signaling pathway, mechanisms of antibody-mediated neutralization, quantitative data for prominent anti-IL-13 antibodies, and detailed experimental protocols for evaluating their efficacy.
Introduction to IL-13 and its Role in Disease
Interleukin-13 (IL-13) is a key cytokine in the pathogenesis of Type 2 inflammatory diseases, such as atopic dermatitis (eczema) and asthma.[1][2] Produced primarily by T helper 2 (Th2) cells, IL-13 plays a crucial role in inducing and maintaining allergic inflammation.[3][4] Its multifaceted effects include promoting immunoglobulin E (IgE) production, recruiting and activating eosinophils, inducing mucus hypersecretion, and contributing to tissue remodeling and fibrosis.[3][5][6] Given its central role in these pathologies, IL-13 has emerged as a critical therapeutic target for the development of targeted biological therapies.[5][7]
The IL-13 Signaling Pathway
IL-13 exerts its biological effects through a complex receptor system. The primary signaling pathway is initiated by the binding of IL-13 to the IL-13 receptor alpha 1 (IL-13Rα1) subunit.[8][9] This binding event then recruits the IL-4 receptor alpha (IL-4Rα) subunit to form a heterodimeric receptor complex.[8][10] The formation of this complex activates the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 6 (STAT6) pathway, leading to the transcription of IL-13-responsive genes that drive the inflammatory cascade.[11][12]
IL-13 also binds with high affinity to a second receptor, IL-13 receptor alpha 2 (IL-13Rα2), which is often considered a decoy receptor that can limit IL-13 bioavailability.[8][13][14]
IL-13 Signaling Pathway
Monoclonal Antibodies Targeting IL-13
Several monoclonal antibodies have been developed to specifically neutralize IL-13 and have shown clinical efficacy, particularly in the treatment of atopic dermatitis. These antibodies work by binding directly to IL-13, thereby preventing its interaction with its receptors.
Lebrikizumab is a humanized IgG4 monoclonal antibody that binds to IL-13 with high affinity.[11][15] Its mechanism of action involves preventing the interaction of IL-13 with IL-4Rα, which in turn blocks the formation of the functional IL-4Rα/IL-13Rα1 heterodimer and subsequent downstream signaling.[10][16] Notably, lebrikizumab does not block the binding of IL-13 to IL-13Rα2, which may allow for a more targeted modulation of the IL-13 pathway.[10][13]
Tralokinumab is a fully human IgG4 monoclonal antibody that also targets IL-13.[8][9] Tralokinumab's binding epitope on IL-13 overlaps with the binding sites for both IL-13Rα1 and IL-13Rα2.[8][17] By binding to IL-13, tralokinumab effectively prevents the cytokine from interacting with either of its receptors, thus inhibiting IL-13-mediated signaling.[8][9]
Mechanisms of Anti-IL-13 Monoclonal Antibodies
Quantitative Data for Anti-IL-13 Monoclonal Antibodies
The following tables summarize key quantitative data for lebrikizumab and tralokinumab, including binding affinities and clinical trial outcomes in patients with moderate-to-severe atopic dermatitis.
Table 1: Binding Affinity of Anti-IL-13 Monoclonal Antibodies
| Antibody | Target | Affinity (KD) | Method |
| Lebrikizumab | Human IL-13 | < 10 pM | Surface Plasmon Resonance |
| Tralokinumab | This compound | 58 pM | Surface Plasmon Resonance |
Data sourced from publicly available research.[14][17]
Table 2: Clinical Efficacy of Lebrikizumab in Atopic Dermatitis (16-week data from Phase 3 Trials)
| Trial | Endpoint | Lebrikizumab | Placebo | P-value |
| ADvocate1 | IGA score of 0 or 1 | 43.1% | 12.7% | <0.001 |
| EASI-75 Response | 58.8% | 16.2% | <0.001 | |
| ADvocate2 | IGA score of 0 or 1 | 33.2% | 10.8% | <0.001 |
| EASI-75 Response | 52.1% | 18.1% | <0.001 | |
| ADhere (with TCS) | IGA score of 0 or 1 | ~41% | ~22% | - |
| EASI-75 Response | ~70% | 42% | - |
IGA: Investigator's Global Assessment; EASI-75: 75% improvement in Eczema Area and Severity Index; TCS: Topical Corticosteroids. Data from ADvocate1, ADvocate2, and ADhere trials.[16][18][19]
Table 3: Clinical Efficacy of Tralokinumab in Atopic Dermatitis (16-week data from Phase 3 Trials)
| Trial | Endpoint | Tralokinumab | Placebo | P-value |
| ECZTRA 1 | IGA score of 0 or 1 | 15.8% | 7.1% | 0.002 |
| EASI-75 Response | 25.0% | 12.7% | <0.001 | |
| ECZTRA 2 | IGA score of 0 or 1 | 22.2% | 10.9% | <0.001 |
| EASI-75 Response | 33.2% | 11.4% | <0.001 | |
| ECZTRA 3 (with TCS) | IGA score of 0 or 1 | 38.9% | 26.2% | 0.015 |
| EASI-75 Response | 56.0% | 35.7% | <0.001 |
IGA: Investigator's Global Assessment; EASI-75: 75% improvement in Eczema Area and Severity Index; TCS: Topical Corticosteroids. Data from ECZTRA 1, ECZTRA 2, and ECZTRA 3 trials.[20][21]
Experimental Protocols
This section provides detailed protocols for key in vitro and in vivo experiments to assess the neutralizing activity of anti-IL-13 monoclonal antibodies.
General Experimental Workflow
Protocol 1: In Vitro IL-13 Neutralization Assay (Cell-Based)
This protocol describes a method to determine the in vitro neutralizing activity of an anti-IL-13 monoclonal antibody by measuring the inhibition of IL-13-induced STAT6 phosphorylation in a reporter cell line.
Materials:
-
This compound responsive cell line (e.g., TF-1 cells)
-
Recombinant this compound
-
Anti-human IL-13 monoclonal antibody (test article)
-
Isotype control antibody
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Reagents for measuring cell proliferation or a specific downstream marker (e.g., STAT6 phosphorylation assay kit)
-
Plate reader
Methodology:
-
Cell Culture: Culture the IL-13 responsive cells according to standard protocols. Prior to the assay, wash the cells to remove any residual growth factors and resuspend them in fresh medium.
-
Antibody Dilution: Prepare a serial dilution of the anti-IL-13 antibody and the isotype control in the assay medium.
-
Assay Setup:
-
Seed the cells in a 96-well plate.
-
In a separate plate, pre-incubate a fixed concentration of recombinant this compound (predetermined to induce a submaximal response) with the serial dilutions of the anti-IL-13 antibody or isotype control for 30-60 minutes at 37°C.[22]
-
Add the IL-13/antibody mixture to the wells containing the cells.
-
Include control wells with cells alone (baseline) and cells with IL-13 only (maximal stimulation).
-
-
Incubation: Incubate the plate for the appropriate time to allow for IL-13-induced signaling (e.g., 15-30 minutes for STAT6 phosphorylation, or longer for proliferation assays).
-
Readout: Measure the endpoint, such as STAT6 phosphorylation or cell proliferation, using a suitable detection method and a plate reader.
-
Data Analysis: Calculate the percent inhibition of the IL-13-induced response for each antibody concentration. Determine the IC50 value (the concentration of antibody that causes 50% inhibition) by fitting the data to a dose-response curve.
Protocol 2: Measurement of Antibody-Antigen Binding Affinity using Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing kinetic data on association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.[23][24]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant this compound
-
Anti-human IL-13 monoclonal antibody
-
Immobilization buffers (e.g., amine coupling kit)
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Ligand Immobilization:
-
Activate the sensor chip surface (e.g., using EDC/NHS chemistry).
-
Immobilize the anti-IL-13 antibody onto the sensor chip surface to a target density.
-
Deactivate any remaining active esters.
-
-
Analyte Injection:
-
Inject a series of concentrations of recombinant this compound (analyte) over the sensor chip surface.
-
Include a zero-concentration (buffer only) injection for baseline subtraction.
-
-
Dissociation: After each analyte injection, allow the running buffer to flow over the chip to monitor the dissociation of the IL-13 from the antibody.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection cycle.
-
Data Analysis:
-
Fit the sensorgram data (response units over time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (KD) as the ratio of kd/ka.[24]
-
Protocol 3: In Vivo Efficacy in a Mouse Model of Allergic Airway Inflammation
This protocol outlines a general procedure for evaluating the in vivo efficacy of an anti-human IL-13 monoclonal antibody in a mouse model of ovalbumin (OVA)-induced allergic asthma. Note that for testing antibodies against this compound, a transgenic mouse model expressing this compound or a model where this compound is administered would be necessary. The following is a general framework.
Materials:
-
Mice (e.g., BALB/c)
-
Ovalbumin (OVA)
-
Alum adjuvant
-
Anti-human IL-13 monoclonal antibody
-
Isotype control antibody
-
Equipment for aerosol delivery
-
Equipment for measuring airway hyperresponsiveness (AHR)
-
Materials for bronchoalveolar lavage (BAL) and cell counting
-
Materials for histology
Methodology:
-
Sensitization: Sensitize the mice to OVA by intraperitoneal injections of OVA emulsified in alum on days 0 and 14.[25]
-
Antibody Administration: Administer the anti-IL-13 antibody or isotype control via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule (e.g., one day before the first challenge).[22]
-
Airway Challenge: Challenge the mice with aerosolized OVA for a set duration on multiple consecutive days (e.g., days 24, 25, and 26).[22]
-
Efficacy Readouts (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measure the change in lung function in response to increasing concentrations of a bronchoconstrictor like methacholine.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid and perform total and differential cell counts to quantify inflammatory cell infiltration (e.g., eosinophils).
-
Lung Histology: Harvest the lungs, fix, and stain sections to assess inflammation, mucus production, and airway remodeling.
-
Cytokine Analysis: Measure IL-13 levels and other relevant cytokines in the BAL fluid or lung homogenates.
-
-
Data Analysis: Compare the readouts between the antibody-treated group, the isotype control group, and a naive (non-sensitized/challenged) group to determine the efficacy of the anti-IL-13 antibody in reducing the features of allergic airway inflammation.
References
- 1. Asthma and Atopic Dermatitis: A Review of Targeted Inhibition of Interleukin-4 and Interleukin-13 As Therapy for Atopic Disease - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Lebrikizumab? [synapse.patsnap.com]
- 4. The hidden sentinel of the skin: An overview on the role of interleukin-13 in atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Interleukin-13 Signaling and Its Role in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the key players in the pharmaceutical industry targeting IL-13? [synapse.patsnap.com]
- 8. Structural Characterisation Reveals Mechanism of IL-13-Neutralising Monoclonal Antibody Tralokinumab as Inhibition of Binding to IL-13Rα1 and IL-13Rα2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of action of Lebrikizumab? [synapse.patsnap.com]
- 12. Frontiers | The Intriguing Role of Interleukin 13 in the Pathophysiology of Asthma [frontiersin.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Binding, Neutralization and Internalization of the Interleukin-13 Antibody, Lebrikizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dermnetnz.org [dermnetnz.org]
- 16. hcplive.com [hcplive.com]
- 17. Tralokinumab Effectively Disrupts the IL-13/IL-13Rα1/IL-4Rα Signaling Complex but Not the IL-13/IL-13Rα2 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. accesssurgery.mhmedical.com [accesssurgery.mhmedical.com]
- 19. pharmacytimes.com [pharmacytimes.com]
- 20. Tralokinumab for moderate-to-severe atopic dermatitis: results from two 52-week, randomized, double-blind, multicentre, placebo-controlled phase III trials (ECZTRA 1 and ECZTRA 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
- 22. benchchem.com [benchchem.com]
- 23. creative-biolabs.com [creative-biolabs.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Human IL-13 Gene Function Using CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CRISPR/Cas9 technology to investigate the function of the human Interleukin-13 (IL-13) gene. The protocols outlined below detail the process from gene knockout in a relevant human cell line to the functional analysis of the resulting phenotype.
Introduction to Human IL-13
Interleukin-13 (IL-13) is a key immunoregulatory cytokine primarily produced by activated T helper 2 (Th2) cells, but also by other immune cells such as mast cells, basophils, and eosinophils.[1][2][3] It plays a central role in the pathogenesis of allergic inflammation and is implicated in various diseases including asthma, atopic dermatitis, and fibrosis.[1][3][4] IL-13 shares functional similarities with IL-4, as they both utilize the IL-4 receptor alpha chain (IL-4Rα) in their receptor complexes and can activate the STAT6 signaling pathway.[2][5] Understanding the precise role of IL-13 is crucial for the development of targeted therapeutics for these conditions.
IL-13 Signaling Pathway
IL-13 exerts its effects by binding to a receptor complex on the surface of target cells. The functional IL-13 receptor is a heterodimer consisting of the IL-4 receptor alpha chain (IL-4Rα) and the IL-13 receptor alpha 1 chain (IL-13Rα1).[2][6] Upon IL-13 binding, this complex activates Janus kinases (JAKs), which in turn phosphorylate and activate the signal transducer and activator of transcription 6 (STAT6).[5] Phosphorylated STAT6 then translocates to the nucleus and modulates the transcription of IL-13-responsive genes, leading to various cellular responses such as IgE production, mucus secretion, and tissue remodeling.[1][2][3]
Figure 1: Simplified IL-13 signaling cascade.
Experimental Workflow for CRISPR/Cas9-Mediated IL-13 Knockout
The following diagram outlines the key steps for generating and validating an IL-13 knockout human cell line.
Figure 2: Workflow for generating and validating IL-13 knockout cell lines.
Detailed Experimental Protocols
Protocol 1: Generation of IL-13 Knockout Human Bronchial Epithelial Cells (BEAS-2B)
This protocol describes the generation of a stable IL-13 knockout cell line using the CRISPR/Cas9 system.
Materials:
-
BEAS-2B human bronchial epithelial cell line
-
pSpCas9(BB)-2A-GFP (pX458) plasmid (Addgene #48138)
-
Lipofectamine 3000 Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Nuclease-free water
-
Oligonucleotides for gRNA (targeting an early exon of the this compound gene)
-
T4 DNA ligase and buffer
-
Stellar Competent Cells
-
LB agar (B569324) plates with ampicillin
-
Plasmid miniprep kit
-
DNA sequencing service
-
Fluorescence-activated cell sorter (FACS)
-
96-well plates
Methodology:
-
gRNA Design and Cloning:
-
Design two gRNA sequences targeting an early exon of the this compound gene using a suitable online tool (e.g., CHOPCHOP).
-
Synthesize complementary oligonucleotides for each gRNA with BbsI overhangs.
-
Anneal the complementary oligos to form double-stranded DNA.
-
Digest the pX458 plasmid with BbsI-HF.
-
Ligate the annealed gRNA oligos into the linearized pX458 vector using T4 DNA ligase.
-
Transform the ligation product into competent E. coli cells and select for ampicillin-resistant colonies.
-
Isolate plasmid DNA from several colonies and verify the correct insertion of the gRNA sequence by Sanger sequencing.
-
-
Cell Culture and Transfection:
-
Culture BEAS-2B cells in DMEM/F12 medium at 37°C and 5% CO2.
-
One day before transfection, seed 2 x 10^5 cells per well in a 6-well plate.
-
On the day of transfection, transfect the cells with the validated gRNA-pX458 plasmid using Lipofectamine 3000 according to the manufacturer's protocol.
-
-
Selection and Clonal Isolation:
-
48 hours post-transfection, harvest the cells and sort for GFP-positive cells using FACS.
-
Seed single GFP-positive cells into individual wells of a 96-well plate.
-
Culture the single-cell clones until they form colonies.
-
-
Validation of IL-13 Knockout:
-
Genomic DNA Analysis:
-
Extract genomic DNA from each clonal population.
-
Perform PCR to amplify the targeted region of the IL-13 gene.
-
Analyze the PCR products by Sanger sequencing and use a tool like Inference of CRISPR Edits (ICE) to identify and quantify insertions/deletions (indels).[7]
-
-
Protein Expression Analysis:
-
Culture the validated knockout clones and a wild-type control.
-
Stimulate the cells to produce IL-13 (e.g., with a phorbol (B1677699) ester and a calcium ionophore).
-
Measure the concentration of IL-13 in the cell culture supernatant using an ELISA kit. A significant reduction or absence of IL-13 in the knockout clones compared to the wild-type control confirms successful knockout.
-
-
Protocol 2: Analysis of STAT6 Phosphorylation
This protocol is for assessing the downstream effects of IL-13 knockout on a key signaling molecule.
Materials:
-
Validated IL-13 knockout and wild-type BEAS-2B cell lines
-
Recombinant this compound
-
Serum-free cell culture medium
-
Phosphatase and protease inhibitor cocktails
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT6 (Tyr641) and anti-total-STAT6
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Stimulation:
-
Seed both IL-13 knockout and wild-type cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Stimulate the cells with recombinant this compound (e.g., 50 ng/mL) for 15-30 minutes. Include an unstimulated control for each cell line.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.
-
Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-STAT6 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-STAT6 antibody as a loading control.
-
Expected Outcome: Wild-type cells stimulated with IL-13 should show a strong band corresponding to phosphorylated STAT6. In contrast, the IL-13 knockout cells, even when exogenous IL-13 is added, should not exhibit this signaling if the knockout abrogates a critical autocrine/paracrine loop, or this experiment can be used to validate the responsiveness of the knockout cells to exogenous IL-13.
Protocol 3: Mucin 5AC (MUC5AC) Expression Analysis
This protocol assesses the effect of IL-13 knockout on a key marker of mucus production.
Materials:
-
Validated IL-13 knockout and wild-type BEAS-2B cell lines
-
Recombinant this compound
-
TRIzol reagent or other RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for MUC5AC and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
-
Anti-MUC5AC antibody for immunofluorescence or ELISA
Methodology:
-
Cell Treatment:
-
Culture IL-13 knockout and wild-type cells in a suitable format (e.g., 6-well plates for RNA, chamber slides for immunofluorescence).
-
Stimulate the cells with recombinant this compound (e.g., 50 ng/mL) for 24-48 hours.
-
-
Quantitative PCR (qPCR):
-
Extract total RNA from the cells and synthesize cDNA.
-
Perform qPCR using primers for MUC5AC and a housekeeping gene.
-
Calculate the relative expression of MUC5AC using the ΔΔCt method.
-
-
Immunofluorescence:
-
Fix the cells grown on chamber slides with 4% paraformaldehyde.
-
Permeabilize the cells and block with a suitable blocking buffer.
-
Incubate with an anti-MUC5AC primary antibody, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI and visualize using a fluorescence microscope.
-
Expected Outcome: IL-13 stimulation is expected to increase MUC5AC expression in wild-type cells. This effect should be significantly attenuated or absent in the IL-13 knockout cells, demonstrating the role of endogenously produced IL-13 in mucus production.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes based on published literature regarding the function of IL-13. These represent typical results that could be obtained from functional assays following IL-13 knockout.
Table 1: Effect of IL-13 Knockout on Downstream Signaling and Gene Expression
| Parameter | Wild-Type + IL-13 | IL-13 Knockout + IL-13 | Expected Outcome in Knockout | Reference |
| STAT6 Phosphorylation | +++ | +++ | No change in response to exogenous IL-13 | [5] |
| MUC5AC mRNA Expression | Increased | Significantly Reduced Increase | Attenuation of mucus gene expression | [8] |
| Eotaxin-3 (CCL26) Secretion | Increased | Significantly Reduced Increase | Reduced chemokine production | [9] |
| IgE Production (in B-cell co-culture) | Increased | Reduced Increase | Impaired IgE class switching | [2][10] |
Table 2: Phenotypic Consequences of IL-13 Disruption in Disease Models
| Disease Model | Parameter | Wild-Type | IL-13 Knockout | Reference |
| Allergic Asthma | Airway Hyperresponsiveness | Increased | Significantly Reduced | [3][11] |
| BALF Eosinophils | Increased | Reduced | [11] | |
| Mucus Production | Present | Absent or Markedly Reduced | [3][11] | |
| Pulmonary Fibrosis | Lung Collagen Deposition | Increased | Decreased | [11] |
| Parasitic Infection (e.g., N. brasiliensis) | Worm Expulsion | Resistant | Susceptible | [11] |
Conclusion
The use of CRISPR/Cas9 to generate IL-13 knockout human cell lines provides a powerful and precise tool for dissecting the molecular and cellular functions of this critical cytokine. The protocols and data presented here offer a framework for researchers to investigate the role of IL-13 in health and disease, and to validate novel therapeutic strategies targeting the IL-13 pathway.
References
- 1. rbm.iqvia.com [rbm.iqvia.com]
- 2. Interleukin 13 | U-CyTech [ucytech.com]
- 3. Interleukin 13 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | The Intriguing Role of Interleukin 13 in the Pathophysiology of Asthma [frontiersin.org]
- 5. The Interleukin 13 (IL-13) Pathway in Human Macrophages Is Modulated by MicroRNA-155 via Direct Targeting of Interleukin 13 Receptor α1 (IL13Rα1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL-13 receptors and signaling pathways: an evolving web - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. synthego.com [synthego.com]
- 8. Genomic characterization and therapeutic utilization of IL-13-responsive sequences in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IL-13-induced STAT3-dependent signaling networks regulate esophageal epithelial proliferation in eosinophilic esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced Interleukin (IL)-13 Responses in Mice Lacking IL-13 Receptor α 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal in Human IL-13 ELISA
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low signal issues encountered during human Interleukin-13 (IL-13) ELISA experiments.
Frequently Asked Questions (FAQs)
Reagent and Kit Issues
Q1: My standard curve is flat or has a very low signal. What are the common causes?
A poor standard curve is a critical issue that can invalidate your results.[1] Common causes include:
-
Improper Standard Reconstitution: Ensure the lyophilized standard is fully reconstituted according to the kit's instructions, typically by letting it sit for a recommended period after adding the diluent and mixing gently.[2][3]
-
Incorrect Dilution of Standard: Pipetting errors during the serial dilution of the standard can lead to an inaccurate curve. Calibrate your pipettes regularly.
-
Degraded Standard: Recombinant proteins like IL-13 can be sensitive to storage conditions and freeze-thaw cycles. It is advisable to aliquot the reconstituted standard and store it at the recommended temperature to avoid degradation.[2]
-
Use of Incorrect Diluent: Always use the specific standard diluent buffer provided in the kit for reconstituting and diluting the standard.[2]
-
Expired Reagents: Check the expiration dates of all kit components. Do not use expired reagents.[2]
Q2: I don't see any color development, or the signal is very weak across the entire plate. What should I check?
A widespread low or absent signal often points to a problem with a common reagent or a critical step in the protocol. Consider the following:
-
Inactive Substrate Solution: The TMB substrate solution should be clear and colorless before use. A blue color indicates contamination, and the reagent should be discarded.[2] To avoid contamination, dispense the required amount into a separate reservoir for pipetting and do not return any unused substrate to the bottle.[2]
-
Improper Reagent Preparation: Ensure all reagents, including wash buffer, detection antibody, and streptavidin-HRP, are prepared according to the kit manual.[4][5]
-
Reagents Not at Room Temperature: All kit components should be brought to room temperature (typically 18-25°C) before use, unless the protocol specifies otherwise.[2][6][7]
-
Omission of a Key Reagent: Double-check that all required reagents, such as the detection antibody or streptavidin-HRP, were added in the correct order.[4]
Procedural and Technical Errors
Q3: My sample signals are low, but the standard curve looks acceptable. What could be the reason?
This scenario suggests the issue may lie with the samples themselves or the sample handling procedure.
-
Low Analyte Concentration: The IL-13 concentration in your samples might be below the detection limit of the assay.[1] Consider concentrating your samples or using a more sensitive ELISA kit if available.
-
Sample Matrix Interference: Components in the sample matrix (e.g., serum, plasma, cell culture media) can sometimes interfere with the antibody-antigen binding. A spike-and-recovery experiment can help determine if matrix effects are present.[1]
-
Improper Sample Storage: Samples should be stored correctly to prevent degradation of IL-13. For long-term storage, it is recommended to aliquot samples and store them at -70°C, avoiding repeated freeze-thaw cycles.[8]
-
Incorrect Sample Dilution: If samples were diluted, ensure the correct diluent was used as specified in the protocol (e.g., cell culture medium for supernatants, or a specific assay diluent for serum/plasma).[8]
Q4: How critical are incubation times and temperatures?
Incubation times and temperatures are crucial for optimal ELISA performance.
-
Insufficient Incubation: Shortened incubation periods for antibodies or the substrate can result in a weak signal. Adhere strictly to the times specified in the protocol.[1][9]
-
Incorrect Temperature: Performing incubations at temperatures lower than recommended can slow down the reaction kinetics, leading to lower signal intensity. Ensure the plate is incubated at the specified temperature.[9]
Q5: Could my washing technique be the cause of a low signal?
Yes, improper washing can significantly impact your results.
-
Overly Aggressive Washing: While insufficient washing can lead to high background, overly aggressive washing can dislodge bound antibodies or antigen, resulting in a weaker signal.[1]
-
Incomplete Aspiration: Ensure all wells are completely aspirated after each wash step to prevent dilution of the subsequent reagents.
Quantitative Data Summary
The following table summarizes typical performance characteristics of commercially available human IL-13 ELISA kits. Note that these values are examples, and you should always refer to the specific kit manual for precise details.
| Parameter | Typical Value Range |
| Detection Range | 15.6 - 1000 pg/mL |
| Sensitivity | 1 - 6.4 pg/mL |
| Intra-Assay Precision (%CV) | < 8% |
| Inter-Assay Precision (%CV) | < 10% |
| Sample Volume | 50 - 100 µL per well |
Example Standard Curve Data
| IL-13 Concentration (pg/mL) | Optical Density (OD) at 450 nm |
| 1000 | 2.0 - 2.5 |
| 500 | 1.5 - 2.0 |
| 250 | 0.8 - 1.2 |
| 125 | 0.4 - 0.7 |
| 62.5 | 0.2 - 0.4 |
| 31.25 | 0.1 - 0.2 |
| 15.63 | 0.05 - 0.1 |
| 0 | < 0.05 |
Experimental Protocols
General Sandwich ELISA Protocol for this compound
This is a generalized protocol. Always refer to the manufacturer's instructions provided with your specific ELISA kit.
-
Plate Preparation: The 96-well plate is typically pre-coated with a capture antibody specific for this compound.
-
Standard and Sample Addition:
-
Reconstitute the lyophilized this compound standard with the provided diluent to create a stock solution.
-
Perform serial dilutions of the standard to generate a standard curve.
-
Add 100 µL of each standard, sample, and blank (diluent only) to the appropriate wells.
-
Cover the plate and incubate for the recommended time and temperature (e.g., 2 hours at room temperature).[5]
-
-
Washing: Aspirate the liquid from each well and wash the plate multiple times (e.g., 3-5 times) with 1X Wash Buffer. After the final wash, invert the plate and tap it on absorbent paper to remove any remaining buffer.
-
Detection Antibody Addition: Add 100 µL of the biotinylated anti-human IL-13 detection antibody to each well.
-
Incubation: Cover the plate and incubate as directed (e.g., 1 hour at room temperature).[5]
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate (e.g., 20-30 minutes at room temperature).
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for a specified time (e.g., 15-20 minutes). A blue color will develop.
-
Stop Reaction: Add 50-100 µL of stop solution to each well. The color in the wells will change from blue to yellow.
-
Read Plate: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the standards. Use this curve to determine the concentration of IL-13 in your samples.
Visualizations
Troubleshooting Workflow for Low IL-13 ELISA Signal
Caption: Troubleshooting workflow for low signal in IL-13 ELISA.
Simplified IL-13 Signaling Pathway
Caption: Simplified IL-13 signaling pathway.
References
- 1. Frontiers | IL-4 and IL-13 Receptor Signaling From 4PS to Insulin Receptor Substrate 2: There and Back Again, a Historical View [frontiersin.org]
- 2. IL-13 receptors and signaling pathways: an evolving web - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.elabscience.com [file.elabscience.com]
- 4. cloud-clone.com [cloud-clone.com]
- 5. stemcell.com [stemcell.com]
- 6. COMMENTARY: IL-4 AND IL-13 RECEPTORS AND SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sceti.co.jp [sceti.co.jp]
- 8. mybiosource.com [mybiosource.com]
- 9. ovid.com [ovid.com]
Technical Support Center: Optimizing Antibody Concentrations for Human IL-13 Flow Cytometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing antibody concentrations for the detection of human Interleukin-13 (IL-13) by flow cytometry.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to titrate my anti-human IL-13 antibody?
A1: Antibody titration is essential for optimal staining and data quality in flow cytometry.[1] The goal is to determine the antibody concentration that provides the best separation between the positive and negative cell populations (highest signal-to-noise ratio).[2][3] Using too little antibody can lead to a dim signal, making it difficult to distinguish IL-13-positive cells.[1] Conversely, using too much antibody can increase non-specific binding and background fluorescence, which can obscure the true positive signal.[1][4] Proper titration also helps conserve expensive reagents and ensures consistency between experiments.[1]
Q2: What is a good starting concentration range for titrating an anti-human IL-13 antibody?
A2: A good starting point is the manufacturer's recommended concentration, which is often provided on the product datasheet.[1][2] You should then test a range of concentrations both above and below this recommendation.[1] For example, if the datasheet suggests 0.5 µg per million cells, you could test a range from 0.1 µg to 2.0 µg. Some datasheets may recommend a volume per test (e.g., 5 µL); in this case, you can test a range such as 0.5, 1, 2.5, 5, and 7.5 µL per test.[1] For antibodies with concentrations given in mg/mL, a starting dilution can be around 1:50 or 1:100.[5]
Q3: What cell type is best to use for titrating my IL-13 antibody?
A3: It is crucial to perform the titration using the same cell type and under the same experimental conditions as your actual experiment.[5][6][7] This includes using the same cell number, staining volumes, incubation times, and fixation/permeabilization methods.[5] Since IL-13 is an intracellular cytokine, you will need to use cells that can be stimulated to produce it, such as activated T helper 2 (Th2) cells.[8]
Q4: How do I stimulate cells to produce IL-13 for my titration experiment?
A4: Human peripheral blood mononuclear cells (PBMCs) or isolated CD4+ T cells can be stimulated to produce IL-13. A common method is to use a combination of Phorbol 12-myristate 13-acetate (PMA) and Ionomycin for 4-6 hours.[9][10][11] It is also essential to include a protein transport inhibitor, such as Brefeldin A or Monensin, during stimulation to trap the IL-13 inside the cell.[3][10]
Q5: What controls are necessary for an IL-13 antibody titration experiment?
A5: Several controls are essential for a successful titration:
-
Unstained Cells: To assess autofluorescence and set the baseline voltage on the flow cytometer.[5]
-
Isotype Control: An antibody of the same immunoglobulin class and conjugate but with no specificity for the target protein. This helps to determine the level of non-specific binding.
-
Fluorescence Minus One (FMO) Control: In a multicolor panel, this control includes all antibodies except the anti-IL-13 antibody to correctly set the gate for the IL-13 positive population.
-
Stimulated vs. Unstimulated Cells: Comparing stimulated cells to unstimulated cells will help confirm that the observed signal is due to IL-13 production.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No or Weak IL-13 Signal | Ineffective cell stimulation. | Optimize the concentration of PMA and Ionomycin and the stimulation time.[12] Ensure the protein transport inhibitor was added. |
| Low frequency of IL-13 producing cells. | Use a positive control cell type known to produce high levels of IL-13. Consider enriching for specific cell subsets (e.g., CD4+ T cells). | |
| Suboptimal antibody concentration. | The antibody concentration is too low. Re-titrate the antibody using a wider concentration range. | |
| Improper fixation and permeabilization. | Ensure that the fixation and permeabilization buffers are fresh and used correctly. Saponin-based permeabilization is reversible, so it must be present in all subsequent staining and wash buffers.[3] | |
| Incorrect fluorochrome choice. | For weakly expressed cytokines like IL-13, use a bright fluorochrome such as Phycoerythrin (PE) or Allophycocyanin (APC).[3] | |
| High Background Staining | Antibody concentration is too high. | Use a lower concentration of the antibody as determined by your titration.[1] |
| Inadequate washing. | Increase the number and volume of washes after antibody incubation.[4] | |
| Non-specific antibody binding to Fc receptors. | Include an Fc blocking step in your protocol before adding the anti-IL-13 antibody.[12] | |
| Dead cells are included in the analysis. | Use a viability dye to exclude dead cells, which can non-specifically bind antibodies.[13] | |
| Poor Resolution Between Positive and Negative Populations | Suboptimal antibody concentration. | Titrate the antibody to find the concentration that gives the best stain index. |
| High autofluorescence. | Use a channel with less autofluorescence. Ensure proper compensation if using a multicolor panel. | |
| Instrument settings are not optimal. | Adjust the voltage (gain) for the detector to ensure the negative population is on scale and the positive population is not off scale.[5] |
Experimental Protocols
Protocol 1: Human PBMC Stimulation for IL-13 Production
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Resuspend cells at 1 x 10^6 cells/mL in complete RPMI medium.
-
Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) for 4-6 hours at 37°C.[10][11]
-
Proceed to cell surface and intracellular staining.
Protocol 2: Anti-Human IL-13 Antibody Titration
-
Prepare a single-cell suspension of stimulated human PBMCs (as described in Protocol 1) at a concentration of 1 x 10^7 cells/mL.
-
Set up a series of tubes, each containing 1 x 10^6 cells (100 µL of the cell suspension).
-
Prepare serial dilutions of the anti-human IL-13 antibody. A typical 2-fold serial dilution series would be 1:50, 1:100, 1:200, 1:400, and 1:800.[5]
-
Perform surface marker staining (e.g., for CD4) according to the manufacturer's protocol.
-
Wash the cells with staining buffer.
-
Fix and permeabilize the cells using a commercial intracellular staining buffer set.
-
Add the diluted anti-IL-13 antibody to the respective tubes.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in staining buffer for flow cytometry analysis.
-
Analyze the samples on a flow cytometer. The optimal antibody concentration is the one that gives the highest stain index (separation between positive and negative populations).[6]
Data Presentation
Table 1: Example Antibody Titration Data
| Antibody Dilution | MFI of IL-13 Negative Population | MFI of IL-13 Positive Population | Stain Index* |
| 1:50 | 150 | 3000 | 19.0 |
| 1:100 | 120 | 3200 | 25.7 |
| 1:200 | 100 | 3100 | 30.0 |
| 1:400 | 90 | 2500 | 26.8 |
| 1:800 | 85 | 1800 | 20.2 |
*Stain Index = (MFI of Positive Population - MFI of Negative Population) / (2 x Standard Deviation of Negative Population)[6]
Visualizations
Caption: Workflow for antibody titration.
Caption: IL-13 signaling pathway.
References
- 1. cancer.wisc.edu [cancer.wisc.edu]
- 2. Antibody Titration Protocol | Leinco Technologies [leinco.com]
- 3. lerner.ccf.org [lerner.ccf.org]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. health.uconn.edu [health.uconn.edu]
- 6. Titration of Antibody Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 7. welcome.cytekbio.com [welcome.cytekbio.com]
- 8. Preclinical development of CAT-354, an IL-13 neutralizing antibody, for the treatment of severe uncontrolled asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PE Rat Anti-Human IL-13 [bdbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. Intracellular Staining Quick Guides | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Human IL-13 Cell Stimulation Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with human IL-13 cell stimulation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway activated by IL-13?
A1: Interleukin-13 (IL-13) primarily signals through the type II receptor complex, which is a heterodimer of the IL-4 receptor alpha chain (IL-4Rα) and the IL-13 receptor alpha 1 chain (IL-13Rα1). This engagement activates Janus kinases (JAKs), which then phosphorylate the cytoplasmic tail of the receptor subunits. This phosphorylation creates docking sites for the Signal Transducer and Activator of Transcription 6 (STAT6). Upon recruitment, STAT6 is phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of IL-13-responsive genes.
Q2: Which human cell types are responsive to IL-13 stimulation?
A2: A wide variety of both hematopoietic and non-hematopoietic cells express IL-13 receptors and are responsive to IL-13. These include B cells, monocytes, macrophages, eosinophils, basophils, fibroblasts, endothelial cells, and airway epithelial cells. Notably, T cells in humans do not typically express functional IL-13 receptors. The responsiveness of a particular cell type is dependent on the expression levels of the IL-13 receptor subunits.
Q3: What are some common downstream effects of IL-13 stimulation?
A3: The downstream effects of IL-13 are diverse and cell-type specific. Common in vitro effects include:
-
Chemokine Production: IL-13 is a potent inducer of eotaxin-3 (CCL26) expression in airway epithelial cells and dermal fibroblasts.[1][2]
-
Macrophage Polarization: IL-13 is a key cytokine in driving the alternative activation of macrophages (M2 polarization).
-
Airway Epithelial Cell Changes: In human bronchial epithelial cells, IL-13 can induce mucus overproduction and goblet cell metaplasia.[3]
-
Fibroblast Activation: In dermal fibroblasts, IL-13 can stimulate the production of extracellular matrix components.
Q4: What is a typical concentration range for IL-13 stimulation in vitro?
A4: The optimal concentration of IL-13 is highly dependent on the cell type and the specific endpoint being measured. However, a general starting range for in vitro experiments is between 1 ng/mL and 100 ng/mL. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q5: What is a typical time course for IL-13 stimulation?
A5: The duration of IL-13 stimulation varies depending on the readout:
-
STAT6 Phosphorylation: This is a rapid event, typically peaking between 15 and 120 minutes after stimulation.
-
Gene Expression (e.g., Eotaxin-3 mRNA): Changes in mRNA levels can be detected within a few hours, often peaking around 18-24 hours.[4][5]
-
Protein Secretion (e.g., Eotaxin-3 protein): Secreted proteins can be measured in the supernatant, with levels accumulating over 24 to 72 hours.[6]
Troubleshooting Guides
Problem 1: Weak or No Phospho-STAT6 (p-STAT6) Signal by Western Blot
| Potential Cause | Troubleshooting Steps |
| Suboptimal IL-13 Concentration | Perform a dose-response experiment with a wider range of IL-13 concentrations (e.g., 0.1 to 200 ng/mL). |
| Incorrect Stimulation Time | Conduct a time-course experiment (e.g., 5, 15, 30, 60, 120 minutes) to identify the peak p-STAT6 response time for your specific cell type. |
| Inactive Recombinant IL-13 | Use a fresh vial of IL-13 and ensure it has been stored and handled according to the manufacturer's instructions. Test the IL-13 on a positive control cell line known to respond. |
| Low or Absent IL-13 Receptor Expression | Verify the expression of IL-13Rα1 and IL-4Rα on your target cells using techniques like flow cytometry or qPCR. Receptor expression can vary between cell lines and with cell passage number.[7] |
| Phosphatase Activity | Always use phosphatase inhibitors in your lysis buffer and keep samples on ice to prevent dephosphorylation of STAT6. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. |
| Antibody Issues | Ensure you are using a validated antibody for phospho-STAT6 (Tyr641). Titrate your primary and secondary antibodies to find the optimal concentrations. |
Problem 2: Low or No Eotaxin-3 (CCL26) Production/Secretion
| Potential Cause | Troubleshooting Steps |
| Suboptimal IL-13 Concentration or Stimulation Time | Perform a dose-response (1-100 ng/mL) and time-course (24, 48, 72 hours) experiment to optimize conditions for eotaxin-3 production. |
| Cell Type Not Responsive | Confirm that your cell type is known to produce eotaxin-3 in response to IL-13. Primary human bronchial epithelial cells and dermal fibroblasts are good positive controls.[1][8] |
| Low Cell Viability or Confluency Issues | Ensure cells are healthy and in the logarithmic growth phase during stimulation. Overly confluent or stressed cells may not respond optimally. |
| ELISA Issues | Review the ELISA protocol thoroughly. Ensure all reagents are prepared correctly and that the standard curve is valid. See the detailed Eotaxin-3 ELISA protocol below. |
| Synergistic Factors Needed | In some cell types, the combination of IL-13 and TNF-α can synergistically increase eotaxin-3 production.[4][5] Consider co-stimulation if the response to IL-13 alone is weak. |
Problem 3: High Variability Between Experiments
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Use cells within a consistent and low passage number range. Ensure consistent seeding densities and media formulations for all experiments. |
| Reagent Variability | Aliquot and store recombinant IL-13 to avoid repeated freeze-thaw cycles. Prepare fresh buffers and solutions for each experiment. |
| Pipetting Errors | Calibrate pipettes regularly and use consistent pipetting techniques, especially for viscous solutions. |
Quantitative Data from IL-13 Stimulation Experiments
Table 1: Recommended IL-13 Concentrations for STAT6 Phosphorylation
| Cell Type | IL-13 Concentration (ng/mL) | Stimulation Time | Key Observations |
| Human Airway Smooth Muscle Cells | 10 | 1-2 hours (peak) | IL-4 induced a more rapid peak (15 min) compared to IL-13. |
| Human Monocytes | ~6.5 (500 pM) | Not Specified | IL-13 induced STAT6 activation.[7] |
| Pancreatic Islet Cells (INS-1E) | 20 | 30 minutes | Robust phosphorylation of STAT6 observed. |
| Colorectal Cancer Cells (HT29) | 100 | 1 hour | Strong induction of p-STAT6. |
Table 2: Eotaxin-3 (CCL26) Production in Response to IL-13
| Cell Type | IL-13 Concentration (ng/mL) | Stimulation Time (hours) | Eotaxin-3 Levels (pg/mL or ng/mL) |
| Human Bronchial Epithelial Cells (BEAS-2B) | 50 | 18 | ~810 pg/mL (0.81 ng/mL)[4] |
| Human Bronchial Epithelial Cells (BEAS-2B) with TNF-α | 50 (+ 100 ng/mL TNF-α) | 18 | ~3200 pg/mL (3.2 ng/mL)[4] |
| Human Keratinocyte Cell Line (HaCaT) | 10 | Not Specified | Significantly increased, though less potent than IL-4.[9] |
| Human Dermal Fibroblasts | Not Specified | 24-72 | Time-dependent increase in secretion.[1][6] |
| Human Airway Epithelial Cells (A549) | 10 | 24 | Significant release of eotaxin-3.[10] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT6 (p-STAT6)
-
Cell Seeding and Stimulation:
-
Seed cells in a 6-well plate at a density that will result in 80-90% confluency at the time of stimulation.
-
Allow cells to adhere and grow overnight.
-
Serum-starve cells for 4-6 hours prior to stimulation, if appropriate for your cell type.
-
Stimulate cells with the desired concentration of IL-13 for the determined optimal time (e.g., 15-60 minutes). Include an unstimulated control.
-
-
Cell Lysis:
-
After stimulation, place the plate on ice and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT6 (Tyr641) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT6 or a housekeeping protein (e.g., GAPDH, β-actin).
-
Protocol 2: Eotaxin-3 (CCL26) Sandwich ELISA
This protocol is a general guideline based on commercially available kits.[11][12][13][14][15] Always refer to the specific manufacturer's instructions for your ELISA kit.
-
Reagent and Sample Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Reconstitute lyophilized standards and antibodies as per the kit instructions.
-
Prepare a standard curve by performing serial dilutions of the eotaxin-3 standard. A typical range might be 32 to 3000 pg/mL.[13]
-
Collect cell culture supernatants and centrifuge to remove any cellular debris.[11][14] Store at -20°C or -80°C if not used immediately. Avoid repeated freeze-thaw cycles.[11][14]
-
-
Assay Procedure:
-
Add 100 µL of assay diluent to each well of the antibody-coated microplate.[11]
-
Add 100 µL of standards, controls, and samples to the appropriate wells. It is recommended to run all samples and standards in duplicate.[11]
-
Cover the plate and incubate for 2-2.5 hours at room temperature.[11][13]
-
Aspirate the liquid from each well and wash the plate 3-4 times with wash buffer.[12][13] Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.[12]
-
Add 100 µL of the biotinylated detection antibody to each well.[13]
-
Cover the plate and incubate for 1-2 hours at room temperature.[12][13]
-
Repeat the aspiration and wash steps.
-
Add 100 µL of streptavidin-HRP solution to each well.[13]
-
Cover the plate and incubate for 20-45 minutes at room temperature in the dark.[12][13]
-
Repeat the aspiration and wash steps.
-
Add 100 µL of TMB substrate solution to each well.[13] A blue color will develop.
-
Incubate for 30 minutes at room temperature in the dark.[13]
-
Add 50 µL of stop solution to each well. The color will change from blue to yellow.[13]
-
Read the absorbance at 450 nm immediately using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of each standard against its concentration.
-
Determine the concentration of eotaxin-3 in your samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: IL-13 Signaling Pathway.
Caption: IL-13 Experimental Workflow.
References
- 1. Activation of eotaxin-3/CCLl26 gene expression in human dermal fibroblasts is mediated by STAT6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interleukin-13 upregulates eotaxin expression in airway epithelial cells by a STAT6-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of human eotaxin-3/CCL26 expression: modulation by cytokines and glucocorticoids. | Semantic Scholar [semanticscholar.org]
- 4. atsjournals.org [atsjournals.org]
- 5. atsjournals.org [atsjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Diminished responses to IL-13 by human monocytes differentiated in vitro: role of the IL-13Ralpha1 chain and STAT6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression of IL-4/IL-13 receptors in differentiating human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interleukin-4 and interleukin-13 enhance CCL26 production in a human keratinocyte cell line, HaCaT cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leukotriene D4 and Interleukin-13 Cooperate to Increase the Release of Eotaxin-3 by Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. rndsystems.com [rndsystems.com]
- 13. assaygenie.com [assaygenie.com]
- 14. arigobio.cn [arigobio.cn]
- 15. raybiotech.com [raybiotech.com]
Technical Support Center: Determining Optimal Concentration of Human IL-13 for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal concentration of human Interleukin-13 (IL-13) for cell culture experiments. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental setup and execution.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with IL-13, providing potential causes and recommended solutions.
Problem 1: No or Low Response to IL-13 Stimulation
If you observe a minimal or absent cellular response to IL-13 treatment (e.g., no STAT6 phosphorylation, no induction of target gene expression), consider the following:
| Potential Cause | Recommended Solution |
| Suboptimal IL-13 Concentration | The concentration of IL-13 may be too low for the specific cell type and assay. Perform a dose-response experiment with a broader range of concentrations (e.g., 0.1 ng/mL to 200 ng/mL).[1] |
| Inactive Recombinant IL-13 | The IL-13 may have lost its activity due to improper storage, handling, or multiple freeze-thaw cycles. Use a fresh vial of IL-13 and always follow the manufacturer's storage and handling instructions.[1] It is also good practice to test a new batch of IL-13 on a positive control cell line known to respond. |
| Low or Absent IL-13 Receptor Expression | The target cells may not express sufficient levels of the IL-13 receptor complex (IL-4Rα and IL-13Rα1).[1][2] Verify receptor expression using techniques like flow cytometry or RT-qPCR. |
| Inappropriate Stimulation Time | The time point chosen for analysis may not be optimal for the specific cellular response being measured. For signaling events like STAT6 phosphorylation, a short time course (e.g., 5, 15, 30, 60 minutes) is recommended.[1] For changes in gene or protein expression, longer time points (e.g., 6, 24, 48 hours) may be necessary.[1] |
Problem 2: Unexpected Cell Death
If you observe significant cell death following IL-13 treatment, consider these possibilities:
| Potential Cause | Recommended Solution |
| IL-13 Concentration is Too High | Excessive concentrations of IL-13 can be cytotoxic to some cell types.[1] Perform a dose-response experiment and include a cell viability assay (e.g., MTT, Trypan Blue) to identify a non-toxic optimal concentration.[1] |
| Endotoxin (B1171834) Contamination | The recombinant IL-13 preparation may be contaminated with endotoxins, which can induce inflammatory responses and cell death. Check the manufacturer's certificate of analysis for endotoxin levels (typically should be < 0.1 EU per 1 µg of protein).[3] |
| Synergistic Effects with Media Components | Other components in the cell culture media may interact with IL-13 to induce cytotoxicity. Review all media components and, if possible, test the effect of IL-13 in a simpler, serum-free medium for a short duration.[1] |
Problem 3: Inconsistent Results Between Experiments
Variability in results across different experiments is a common challenge. Here are some factors to consider:
| Potential Cause | Recommended Solution |
| Variability in Cell Passage Number | Cellular responses can change as cells are passaged. Use cells within a defined and consistent passage number range for all experiments.[1] |
| Inconsistent Reagent Preparation | Variations in the preparation of media, supplements, or IL-13 dilutions can lead to inconsistent results. Prepare reagents fresh and adhere to standardized protocols for all experiments. |
| Cell Seeding Density | The density at which cells are plated can influence their responsiveness to stimuli. Ensure consistent cell seeding densities across all experiments and make sure cells are in the logarithmic growth phase during stimulation.[1] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of human IL-13 in cell culture.
Q1: What is a typical starting concentration range for this compound in cell culture?
A general starting range for in vitro experiments is between 1 ng/mL and 100 ng/mL.[1] However, the optimal concentration is highly dependent on the cell type, the specific biological question being investigated, and the assay being performed.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Summary of IL-13 Concentrations for Different Cell Types and Applications:
| Cell Type | IL-13 Concentration | Application |
| A549 (Human Lung Carcinoma) | 40 ng/mL | Proliferation and migration.[4] |
| Primary Human Bronchial Epithelial Cells | 1 - 10 ng/mL | Mucin production, goblet cell metaplasia.[5] |
| Normal Human Bronchial Epithelial (NHBE) Cells | 0.1, 1, or 10 ng/mL | Induction of a profibrotic phenotype.[6][7] |
| Human Monocytes | ~6.5 ng/mL (500 pM) | STAT6 phosphorylation. |
| INS-1E cells and human islets | 20 ng/mL | STAT6 and STAT3 phosphorylation.[8] |
| TF-1 (Human Erythroleukemic) Cells | ED₅₀ ≤ 5 ng/mL | Proliferation assay.[9] |
Q2: What is the primary signaling pathway activated by IL-13?
IL-13 primarily signals through a receptor complex composed of the IL-4 receptor alpha chain (IL-4Rα) and the IL-13 receptor alpha 1 chain (IL-13Rα1).[2][10] This leads to the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically resulting in the phosphorylation of STAT6.[10] Phosphorylated STAT6 then translocates to the nucleus to regulate the expression of target genes.[1]
Caption: IL-13 signaling pathway leading to STAT6 activation.
Q3: How can I determine the optimal IL-13 concentration for my experiment?
A dose-response experiment is the most effective way to determine the optimal IL-13 concentration.
Caption: Experimental workflow for a dose-response experiment.
Q4: What are some key experimental protocols for working with IL-13?
Here are detailed methodologies for common assays used in IL-13 research.
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT6 (pSTAT6)
This protocol is used to detect the activation of the IL-13 signaling pathway.
-
Cell Seeding and Stimulation: Plate your cells at an optimal density and allow them to adhere. Stimulate the cells with various concentrations of IL-13 for a short duration (e.g., 15-30 minutes). Include an unstimulated control.[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[11]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.[11]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on a polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[11]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phospho-STAT6 (Tyr641) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate.[11]
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody for total STAT6 or a housekeeping protein like GAPDH or β-actin.
Protocol 2: ELISA for IL-13 Induced Cytokine/Chemokine Production
This protocol measures the secretion of cytokines or chemokines (e.g., TARC/CCL17) in response to IL-13.
-
Cell Seeding and Stimulation: Plate cells in a multi-well plate and stimulate with different concentrations of IL-13 for a specified period (e.g., 24-48 hours).
-
Supernatant Collection: Collect the cell culture supernatant, and if necessary, centrifuge to remove cellular debris. Store at -80°C until analysis.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific cytokine/chemokine ELISA kit.[12][13][14] A general procedure is as follows:
-
Coat a 96-well plate with a capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add standards and samples (supernatants) to the wells.
-
Add a biotinylated detection antibody.
-
Add streptavidin-HRP conjugate.
-
Add a substrate solution (e.g., TMB) to develop the color.
-
Stop the reaction with a stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader.[12] Generate a standard curve and calculate the concentration of the cytokine/chemokine in your samples.
Caption: Troubleshooting decision tree for IL-13 experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. IL-13 receptors and signaling pathways: an evolving web - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. miR-29a suppresses IL-13-induced cell invasion by inhibiting YY1 in the AKT pathway in lung adenocarcinoma A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. IL-13 induces a bronchial epithelial phenotype that is profibrotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound Recombinant Protein | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound ELISA - Quantikine D1300B: R&D Systems [rndsystems.com]
- 13. protocols.io [protocols.io]
- 14. raybiotech.com [raybiotech.com]
Technical Support Center: Quality Control and Validation of Human IL-13 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the quality and validity of human Interleukin-13 (IL-13) assays.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control parameters for a human IL-13 ELISA assay?
Key quality control (QC) parameters for ensuring reliable results in a this compound ELISA assay include intra-assay and inter-assay precision, sensitivity (limit of detection), and the dynamic range of the standard curve. Acceptable intra-assay precision, which measures variability within a single assay plate, should ideally have a coefficient of variation (%CV) of less than 10%.[1] Inter-assay precision, assessing variability between different assay runs, should generally be below 15% CV.[1][2] Sensitivity indicates the lowest concentration of IL-13 that can be reliably detected, while the dynamic range is the concentration range over which the assay is accurate and precise.
Q2: How should I handle samples to ensure the stability and accurate measurement of IL-13?
Proper sample handling is crucial for accurate IL-13 quantification. For blood samples, it is recommended to process them promptly.[1] Serum or plasma should be separated and stored at -70°C or lower for long-term stability.[1] It is critical to avoid repeated freeze-thaw cycles, as this can lead to the degradation of the IL-13 protein.[1] When preparing tissue samples, they should be minced and rinsed in ice-cold PBS to remove excess blood before homogenization.[3]
Q3: What are spike-and-recovery and linearity of dilution experiments, and why are they important for assay validation?
Spike-and-recovery experiments are essential for assessing the effect of the sample matrix on the assay's ability to quantify IL-13 accurately.[4][5] A known amount of recombinant IL-13 is "spiked" into a biological sample and the recovery percentage is calculated. An acceptable recovery range is typically between 80-120%, indicating that the sample matrix does not significantly interfere with analyte detection.[6]
Linearity of dilution experiments determine if a sample can be diluted serially while maintaining a linear dose-response within the assay's dynamic range.[7] This is crucial for ensuring that high-concentration samples can be accurately measured after dilution.[8][9] Poor linearity may suggest interference from the sample matrix that is mitigated upon dilution.[7]
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can mask the specific signal from IL-13, leading to inaccurate results and reduced assay sensitivity.[10][11]
| Potential Cause | Recommended Solution |
| Inadequate washing | Increase the number of wash cycles and the volume of wash buffer. Ensure complete aspiration of the wash buffer between each step.[10][12] Adding a short soaking time during washes can also be beneficial.[13] |
| Insufficient blocking | Increase the blocking incubation time or try a different blocking agent (e.g., BSA, non-fat dry milk).[12][13] |
| Antibody concentration too high | Perform a titration experiment to determine the optimal concentration for both the capture and detection antibodies.[12] |
| Contaminated reagents | Use fresh, sterile buffers and reagents. Ensure the substrate solution is colorless before use.[14] |
| Cross-reactivity | Run appropriate controls to check for cross-reactivity of the detection antibody with the coating antibody or other components in the sample matrix.[10] |
| Overdevelopment of substrate | Adhere to the recommended incubation time for the substrate. Read the plate immediately after adding the stop solution.[12] |
Issue 2: Low or No Signal
A weak or absent signal can arise from various issues, from reagent problems to procedural errors.[10][15]
| Potential Cause | Recommended Solution |
| Inactive or expired reagents | Ensure all reagents are within their expiration date and have been stored correctly. Bring all reagents to room temperature before use.[11][15] |
| Incorrect reagent preparation | Double-check all calculations and dilutions for standards and antibodies. Ensure lyophilized standards are fully reconstituted.[15][16] |
| Insufficient incubation times | Follow the protocol's recommended incubation times and temperatures. Longer incubation, such as overnight at 4°C for antibody steps, may enhance the signal.[15] |
| IL-13 concentration below detection limit | If the IL-13 concentration in the sample is very low, consider using an ultra-sensitive ELISA kit or concentrating the sample.[15] |
| Improper washing technique | Overly aggressive washing can strip the bound antigen or antibodies from the plate wells.[15] |
| Incompatible antibody pair | Ensure the capture and detection antibodies are a validated matched pair that recognizes different epitopes on the IL-13 molecule.[12] |
Issue 3: High Well-to-Well Variability (High %CV)
High variability between replicate wells compromises the precision and reliability of the assay.[1]
| Potential Cause | Recommended Solution |
| Inconsistent pipetting | Use calibrated pipettes and ensure consistent technique, including the angle and speed of dispensing. Pre-wetting the pipette tip is also recommended.[1] |
| Uneven temperature during incubation | Ensure the entire plate is incubated at a consistent temperature. Avoid stacking plates, which can create temperature gradients.[12] |
| "Edge effects" | To minimize evaporation from the outer wells, which can lead to "edge effects," ensure the plate and all reagents are at room temperature before starting.[10] Using a plate sealer during incubations is also crucial.[14] |
| Incomplete mixing of reagents | Thoroughly mix all reagents before adding them to the wells.[12] |
| Bubbles in wells | Inspect the plate for bubbles before reading and remove them if present, as they can interfere with the optical density measurement.[14] |
Assay Performance Characteristics
The following tables summarize typical performance characteristics of commercially available this compound ELISA kits. Note that these values can vary between manufacturers and even between different lots of the same kit.
Table 1: Precision of this compound ELISA Kits
| Parameter | Sample Type | Intra-Assay %CV | Inter-Assay %CV | Reference |
| Kit A | Cell Culture Supernates | 2.2 - 3.6% | 5.6 - 7.0% | |
| Kit A | Serum, Plasma | 1.7 - 3.2% | 4.8 - 7.1% | |
| Kit B | Serum, Plasma, Cell Culture | 3 - 9% | Not Specified | [17] |
| Kit C | Serum, Plasma, Amniotic Fluid | 6% | 4.6% | [18] |
| Kit D | Not Specified | 2.1% | 7.9% | [19] |
Table 2: Sensitivity and Detection Range of this compound ELISA Kits
| Parameter | Value | Reference |
| Sensitivity (Kit A) | 57.4 pg/mL | |
| Detection Range (Kit A) | 125.0 - 4,000 pg/mL | |
| Sensitivity (Kit B) | 6.4 pg/mL | [17] |
| Detection Range (Kit B) | 15.63 - 1000 pg/mL | [17] |
| Sensitivity (Kit C) | 0.15 pg/ml | [20] |
| Detection Range (Kit C) | 0.15 - 40 pg/ml | [20] |
| Sensitivity (Kit D) | 1.662 pg/mL | [21] |
| Detection Range (Kit D) | 4.688 - 300 pg/mL | [21] |
| Sensitivity (Kit E) | 0.7 pg/mL | [18] |
| Detection Range (Kit E) | 1.6 - 100 pg/mL | [18] |
| Sensitivity (Kit F) | 1 pg/mL | [19] |
| Reportable Range (Kit F) | 3.2 - 1000 pg/mL | [19] |
Table 3: Spike-and-Recovery and Linearity of Dilution for this compound ELISA Kits
| Parameter | Sample Type | Average % Recovery | Reference |
| Spike-and-Recovery (Kit A) | Cell Culture Media | 108% | |
| Spike-and-Recovery (Kit A) | Plasma (EDTA, Heparin) | 104 - 106% | |
| Spike-and-Recovery (Kit A) | Serum | 102% | |
| Linearity of Dilution (Kit B) | Serum | 105.1% | [8] |
| Spike-and-Recovery (Kit C) | Serum, Plasma | 91 - 113% | [19] |
Experimental Protocols
Protocol 1: General Sandwich ELISA Workflow for this compound
This protocol outlines the general steps for a sandwich ELISA. Specific volumes, concentrations, and incubation times should follow the manufacturer's instructions for your particular kit.
-
Plate Coating: A 96-well microplate is pre-coated with a capture antibody specific for this compound.
-
Blocking: Add blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for at least 1 hour at room temperature.[15]
-
Washing: Aspirate the blocking buffer and wash the plate multiple times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Sample and Standard Incubation: Add serially diluted standards and prepared samples to the appropriate wells. It is recommended to run all samples and standards in at least duplicate.[1] Incubate for the time specified in the kit manual (typically 1-2 hours at room temperature).
-
Washing: Repeat the washing step to remove unbound substances.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP (or other appropriate enzyme conjugate) to each well and incubate.[12]
-
Washing: Repeat the washing step thoroughly to remove unbound enzyme conjugate.
-
Substrate Development: Add a chromogenic substrate (e.g., TMB) to each well and incubate in the dark.[12]
-
Stop Reaction: Add a stop solution (e.g., sulfuric acid) to each well to terminate the enzymatic reaction.[12]
-
Absorbance Reading: Measure the optical density of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Protocol 2: Spike-and-Recovery Experiment
-
Sample Preparation: Aliquot your biological sample.
-
Spiking: Add a known concentration of IL-13 standard to one set of sample aliquots (the "spiked" samples). Add the same volume of assay diluent to another set of aliquots (the "unspiked" samples).
-
Assay: Analyze both the spiked and unspiked samples in your IL-13 ELISA.
-
Calculation:
-
Recovery (%) = (Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Spiked Concentration * 100
-
Protocol 3: Linearity of Dilution Experiment
-
Sample Selection: Choose a sample with an expected high concentration of endogenous IL-13.
-
Serial Dilution: Create a series of dilutions of the sample using the appropriate assay diluent (e.g., 1:2, 1:4, 1:8, 1:16).
-
Assay: Measure the IL-13 concentration in each dilution using your ELISA.
-
Calculation:
-
For each dilution, multiply the measured concentration by the dilution factor to get the corrected concentration.
-
Compare the corrected concentrations across the dilution series. They should be consistent and within an acceptable percentage of each other.
-
Visualizations
Caption: Simplified IL-13 signaling pathway via STAT6 activation.
Caption: Standard workflow for a this compound sandwich ELISA.
Caption: Decision tree for troubleshooting common IL-13 assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. file.elabscience.com [file.elabscience.com]
- 4. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. biomedgrid.com [biomedgrid.com]
- 6. biosensis.com [biosensis.com]
- 7. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. e-b-f.eu [e-b-f.eu]
- 10. assaygenie.com [assaygenie.com]
- 11. blog.abclonal.com [blog.abclonal.com]
- 12. benchchem.com [benchchem.com]
- 13. arp1.com [arp1.com]
- 14. mabtech.com [mabtech.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. This compound ELISA Kit (BMS231-3) - Invitrogen [thermofisher.com]
- 19. stemcell.com [stemcell.com]
- 20. raybiotech.com [raybiotech.com]
- 21. This compound ELISA Kit (ab288591) | Abcam [abcam.com]
selecting the right negative and positive controls for IL-13 experiments
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions for selecting the appropriate negative and positive controls in Interleukin-13 (IL-13) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of positive and negative controls in IL-13 experiments?
A: In any experiment, controls are essential to validate the results.
-
Positive Controls are used to confirm that the experimental system is working as expected. For instance, a known bioactive batch of recombinant IL-13 should elicit a measurable response (e.g., STAT6 phosphorylation), confirming that the cells are responsive and the detection method is functional.
-
Negative Controls are used to establish a baseline and ensure that the observed effect is specific to the IL-13 treatment. An untreated or vehicle-treated sample, for example, helps to differentiate the specific cellular response to IL-13 from background noise or effects of the solvent.
Q2: What are the most common positive controls for an IL-13 stimulation experiment?
A: The choice of positive control depends on the specific assay.
-
Recombinant IL-13: A previously validated lot of recombinant IL-13 with known bioactivity is the most direct positive control.[1][2]
-
Responsive Cell Line: Using a cell line known to express the IL-13 receptor and respond to stimulation (e.g., A549, TF-1, or HEK-Blue™ IL-4/IL-13 cells) is critical to validate the assay setup.[2][3][4]
-
Alternative Agonist: In some systems, Interleukin-4 (IL-4) can be used as a positive control for STAT6 activation, as it shares the IL-4Rα receptor subunit with IL-13 and can activate similar signaling pathways.[5][6][7]
-
Internal/Loading Controls: For molecular assays, these are crucial. For Western blotting, an antibody against total STAT6 or a housekeeping protein (e.g., GAPDH, β-actin) ensures equal protein loading.[8] For qPCR, a housekeeping gene like GAPDH serves a similar purpose.[9]
Q3: What are the essential negative controls to include in my IL-13 assay?
A: Multiple negative controls are often necessary to ensure the specificity of the observed effects.
-
Vehicle Control: The most fundamental negative control consists of cells treated with the same medium or buffer used to dilute the IL-13. This accounts for any effects of the vehicle itself.
-
Unstimulated Control: A sample of cells that receives no treatment establishes the basal level of the measured parameter (e.g., baseline phosphorylation or gene expression).[10]
-
Irrelevant Cytokine: To demonstrate specificity, a cytokine that does not signal through the IL-13 receptor, such as IL-6, can be used.[1] This control should not produce the IL-13-specific effect.
-
Isotype Control (for antibody experiments): When using an anti-IL-13 or anti-receptor antibody for blocking experiments, an isotype control antibody of the same immunoglobulin class and at the same concentration is essential. This control ensures that any observed blocking effect is not due to non-specific antibody binding.[11]
-
Heat-Inactivated IL-13: Deactivating the cytokine by heat treatment should abrogate its biological activity. If a response is still observed, it may indicate contamination of the IL-13 stock with other active substances like endotoxin.
IL-13 Signaling and Control Logic
The following diagram illustrates the primary IL-13 signaling pathway and the rationale for selecting key controls.
References
- 1. Identification and characterisation of anti-IL-13 inhibitory single domain antibodies provides new insights into receptor selectivity and attractive opportunities for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of an in vitro potency bioassay for therapeutic IL-13 antagonists: the A-549 cell bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. IL-13 receptors and signaling pathways: an evolving web - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Frontiers | IL-4 and IL-13 Receptor Signaling From 4PS to Insulin Receptor Substrate 2: There and Back Again, a Historical View [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. IL-13 dampens human airway epithelial innate immunity through induction of IL-1 receptor–associated kinase M - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Interleukin-13 Protects Against Experimental Autoimmune Myocarditis by Regulating Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Human IL-13 Experimental Replicates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in human Interleukin-13 (IL-13) experimental replicates.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common types of IL-13 dependent assays and the acceptable levels of variability?
A1: The most common assays include Enzyme-Linked Immunosorbent Assay (ELISA) for quantifying IL-13 protein levels, and cell-based functional assays that measure the downstream effects of IL-13 signaling, such as STAT6 phosphorylation, gene expression (e.g., eotaxin-3/CCL26), or cell proliferation.[1] For most immunoassays, an intra-assay coefficient of variation (%CV) of less than 10% for replicate samples is considered acceptable. The inter-assay %CV, which measures variation between different experiments, should ideally be below 15%.[1] However, these limits can vary depending on the specific assay and laboratory standards.
Q2: What are the primary sources of high variability in IL-13 experiments?
A2: High variability can arise from several factors, even with a precise protocol. Key sources include lot-to-lot differences in critical reagents like antibodies and standards, minor fluctuations in incubation times or temperatures, and the health and passage number of cells in cell-based assays.[1][2] Technical skill and consistency in procedures such as pipetting and washing are also major contributors to variability.[1]
Q3: How does sample handling and storage affect IL-13 measurements?
A3: The stability of cytokines like IL-13 is sensitive to handling and storage.[1] Repeated freeze-thaw cycles should be avoided as they can degrade the protein.[1][3] For blood samples, it is recommended to process them promptly and store plasma or serum at -80°C or lower for long-term stability.[1][3][4] Different anticoagulants in blood collection tubes can also lead to variations in cytokine levels.[3][4]
Q4: What is the typical concentration and duration for IL-13 stimulation in cell culture?
A4: The optimal concentration of IL-13 is highly dependent on the cell type and the specific biological endpoint. A general starting range for in vitro experiments is between 1 ng/mL and 100 ng/mL.[5] The duration of stimulation can vary from as short as 15-30 minutes for signaling pathway studies (e.g., STAT6 phosphorylation) to 24-72 hours for gene expression or cell proliferation assays.[5][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration and a time-course experiment for your specific cell type and endpoint.[5][7]
Q5: What is the primary signaling pathway activated by IL-13?
A5: IL-13 mediates its effects primarily through a receptor complex consisting of the IL-4 receptor alpha (IL-4Rα) and the IL-13 receptor alpha 1 (IL-13Rα1).[8][9][10] Upon IL-13 binding, this complex activates the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, leading to the phosphorylation and activation of STAT6.[9][11] Activated STAT6 then translocates to the nucleus to regulate the transcription of target genes.[9][11]
Section 2: Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: High Variability Between Replicates (Intra-Assay Variability)
Q: My replicate wells (duplicates/triplicates) in an ELISA/cell-based assay show a high coefficient of variation (%CV > 10%). What are the likely causes and solutions?
A: High %CV between replicates is often due to technical inconsistencies during the assay setup.
| Potential Cause | Solution |
| Inconsistent Pipetting | Ensure pipettes are calibrated regularly. Use a consistent angle and speed when dispensing liquids. Pre-wet pipette tips by aspirating and dispensing the liquid back into the source container a few times.[1] |
| Improper Washing | If using an automated plate washer, ensure all nozzles are clean and dispensing evenly. If washing manually, be consistent with the force and volume of the wash buffer. After the last wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.[1][12] |
| Temperature Gradients | Ensure plates are brought to room temperature before use. Avoid stacking plates during incubation. For sensitive assays, consider not using the outermost wells of the plate, which are more susceptible to temperature fluctuations (the "edge effect").[1][13] |
| Inconsistent Cell Seeding | For cell-based assays, ensure a homogenous cell suspension before seeding. Mix the cell suspension gently between seeding replicates.[7] |
| Air Bubbles in Wells | Inspect wells for air bubbles after adding reagents. If present, gently pop them with a sterile pipette tip.[13] |
Issue 2: High Variability Between Experiments (Inter-Assay Variability)
Q: My results are inconsistent from one experiment to the next. How can I improve reproducibility?
A: Inter-assay variability is often caused by changes in reagents, standards, or environmental conditions between runs.[1]
| Potential Cause | Solution |
| Reagent Lot-to-Lot Variability | Purchase reagents in larger quantities to ensure the same lot is used for the duration of a study. If a new lot must be used, perform a bridging study to compare the performance of the new and old lots.[1] |
| Standard Curve Preparation | Prepare fresh serial dilutions of the standard for each plate. Do not store diluted standards.[1] |
| Cell Passage Number | High passage numbers can alter cell characteristics, including morphology and response to stimuli.[2] Maintain a log of cell passage numbers and use cells within a consistent, low-passage range for all experiments. Create a master cell bank to ensure a consistent starting population. |
| Recombinant IL-13 Activity | The activity of recombinant IL-13 can degrade with improper storage or handling. Use a fresh vial and handle it according to the manufacturer's instructions. Test the activity on a positive control cell line known to respond to IL-13.[5] |
| Environmental Fluctuations | Monitor and record incubator temperature and CO2 levels. Perform experiments at the same time of day to minimize circadian rhythm effects on cells. |
Issue 3: No or Low Response to IL-13 Stimulation
Q: I am not observing the expected cellular response (e.g., no pSTAT6, no M2 marker upregulation) after IL-13 stimulation. What could be wrong?
A: A lack of response can stem from several issues related to the cells, the IL-13 protein, or the assay itself.
| Potential Cause | Solution |
| Suboptimal IL-13 Concentration | The concentration may be too low for the target cells. Perform a dose-response experiment with a wider range of IL-13 concentrations (e.g., 0.1 ng/mL to 200 ng/mL).[5] |
| Inactive Recombinant IL-13 | The IL-13 may have lost activity due to improper storage or handling. Use a fresh vial and verify its activity on a positive control cell line.[5] |
| Low Receptor Expression | The target cells may have low or no expression of the IL-13 receptor complex (IL-4Rα/IL-13Rα1). Verify receptor expression using techniques like flow cytometry or qPCR. |
| Cell Health and Viability | Ensure cells are healthy and have high viability before stimulation. Perform a cell viability assay (e.g., Trypan Blue exclusion) prior to the experiment. |
| Incorrect Stimulation Time | The chosen stimulation time may be too short or too long for the specific endpoint. For signaling events like phosphorylation, the peak response can be transient. Perform a time-course experiment to determine the optimal stimulation duration.[5] |
| Assay Detection Issues | For Western blots, ensure the primary antibody for the target protein (e.g., phospho-STAT6) is validated and used at the optimal concentration. Use a sensitive detection substrate.[7] For ELISAs, check that all reagents are prepared correctly and that the plate reader is functioning properly. |
Section 3: Experimental Protocols
Protocol 1: Dose-Response Experiment for Optimal IL-13 Concentration
-
Cell Seeding: Plate your target cells in a multi-well plate (e.g., 24- or 96-well) at a predetermined optimal density. Allow cells to adhere and stabilize overnight.[5]
-
IL-13 Preparation: Prepare a series of IL-13 dilutions in your cell culture medium. A common range to test is 0, 1, 5, 10, 25, 50, and 100 ng/mL.[5]
-
Stimulation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of IL-13.
-
Incubation: Incubate the cells for the desired duration based on your experimental endpoint (e.g., 30 minutes for pSTAT6, 24-48 hours for gene expression).[5]
-
Endpoint Analysis: Lyse the cells for protein or RNA analysis, or collect the supernatant for secreted protein analysis, depending on your experimental goal.
Protocol 2: Standard ELISA Procedure for IL-13 Quantification
-
Coating: Coat a 96-well plate with a capture antibody specific for human IL-13 and incubate overnight at 4°C.
-
Washing: Wash the plate 3-4 times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample and Standard Incubation: Add your samples and a serial dilution of recombinant this compound standard to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as described in step 2.
-
Detection Antibody: Add a biotin-conjugated detection antibody to each well. Incubate for 1 hour at room temperature.[1]
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[1]
-
Washing: Repeat the wash step.
-
Substrate Addition: Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
Protocol 3: Western Blot for Phospho-STAT6 (pSTAT6)
-
Cell Stimulation: Treat cells with the optimized concentration of IL-13 for the determined optimal time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-STAT6 (Tyr641) overnight at 4°C.[5]
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[5]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT6 to confirm equal protein loading.[5]
Section 4: Visualizations
Caption: IL-13 signaling pathway via the Type II receptor complex.
Caption: Logical workflow for minimizing and troubleshooting experimental variability.
References
- 1. benchchem.com [benchchem.com]
- 2. atcc.org [atcc.org]
- 3. Prerequisites for cytokine measurements in clinical trials with multiplex immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. IL-13 receptors and signaling pathways: an evolving web - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Interleukin 13 (IL-13) Pathway in Human Macrophages Is Modulated by MicroRNA-155 via Direct Targeting of Interleukin 13 Receptor α1 (IL13Rα1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rbm.iqvia.com [rbm.iqvia.com]
- 11. Frontiers | Tuning the Cytokine Responses: An Update on Interleukin (IL)-4 and IL-13 Receptor Complexes [frontiersin.org]
- 12. blog.abclonal.com [blog.abclonal.com]
- 13. biomatik.com [biomatik.com]
addressing non-specific binding of human IL-13 antibodies
Welcome to the technical support center for human Interleukin-13 (IL-13) antibody applications. This resource provides in-depth troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to non-specific binding in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in IL-13 immunoassays?
A1: Non-specific binding refers to the attachment of primary or secondary antibodies to unintended proteins or surfaces rather than the target antigen, human IL-13. This phenomenon increases the background signal, which can mask the true signal from IL-13. The consequence is a reduced signal-to-noise ratio, leading to decreased assay sensitivity, false-positive results, and inaccurate quantification.[1][2] Effectively blocking non-specific binding is critical for generating reliable and reproducible data.[2]
Q2: What is the expected molecular weight of this compound in a Western Blot?
A2: The calculated molecular mass of the non-glycosylated this compound polypeptide chain is approximately 12-13 kDa.[3][4] However, this compound can be glycosylated. Depending on the expression system and the extent of glycosylation, it can migrate as a broader band or at a higher apparent molecular weight, potentially ranging from 13 to 35 kDa in SDS-PAGE.[3] Some recombinant forms with tags like Fc can migrate at 50-70 kDa.[5] Always check the datasheet for the specific recombinant protein or antibody you are using.
Q3: My anti-human IL-13 antibody shows no cross-reactivity with IL-13 from other species in my control experiment. Is this expected?
A3: Yes, this is possible. While this compound exhibits some cross-species activity, the specific epitope recognized by a monoclonal antibody may not be conserved across different species.[6] For instance, some studies have shown that certain anti-human IL-13 monoclonal antibodies do not cross-react with ruminant (cattle, goat, sheep) IL-13.[6] Always verify the species reactivity of your antibody from the manufacturer's datasheet.
Q4: Why is it important to block Fc receptors when analyzing immune cells for IL-13 expression?
A4: Immune cells, particularly monocytes, macrophages, and B cells, express Fc receptors (FcγR) on their surface that can bind to the Fc (constant) region of antibodies non-specifically.[7][8] This binding leads to high background or false-positive signals in applications like flow cytometry.[8] Pre-incubating cells with an Fc blocking reagent (e.g., purified IgG or specific anti-Fc receptor antibodies) is a critical step to saturate these receptors and prevent non-specific antibody binding.[8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during specific immunoassays for this compound.
Enzyme-Linked Immunosorbent Assay (ELISA)
Problem: High background signal across all wells of my IL-13 ELISA plate.
High background is a frequent issue that reduces the sensitivity and reliability of an ELISA. Below is a systematic guide to troubleshooting this problem.
Click to expand Troubleshooting Steps for High Background in IL-13 ELISA
-
Insufficient Washing: This is one of the most common causes. Unbound antibodies and reagents remaining in the wells will generate a high background signal.
-
Suboptimal Blocking: The blocking buffer may not be effectively saturating all non-specific binding sites on the plate.
-
Solution: Increase the blocking incubation time (e.g., to 2 hours at room temperature). You can also try increasing the concentration of the blocking agent (e.g., 1% to 3% BSA) or switching to a different blocking agent entirely (e.g., from BSA to a commercial protein-free blocker).
-
-
Antibody Concentration Too High: Excessive concentrations of the detection antibody or streptavidin-HRP conjugate can lead to non-specific binding.
-
Contaminated Reagents: Buffers (especially the wash buffer) or the TMB substrate may be contaminated.
-
Cross-reactivity: The detection antibody may be cross-reacting with other proteins in the sample matrix.
-
Solution: Ensure you are using a validated matched antibody pair. Dilute your samples in the assay diluent provided with the kit to minimize matrix effects.[12]
-
Western Blot
Problem: I see multiple non-specific bands in my Western Blot for IL-13.
Distinguishing the specific IL-13 band from non-specific ones is key to accurate Western blotting.
Click to expand Troubleshooting Steps for Non-Specific Bands in IL-13 Western Blot
-
Incorrect Molecular Weight: First, confirm the expected molecular weight of your IL-13 target. Non-glycosylated IL-13 is ~12 kDa, but glycosylated forms can appear higher.[3][14] Bands appearing at significantly different molecular weights are likely non-specific.
-
Primary Antibody Concentration is Too High: High antibody concentrations increase the likelihood of low-affinity, non-specific interactions.[15][16]
-
Inefficient Blocking: The blocking agent may not be suitable for your antibody or sample.
-
Solution: Increase the blocking time to 1-2 hours at room temperature.[18] Try switching your blocking agent. A common starting point is 5% non-fat dry milk or 5% BSA in TBST. Note that if you are detecting phosphorylated proteins, BSA is preferred as milk contains phosphoproteins that can increase background.[13][16]
-
-
Insufficient Washing: Inadequate washing fails to remove unbound antibodies.
-
Solution: Increase the number of washes (3-5 times) and the duration of each wash (5-15 minutes) with agitation. Adding a detergent like 0.05% Tween-20 to your wash buffer is standard practice.[19]
-
-
Protein Degradation: If you see bands at a lower molecular weight than expected, your IL-13 protein may have been degraded by proteases.
-
Solution: Ensure you use a fresh protease inhibitor cocktail in your lysis buffer and keep samples on ice at all times.[19]
-
Immunohistochemistry (IHC) & Flow Cytometry
Problem: I am observing high background staining in my IL-13 IHC/Flow Cytometry experiment.
High background can be caused by several factors related to tissue/cell properties and reagent interactions.
Click to expand Troubleshooting Steps for High Background in IHC & Flow Cytometry
-
Endogenous Enzyme Activity (IHC): Tissues like the liver and kidney, or those with high blood content, have endogenous peroxidase or alkaline phosphatase activity that can react with enzyme-based detection systems (e.g., HRP, AP), causing non-specific signal.[20][21]
-
Solution: Quench endogenous peroxidase activity by incubating slides in 3% H₂O₂ in methanol (B129727) for 15-30 minutes. For alkaline phosphatase, add levamisole (B84282) to the substrate solution.[20][21][22]
-
-
Endogenous Biotin (B1667282) (IHC): Biotin is abundant in tissues like the liver and kidney. If using an avidin-biotin-based detection system, this can cause significant background.[23]
-
Solution: Use an avidin (B1170675)/biotin blocking kit. This involves sequentially incubating the tissue with avidin and then biotin to block all endogenous biotin binding sites before applying the biotinylated antibody.[23][24]
-
-
Fc Receptor Binding (Flow Cytometry/IHC on frozen tissue): As mentioned in the FAQs, Fc receptors on immune cells bind antibodies non-specifically.[7][8]
-
Suboptimal Antibody Concentration: Using too much primary antibody is a common cause of high background.[16]
-
Solution: Perform an antibody titration experiment to find the optimal concentration that provides a strong specific signal with minimal background.
-
Data Presentation
Table 1: Illustrative Example of Blocking Buffer Optimization for an IL-13 ELISA
The selection of an appropriate blocking buffer is critical for maximizing the signal-to-noise ratio. The ideal blocker effectively prevents non-specific binding without interfering with the specific antibody-antigen interaction.[2][26] The following table provides a representative example of how different blocking agents can impact assay performance.
| Blocking Buffer Agent | Concentration | Avg. Signal (OD 450nm) | Avg. Background (OD 450nm) | Signal-to-Noise (S/N) Ratio |
| Bovine Serum Albumin (BSA) | 1% in PBS | 1.85 | 0.25 | 7.4 |
| Bovine Serum Albumin (BSA) | 3% in PBS | 1.92 | 0.11 | 17.5 |
| Non-Fat Dry Milk | 5% in PBS-T | 1.55 | 0.15 | 10.3 |
| Commercial Protein-Free Blocker | 1X | 1.98 | 0.12 | 16.5 |
| Note: These values are for illustrative purposes to demonstrate the principle of optimizing the signal-to-noise ratio. Optimal conditions must be determined empirically for each specific assay. |
Experimental Protocols
Protocol 1: Antibody Titration via Dot Blot for Western Blotting
Optimizing the primary antibody concentration is crucial to reduce non-specific bands and high background.[18][27][28] A dot blot is a quick and efficient method to determine the ideal dilution.[18][28]
-
Prepare Protein Sample: Serially dilute your cell lysate or recombinant IL-13 protein in a suitable buffer.
-
Spot Membrane: Cut a nitrocellulose or PVDF membrane into small strips. On each strip, spot 1-2 µL of each protein dilution. Allow the spots to dry completely.[18]
-
Block: Block the membrane strips in blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature with agitation.[18]
-
Primary Antibody Incubation: Prepare a range of primary antibody dilutions (e.g., 1:500, 1:1000, 1:2500, 1:5000) in blocking buffer. Incubate each membrane strip in a different antibody dilution for 1 hour at room temperature.[28]
-
Wash: Wash all strips 3-5 times for 5 minutes each in wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate all strips in a single, optimized dilution of the HRP-conjugated secondary antibody for 1 hour.
-
Wash: Repeat the wash step as in step 5.
-
Detection: Apply ECL substrate and visualize the signal. The optimal primary antibody dilution is the one that gives a strong signal on the target protein spots with the lowest background on the negative control spots.
Protocol 2: Blocking Endogenous Enzymes and Biotin in IHC
This protocol is essential when working with biotin-rich tissues or when using an HRP-based detection system to prevent non-specific background staining.[20][23]
-
Deparaffinize and Rehydrate: Process formalin-fixed paraffin-embedded tissue sections as per standard protocols.
-
Antigen Retrieval: Perform heat-induced or proteolytic-induced epitope retrieval as required for the anti-IL-13 antibody.
-
Block Endogenous Peroxidase: Incubate slides in 3% hydrogen peroxide in methanol for 15-30 minutes at room temperature.[20][21]
-
Wash: Rinse slides 2-3 times in wash buffer (e.g., PBS).
-
Block Endogenous Biotin (if using a biotin-based detection system): a. Incubate sections with an Avidin solution for 15 minutes at room temperature.[23] b. Rinse briefly with wash buffer. c. Incubate sections with a Biotin solution for 15 minutes at room temperature.[23] d. Rinse 2-3 times in wash buffer.
-
Protein Block: Incubate with a protein-based blocking solution (e.g., 5% normal goat serum in PBS) for at least 30-60 minutes to block non-specific protein interactions.
-
Proceed with Primary Antibody Staining: Continue with your standard IHC protocol by incubating with the anti-human IL-13 antibody.
Visualizations
IL-13 Signaling Pathway
Caption: Overview of the IL-13 signaling cascade via the Type II receptor complex, leading to STAT6 activation.
Troubleshooting Workflow for High Background
Caption: A decision tree for systematically troubleshooting high background in IL-13 immunoassays.
Logical Relationships in Non-Specific Binding
Caption: Relationship between causes of non-specific binding and the corresponding mitigation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 3. raybiotech.com [raybiotech.com]
- 4. 美国GlpBio - IL13 Protein Human Recombinant | Interleukin-13 [glpbio.cn]
- 5. static.kactusbio.com [static.kactusbio.com]
- 6. geneticsmr.org [geneticsmr.org]
- 7. cyto.med.ucla.edu [cyto.med.ucla.edu]
- 8. Fc Blocking | McGovern Medical School [med.uth.edu]
- 9. benchchem.com [benchchem.com]
- 10. stemcell.com [stemcell.com]
- 11. file.elabscience.com [file.elabscience.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. pnas.org [pnas.org]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. biossusa.com [biossusa.com]
- 17. researchgate.net [researchgate.net]
- 18. bosterbio.com [bosterbio.com]
- 19. arp1.com [arp1.com]
- 20. KoreaMed Synapse [synapse.koreamed.org]
- 21. Blocking of Unwanted Non-specific Staining for Immunohistochemistry - IHC WORLD [ihcworld.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 24. Methods to Block Endogenous Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 25. sinobiological.com [sinobiological.com]
- 26. kisker-biotech.com [kisker-biotech.com]
- 27. promegaconnections.com [promegaconnections.com]
- 28. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Recombinant Human IL-13 Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the common stability and storage issues encountered with recombinant human Interleukin-13 (rhIL-13). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to ensure the integrity and bioactivity of your rhIL-13 throughout your experiments.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues researchers face with rhIL-13 stability and provides actionable troubleshooting steps.
My rhIL-13 shows reduced or no bioactivity. What are the possible causes?
Loss of bioactivity is a critical issue that can compromise experimental results. The root cause often lies in improper handling, storage, or the experimental setup itself.
Troubleshooting Workflow for Loss of Bioactivity
Below is a logical workflow to diagnose and resolve issues related to reduced or absent rhIL-13 bioactivity.
Caption: Troubleshooting workflow for loss of rhIL-13 bioactivity.
What are the optimal storage conditions for lyophilized and reconstituted rhIL-13?
Proper storage is crucial for maintaining the bioactivity and structural integrity of rhIL-13. Lyophilized protein is significantly more stable for long-term storage compared to its reconstituted form.
| Protein State | Short-Term Storage | Long-Term Storage | Key Considerations |
| Lyophilized | Room temperature (for up to 3 weeks)[1] or 4°C (for up to 6 months)[2] | -20°C to -80°C (for 12 months or longer)[3][4] | Store in a desiccated environment. |
| Reconstituted | 2-8°C for 2-7 days[1][3] | -20°C to -80°C in working aliquots (for up to 3-6 months)[3] | Avoid repeated freeze-thaw cycles. Use of a carrier protein (e.g., 0.1% BSA or HSA) is recommended for dilute solutions and long-term storage. Do not store in a frost-free freezer. |
How can I prevent my rhIL-13 from aggregating?
Protein aggregation is a common issue that leads to loss of function. Several factors can contribute to aggregation, and proactive measures can be taken to minimize this problem.
-
Proper Handling: Avoid vigorous vortexing or shaking during reconstitution and subsequent handling.
-
Appropriate Buffer: Reconstitute and dilute the protein in the buffer recommended by the supplier, which is often PBS. The presence of excipients like trehalose (B1683222) or mannitol (B672) in the lyophilized powder can improve stability.
-
Avoid Freeze-Thaw Cycles: Aliquot the reconstituted protein into single-use volumes to minimize the stress of repeated freezing and thawing.[3]
-
Use of Carrier Proteins: For working solutions with concentrations below 0.1 mg/mL, the addition of a carrier protein such as 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) is crucial to prevent adsorption to surfaces and improve stability.
-
Control pH: The pH of the solution can significantly impact protein stability and aggregation. Maintain the pH within the range recommended by the manufacturer.
II. Experimental Protocols
This section provides detailed methodologies for key experiments to assess the quality and bioactivity of your rhIL-13.
Protocol 1: Assessment of rhIL-13 Aggregation by Size-Exclusion Chromatography (SEC-HPLC)
SEC separates molecules based on their size, making it a valuable tool for detecting and quantifying protein aggregates.
Materials:
-
Recombinant human IL-13 sample
-
SEC-HPLC column suitable for separating proteins in the 10-100 kDa range (e.g., TSKgel G3000SWXL)[5]
-
HPLC or UHPLC system with a UV detector
-
Mobile phase: 150 mM Sodium Phosphate, pH 7.0[6]
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.[7]
-
Sample Preparation: Prepare the rhIL-13 sample in the mobile phase to a concentration of 0.1-1.0 mg/mL. Filter the sample through a 0.22 µm syringe filter.[6]
-
Injection: Inject an appropriate volume (e.g., 20 µL) of the prepared sample onto the equilibrated column.[6]
-
Chromatography: Run the separation using an isocratic flow of the mobile phase for a sufficient time to allow for the elution of all species.
-
Data Acquisition: Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
Data Analysis: Aggregates, being larger, will have a shorter retention time and elute before the monomeric rhIL-13 peak. Smaller fragments will have a longer retention time. Integrate the peak areas to quantify the percentage of monomer, aggregates, and other species.
Protocol 2: Assessment of rhIL-13 Aggregation by Non-Reducing SDS-PAGE
Non-reducing SDS-PAGE can be used to visualize covalent oligomers of rhIL-13.
Materials:
-
Recombinant this compound sample
-
Non-reducing Laemmli sample buffer (without β-mercaptoethanol or DTT)
-
Polyacrylamide gel (e.g., 10-12% Tris-Glycine gel)[8]
-
SDS-PAGE running buffer
-
Protein molecular weight markers
-
Coomassie Blue stain or other protein stain
Procedure:
-
Sample Preparation: Mix the rhIL-13 sample with the non-reducing Laemmli sample buffer. Do not heat the sample above 70°C to avoid inducing aggregation.
-
Gel Electrophoresis: Load the prepared samples and molecular weight markers onto the polyacrylamide gel. Run the gel at a constant voltage (e.g., 120-130V) until the dye front reaches the bottom of the gel.[8]
-
Staining: Stain the gel with Coomassie Blue according to standard protocols.
-
Data Analysis: Visualize the protein bands. The monomeric rhIL-13 should migrate at approximately 12-14 kDa.[1] The presence of bands at higher molecular weights may indicate the presence of dimers, trimers, or larger aggregates.
Protocol 3: rhIL-13 Bioactivity Assay using TF-1 Cell Proliferation
This protocol outlines a method to determine the biological activity of rhIL-13 by measuring its ability to induce the proliferation of the human erythroleukemic cell line, TF-1.
Materials:
-
Recombinant this compound (test sample and a standard of known activity)
-
TF-1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin
-
Recombinant Human GM-CSF (for maintaining TF-1 cell culture)
-
96-well flat-bottom microplates
-
Cell proliferation reagent (e.g., MTT, XTT, or a resazurin-based reagent)
-
Plate reader
Procedure:
-
Cell Culture Maintenance: Culture TF-1 cells in complete RPMI-1640 medium supplemented with 2 ng/mL of recombinant human GM-CSF. Maintain cells in a humidified incubator at 37°C with 5% CO2.[3]
-
Cell Preparation: Twenty-four hours before the assay, wash the cells three times with cytokine-free medium to remove any residual GM-CSF and resuspend them in fresh, cytokine-free medium.[3]
-
Assay Setup: Seed the washed TF-1 cells into a 96-well plate at a density of 2-5 x 10^4 cells per well in 50 µL of cytokine-free medium.[3]
-
IL-13 Stimulation: Prepare serial dilutions of your rhIL-13 standard and test sample in cytokine-free medium. A typical concentration range to test is 0.1 to 100 ng/mL. Add 50 µL of the IL-13 dilutions to the appropriate wells. Include wells with cells only (negative control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[3]
-
Proliferation Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions. Incubate for the recommended time (typically 2-4 hours).
-
Data Analysis: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Plot the absorbance/fluorescence values against the concentration of IL-13 and determine the ED50 (the concentration of IL-13 that induces 50% of the maximum proliferation).
III. IL-13 Signaling Pathway
Understanding the signaling pathway of IL-13 is essential for designing and interpreting experiments. IL-13 initiates its effects by binding to a receptor complex, which triggers a downstream signaling cascade.
Caption: IL-13 signaling through the Type II receptor complex.
References
- 1. invivogen.com [invivogen.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound Recombinant Protein (200-13-10UG) [thermofisher.com]
- 5. Effect of trehalose on cryopreservation of pure peripheral blood stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. phenomenex.com [phenomenex.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Detecting Low Levels of Human IL-13
Welcome to the technical support center for the detection of human Interleukin-13 (IL-13). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantification of low levels of human IL-13.
Troubleshooting Guides
Detecting the typically low circulating levels of IL-13 can be challenging.[1][2] This section provides a guide to troubleshoot common issues that may arise during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal | Inaccurate Standard Curve: Incorrect reconstitution of the standard, improper serial dilutions, or degradation of the standard. | Ensure the standard is reconstituted according to the manufacturer's instructions, using the provided diluent. Allow it to sit for at least 10-15 minutes for complete solubilization. Prepare fresh serial dilutions for each experiment.[3] |
| Low IL-13 Concentration in Sample: Endogenous levels of IL-13 are often very low, potentially below the detection limit of a standard ELISA kit.[1][4] | Utilize a high-sensitivity assay platform such as Single Molecule Counting (SMC™), Immuno-PCR (IQELISA®), or AlphaLISA®.[5][6] Consider concentrating your sample if the protocol allows. | |
| Improper Sample Handling: Repeated freeze-thaw cycles or improper storage of samples can lead to degradation of IL-13. | For long-term storage, aliquot samples and store them at -80°C. Avoid repeated freeze-thaw cycles. If the assay is to be performed within 24 hours, samples can be stored at 2-8°C.[3] | |
| Inefficient Antibody Binding: Suboptimal antibody concentrations, incorrect incubation times or temperatures. | Optimize the concentrations of capture and detection antibodies. Ensure that incubation times and temperatures adhere to the protocol specifications.[7] | |
| High Background | Insufficient Washing: Residual unbound reagents can cause a high background signal. | Increase the number of wash steps and the soaking time between washes. Ensure complete removal of wash buffer by inverting and tapping the plate on absorbent paper towels.[3][7] |
| Contaminated Reagents: Contamination of buffers or substrate solutions. | Use fresh, sterile buffers. Ensure the TMB substrate is colorless before use and avoid returning unused substrate to the stock bottle.[7] | |
| Cross-reactivity: The detection antibody may be cross-reacting with other molecules in the sample matrix. | Use a high-quality, specific antibody pair. Consider using a blocking buffer with non-specific proteins to reduce non-specific binding. | |
| High Antibody Concentration: Using too high a concentration of the detection antibody can lead to non-specific binding. | Perform a titration experiment to determine the optimal concentration of the detection antibody.[7] | |
| Poor Replicate Data | Pipetting Inconsistency: Inaccurate or inconsistent pipetting technique. | Ensure proper pipetting technique and use calibrated pipettes. Change pipette tips for each sample and reagent. |
| Plate Sealing Issues: Inadequate sealing of the plate during incubations can lead to evaporation and edge effects. | Use a new, adhesive plate sealer for each incubation step, ensuring it is sealed tightly around all wells.[8] | |
| Temperature Gradients: Uneven temperature across the plate during incubation. | Avoid stacking plates during incubation and ensure the plate is placed in the center of the incubator.[8] | |
| Poor Standard Curve | Improper Dilutions: Errors in calculating and performing serial dilutions. | Double-check all calculations and ensure accurate pipetting when preparing the standard curve.[8] |
| Reagent Preparation: Incorrect preparation of reagents or use of expired reagents. | Ensure all reagents are prepared according to the protocol and have not expired. Allow reagents to reach room temperature before use.[8] |
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to detect this compound in biological samples?
A1: The primary challenge in detecting this compound is its very low circulating concentration in biological fluids, often below the limit of detection of standard ELISA kits.[1][2][4] Additionally, the presence of binding proteins and decoy receptors, such as IL-13Rα2, can sequester IL-13, making it unavailable for detection by immunoassays.[3][9]
Q2: What are the most sensitive methods for detecting low levels of this compound?
A2: Several high-sensitivity platforms are available that offer significantly lower detection limits than traditional ELISAs. These include:
-
Single Molecule Counting (SMC™) : This technology, utilized in Erenna® and SMCxPRO™ immunoassay systems, can detect analytes at femtogram/mL levels.
-
Immuno-PCR (IQELISA®) : This method combines the specificity of ELISA with the signal amplification of real-time PCR, resulting in extremely high sensitivity.[5]
-
AlphaLISA® : This is a no-wash, bead-based immunoassay technology that is highly sensitive and suitable for detecting low-level analytes.[6]
-
IMPACT (Immunological Multi-Parameter Chip Technology) : This platform has also been shown to have excellent specificity and femtogram/mL sensitivity for IL-13 detection.[1]
Q3: How should I prepare my serum or plasma samples for sensitive IL-13 detection?
A3: Proper sample handling is critical for accurate measurement of low-level analytes.
-
Collection: Collect blood in appropriate tubes (e.g., with or without anticoagulants depending on whether serum or plasma is required).
-
Processing: For serum, allow the blood to clot at room temperature for 30-60 minutes. For plasma, process within 30 minutes of collection.
-
Centrifugation: Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.
-
Aliquoting: Carefully aspirate the serum or plasma, avoiding the buffy coat, and transfer to clean polypropylene (B1209903) tubes.
-
Storage: For short-term storage (up to 24 hours), keep at 2-8°C. For long-term storage, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[3]
Q4: Can I use a standard ELISA kit to measure IL-13?
A4: Standard ELISA kits can be used for samples where IL-13 concentrations are expected to be in the higher pg/mL range, such as in cell culture supernatants after stimulation.[10] However, for clinical samples like serum or plasma from healthy individuals or in certain disease states where IL-13 levels are very low, a high-sensitivity assay is generally required for reliable quantification.[4]
Q5: What is the primary signaling pathway for IL-13 and why is it relevant?
A5: IL-13 primarily signals through the JAK-STAT pathway. It binds to a receptor complex consisting of the IL-4 receptor alpha (IL-4Rα) and the IL-13 receptor alpha 1 (IL-13Rα1). This binding activates Janus kinases (JAKs), which in turn phosphorylate and activate the Signal Transducer and Activator of Transcription 6 (STAT6).[7] Phosphorylated STAT6 then translocates to the nucleus to regulate gene expression. Understanding this pathway is crucial for interpreting the biological effects of IL-13 and for developing therapeutics that target its activity.
Caption: IL-13 signaling through the JAK-STAT pathway.
Experimental Protocols
Below are generalized protocols for common high-sensitivity IL-13 immunoassays. Note: These are for illustrative purposes. Always refer to the specific manufacturer's protocol for your kit.
General High-Sensitivity Immunoassay Workflow
Caption: A generalized workflow for a sandwich-based immunoassay.
Sandwich ELISA Protocol (General)
-
Plate Preparation: Coat a 96-well microplate with a capture antibody specific for this compound. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add standards and samples to the wells. Incubate for 2 hours at room temperature.[11]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour at room temperature.[3][11]
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.[3]
-
Substrate Addition: Wash the plate and add TMB substrate. Incubate in the dark until a color develops (typically 15-30 minutes).[3]
-
Stop Reaction: Add a stop solution to terminate the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[3]
Immuno-PCR (IQELISA®) Protocol Outline
The initial steps of an IQELISA® are similar to a standard sandwich ELISA, involving capture antibody coating, blocking, sample incubation, and incubation with a detection affinity molecule. The key difference lies in the signal detection method.
-
Initial Sandwich Formation: Perform steps similar to a sandwich ELISA to form the antibody-antigen-detection molecule sandwich in a PCR-compatible 96-well plate.[5]
-
PCR Master Mix Addition: After the final wash step to remove unbound detection molecules, a PCR master mix containing primers is added to each well.[5]
-
Real-time PCR: The plate is then placed in a real-time PCR instrument, and the amount of IL-13 is quantified based on the cycle threshold (Ct) values. A lower Ct value corresponds to a higher concentration of IL-13.[5]
AlphaLISA® Protocol Outline
AlphaLISA® is a homogeneous (no-wash) assay.
-
Reagent Preparation: Prepare the anti-IL-13 Acceptor beads and biotinylated anti-IL-13 antibody.
-
Assay Reaction: In a 96- or 384-well plate, add the sample or standard, followed by the mixture of Acceptor beads and biotinylated antibody. Incubate.
-
Streptavidin Donor Beads: Add Streptavidin-coated Donor beads. Incubate in the dark.
-
Signal Detection: In the presence of IL-13, the beads are brought into proximity. Excitation of the Donor beads results in a light emission from the Acceptor beads at 615 nm, which is measured on a compatible plate reader.[6]
References
- 1. Bioanalytical challenges and improved detection of circulating levels of IL-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. benchchem.com [benchchem.com]
- 4. Analytical validation of a highly sensitive microparticle-based immunoassay for the quantitation of IL-13 in human serum using the Erenna immunoassay system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
- 6. revvity.com [revvity.com]
- 7. benchchem.com [benchchem.com]
- 8. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Low Serum Interleukin-13 Levels Correlate with Poorer Prognoses for Colorectal Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound ELISA Kit (BMS231-3) - Invitrogen [thermofisher.com]
- 11. stemcell.com [stemcell.com]
Technical Support Center: Enhancing Human IL-13 Detection Sensitivity
Welcome to the technical support center for the detection of human Interleukin-13 (IL-13). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during IL-13 detection experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting human IL-13?
A1: The primary challenges in detecting this compound include its very low circulating concentrations in biological samples, often in the sub-picogram per milliliter range, which necessitates the use of highly sensitive immunoassays.[1][2] Additionally, the presence of soluble IL-13 receptors (sIL-13Rα1 and sIL-13Rα2) in circulation can bind to IL-13 and interfere with its detection by assay antibodies, a phenomenon known as epitope masking.[1]
Q2: Which sample types are recommended for IL-13 detection?
A2: Serum and plasma (EDTA, heparin, and sodium citrate) are the most commonly used sample types for detecting circulating IL-13.[3][4] Cell culture supernatants are also frequently analyzed to measure IL-13 secretion from stimulated cells.[3][5]
Q3: How should samples be handled and stored to ensure accurate IL-13 measurement?
A3: Proper sample handling and storage are critical for reliable IL-13 detection. Samples should be centrifuged to remove particulate matter.[6] For short-term storage (up to 24 hours), samples should be kept at 2-8°C. For long-term storage, it is recommended to aliquot samples and freeze them at -70°C or lower to avoid repeated freeze-thaw cycles.[3][7]
Q4: How can I improve the sensitivity of my IL-13 ELISA?
A4: To improve the sensitivity of your IL-13 ELISA, consider using a high-sensitivity ELISA kit specifically designed for low-level cytokine detection.[4][8][9] Optimizing incubation times and temperatures as per the manufacturer's protocol is crucial.[6][7] Ensure thorough washing steps to minimize background noise.[6] Additionally, using signal amplification systems can enhance the detection of low IL-13 concentrations.
Q5: What are the key differences between ELISA, ELISpot, and Intracellular Cytokine Staining for IL-13 detection?
A5:
-
ELISA (Enzyme-Linked Immunosorbent Assay) quantifies the total concentration of soluble IL-13 in a sample.
-
ELISpot (Enzyme-Linked Immunospot Assay) identifies and enumerates the frequency of individual cells that are actively secreting IL-13.[10]
-
Intracellular Cytokine Staining (ICS) followed by flow cytometry detects the presence of IL-13 within individual cells, providing information on the phenotype of the IL-13-producing cells.[10][11]
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA)
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal | Inactive reagents or incorrect storage. | Ensure all reagents are stored at the recommended temperatures and have not expired.[12] |
| Incorrect reagent preparation or dilution. | Double-check all calculations and dilution steps for standards, antibodies, and conjugates.[6] | |
| Insufficient incubation times or temperatures. | Adhere strictly to the incubation times and temperatures specified in the kit protocol.[6][7] | |
| Incomplete washing. | Ensure thorough washing of wells to remove unbound reagents.[6] | |
| High Background | Insufficient washing. | Increase the number of wash cycles and ensure complete aspiration of wash buffer.[6] |
| Cross-contamination between wells. | Use fresh pipette tips for each reagent and sample. Be careful not to splash reagents between wells.[13] | |
| High concentration of detection antibody or conjugate. | Optimize the concentration of the detection antibody and streptavidin-HRP.[13] | |
| Prolonged incubation of the substrate. | Monitor color development and stop the reaction when the standard curve is within the optimal range.[13] | |
| High Variability Between Replicates | Inconsistent pipetting. | Ensure proper pipetting technique and use calibrated pipettes.[12][13] |
| Temperature variation across the plate. | Ensure the plate is incubated in a stable temperature environment.[6] | |
| Edge effects. | Avoid using the outer wells of the plate or fill them with buffer to maintain uniform temperature and humidity. |
Enzyme-Linked Immunospot (ELISpot) Assay
| Problem | Possible Cause | Recommended Solution |
| No or Few Spots | Inactive cells. | Ensure cells are viable and have been properly stimulated. Use a positive control stimulant like PHA.[14][15] |
| Incorrect cell density. | Optimize the number of cells plated per well. Too few cells will result in no spots, while too many can lead to confluent spots.[15] | |
| Suboptimal incubation time. | Optimize the incubation time for cell stimulation and cytokine secretion.[15] | |
| Issues with the PVDF membrane. | Ensure proper pre-wetting of the membrane with ethanol.[10] | |
| High Background (Non-specific spots) | Incomplete washing. | Thoroughly wash the plate to remove unbound cells and reagents.[10] |
| Contaminated reagents or media. | Use sterile reagents and media to prevent non-specific cell activation. | |
| Over-development of spots. | Monitor spot development closely and stop the reaction when spots are distinct and well-defined.[10] | |
| Fuzzy or Indistinct Spots | Cell movement during incubation. | Ensure the incubator is free from vibrations. |
| Improper plate washing. | Be gentle during washing steps to avoid dislodging the spots. | |
| Over-incubation with substrate. | Reduce the substrate incubation time.[10] |
Intracellular Cytokine Staining (ICS)
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal | Ineffective cell stimulation. | Optimize the concentration of the stimulating agent and the duration of stimulation.[11][16] |
| Inefficient protein transport inhibition. | Ensure the protein transport inhibitor (e.g., Brefeldin A or Monensin) is added at the correct concentration and for the appropriate duration.[16][17] | |
| Inadequate cell permeabilization. | Use a permeabilization buffer that is effective for your cell type and allows antibody access to intracellular cytokines.[17][18] | |
| Low antibody concentration. | Titrate the anti-IL-13 antibody to determine the optimal staining concentration.[11] | |
| High Background Staining | Non-specific antibody binding. | Include an isotype control to assess non-specific binding. Block with serum from the same species as the secondary antibody.[11] |
| Incomplete fixation or permeabilization. | Ensure cells are properly fixed and permeabilized to prevent antibody trapping.[18] | |
| Dead cells trapping antibodies. | Use a viability dye to exclude dead cells from the analysis.[11] | |
| Poor Cell Viability | Harsh stimulation or permeabilization conditions. | Optimize stimulation and permeabilization protocols to minimize cell death. |
| Extended time between staining and analysis. | Analyze cells as soon as possible after staining. |
Experimental Protocols
High-Sensitivity this compound ELISA Protocol (Example)
This protocol is a general guideline. Always refer to the specific manufacturer's instructions for your ELISA kit.
-
Reagent Preparation : Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all components to room temperature before use.[3]
-
Plate Coating : If not pre-coated, coat a 96-well microplate with capture antibody overnight at 4°C.
-
Blocking : Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation : Wash the plate and add diluted standards and samples to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation : Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.[19]
-
Enzyme Conjugate Incubation : Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature in the dark.[19]
-
Substrate Development : Wash the plate and add TMB substrate. Incubate in the dark until color develops (typically 15-30 minutes).[19]
-
Stop Reaction : Add stop solution to each well.
-
Read Plate : Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis : Generate a standard curve and calculate the IL-13 concentration in the samples.
This compound ELISpot Protocol (Example)
-
Plate Preparation : Pre-wet a 96-well PVDF membrane plate with 35% ethanol, wash with sterile PBS, and coat with anti-human IL-13 capture antibody overnight at 4°C.[10][15]
-
Blocking : Wash the plate and block with sterile blocking buffer for at least 2 hours at room temperature.[10]
-
Cell Incubation : Add the single-cell suspension and stimulants to the wells. Incubate for 18-24 hours at 37°C in a CO2 incubator.[10]
-
Cell Removal : Wash the plate to remove cells.
-
Detection Antibody Incubation : Add biotinylated anti-human IL-13 detection antibody and incubate for 1.5-2 hours at room temperature.[10]
-
Enzyme Conjugate Incubation : Wash the plate and add streptavidin-alkaline phosphatase (AP) or streptavidin-horseradish peroxidase (HRP). Incubate for 1 hour at room temperature.[10]
-
Spot Development : Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for AP). Incubate until distinct spots develop.[10]
-
Stop Reaction : Stop the reaction by washing with distilled water.
-
Drying and Counting : Allow the plate to dry completely and count the spots using an ELISpot reader or a dissection microscope.[10]
Intracellular Cytokine Staining for this compound Protocol (Example)
-
Cell Stimulation : Stimulate cells (e.g., PBMCs) with an appropriate stimulus (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.[16][17]
-
Surface Staining : Wash the cells and stain with fluorescently labeled antibodies against cell surface markers for 30 minutes at 4°C.[18]
-
Fixation : Wash the cells and fix them with a fixation buffer for 20 minutes at room temperature.[18]
-
Permeabilization : Wash the cells and permeabilize them with a permeabilization buffer.[17][18]
-
Intracellular Staining : Stain with a fluorescently labeled anti-human IL-13 antibody for 30 minutes at room temperature in the dark.[17]
-
Washing : Wash the cells to remove unbound antibodies.
-
Flow Cytometry Analysis : Resuspend the cells in staining buffer and acquire data on a flow cytometer.
Visualizations
IL-13 Signaling Pathway
Caption: IL-13 signaling pathway initiated by ligand binding and receptor dimerization.
Standard Sandwich ELISA Workflow
Caption: A typical workflow for a standard sandwich ELISA experiment.
Troubleshooting Logic for Low ELISA Signal
Caption: A logical approach to troubleshooting low or no signal in an ELISA.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioanalytical challenges in development of ultrasensitive Home Brew assays: a case study using IL-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. arigobio.com [arigobio.com]
- 5. This compound ELISA Kit (ab288591) | Abcam [abcam.com]
- 6. stemcell.com [stemcell.com]
- 7. This compound ELISA Kit - FAQs [thermofisher.com]
- 8. algentbio.com [algentbio.com]
- 9. SMC this compound High Sensitivity Immunoassay Kit [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. lerner.ccf.org [lerner.ccf.org]
- 12. file.elabscience.com [file.elabscience.com]
- 13. assaygenie.com [assaygenie.com]
- 14. The ELISpot Assay | Fisher Scientific [fishersci.co.uk]
- 15. This compound ELISPOT Kit (Reagents for 10 x 96 tests, without plates) (ab46633) is not available | Abcam [abcam.com]
- 16. Intracellular Staining Quick Guides | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 18. med.virginia.edu [med.virginia.edu]
- 19. benchchem.com [benchchem.com]
protocol for stripping and re-probing western blots for IL-13
Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with detailed protocols and troubleshooting guidance for the stripping and re-probing of Western blots, with a specific focus on the cytokine Interleukin-13 (IL-13).
Frequently Asked Questions (FAQs)
Q1: Why would I need to strip and re-probe a Western blot for IL-13?
Stripping and re-probing is a valuable technique that allows you to test for multiple proteins on a single membrane.[1] This is particularly useful when:
-
Sample is limited: When working with rare or precious protein samples, re-probing conserves your material.[1][2][3]
-
Comparing proteins of similar molecular weight: It allows for the detection of different proteins that are too close in size to be resolved by cutting the membrane.
-
Analyzing a loading control: After probing for IL-13, you can strip the membrane and re-probe for a housekeeping protein (e.g., GAPDH, β-actin) to confirm equal protein loading across lanes.[4]
-
Optimizing antibody concentrations: You can test different antibody dilutions on the same blot to find the optimal signal-to-noise ratio.[2]
Q2: Is it better to use a PVDF or nitrocellulose membrane for stripping and re-probing?
For stripping and re-probing, a Polyvinylidene difluoride (PVDF) membrane is highly recommended.[2][5] PVDF membranes are more durable and have a higher protein binding capacity, which leads to better retention of the target protein (IL-13) through multiple stripping and re-probing cycles compared to nitrocellulose.[2][5]
Q3: Should I use a mild or harsh stripping protocol for IL-13?
For a low-abundance protein like IL-13, it is always recommended to start with a mild stripping protocol.[2][4] Mild stripping methods, which typically use a low pH glycine-based buffer, are gentler and less likely to remove the blotted IL-13 from the membrane.[6] Harsh methods that involve heating and reducing agents like β-mercaptoethanol are more effective at removing high-affinity antibodies but also carry a greater risk of protein loss.[6] If the mild protocol fails to remove the previous antibodies, you can then proceed to a harsher method.[4]
Q4: How do I know if the stripping procedure was successful?
After stripping, you must verify that the primary and secondary antibodies have been completely removed before re-probing. To do this, incubate the stripped membrane with only the secondary antibody followed by the chemiluminescent substrate. If the stripping was successful, you should see no signal when you image the blot.[2] If bands are still visible, the stripping process needs to be repeated or intensified.[2]
Q5: Can I make quantitative comparisons between blots before and after stripping?
No, it is not advisable to make quantitative comparisons of protein levels from different probing cycles on the same blot.[4][5] The stripping process inevitably removes some of the transferred protein from the membrane, so the signal intensity for a protein detected after stripping will likely be lower than if it were detected in the first round.[5][7]
Experimental Protocol: Mild Stripping and Re-probing for IL-13
This protocol is optimized for detecting low-abundance proteins like IL-13 and prioritizes antigen preservation.
Materials:
-
Mild Stripping Buffer:
-
Wash Buffer: Tris-Buffered Saline with 0.1% Tween 20 (TBST) or Phosphate-Buffered Saline with 0.1% Tween 20 (PBST).
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST/PBST.
-
Primary Antibody for IL-13.
-
Primary Antibody for loading control (e.g., anti-GAPDH).
-
HRP-conjugated Secondary Antibody.
-
Chemiluminescent Substrate.
Procedure:
-
Initial Probing: Perform Western blotting for IL-13 according to your standard protocol. After imaging, do not let the membrane dry out.
-
Wash Membrane: Wash the membrane in TBST for 2 x 5 minutes to remove residual chemiluminescent substrate.
-
Stripping:
-
Wash Post-Stripping: Wash the membrane thoroughly in TBST for 3 x 5 minutes to remove the stripping buffer.[2]
-
Verify Stripping Efficiency:
-
Block the membrane for 30 minutes in Blocking Buffer.
-
Incubate with only the HRP-conjugated secondary antibody for 1 hour.
-
Wash 3 x 5 minutes with TBST.
-
Apply chemiluminescent substrate and image the blot. No signal should be detected. If a signal persists, repeat the stripping step.[2]
-
-
Re-probing:
-
Once stripping is confirmed, wash the membrane again and proceed with your standard Western blot protocol, starting with the blocking step.
-
Incubate with the new primary antibody (e.g., for a loading control), followed by the secondary antibody and detection.
-
Workflow for Stripping and Re-probing a Western Blot
Caption: Experimental workflow for stripping and re-probing a Western blot membrane.
Troubleshooting Guide
It is crucial to probe for the low-abundance protein (IL-13) first, followed by stripping and re-probing for a more abundant housekeeping protein.[5][7] This ensures that the initial detection has the highest possible sensitivity before any protein is lost during the stripping process.
| Problem | Potential Cause(s) | Solution(s) |
| Weak or No Signal for IL-13 (Initial Blot) | Low abundance of IL-13 in the sample. | - Increase the amount of protein loaded per well (50-100 µg).[10]- Use a more sensitive chemiluminescent substrate.- Concentrate the sample, for example by immunoprecipitation.[11][12] |
| Protein degradation. | - Always add protease and phosphatase inhibitors to your lysis buffer.[12][13]- Use fresh samples and perform lysis on ice.[13][14] | |
| Suboptimal antibody concentration. | - Titrate the primary antibody to find the optimal concentration.[12]- Increase the incubation time, for instance, overnight at 4°C.[11] | |
| Signal Remains After Stripping | Stripping was incomplete. | - Increase the incubation time in the stripping buffer or perform the incubation at 37°C.[2]- If the signal still persists after repeating mild stripping, use a harsh stripping protocol (e.g., with β-mercaptoethanol at 50°C), but be aware of potential protein loss.[4][8][15] |
| High-affinity primary antibody. | - High-affinity antibodies are more difficult to remove. A harsh stripping protocol may be necessary from the outset for these antibodies.[2] | |
| Weak or No Signal After Re-probing | Loss of protein from the membrane during stripping. | - Ensure you are using a PVDF membrane.[2]- Use the mildest stripping conditions possible that still effectively remove the antibodies.[2]- Avoid repeated stripping cycles if possible.[7] |
| Incomplete removal of stripping buffer. | - Ensure thorough and extensive washing after the stripping step to remove all traces of the buffer, which can interfere with subsequent antibody binding.[8] | |
| High Background on Re-probed Blot | Inadequate blocking. | - Ensure the membrane is re-blocked thoroughly before incubating with the new primary antibody.[5]- Increase blocking time or try a different blocking agent (e.g., switch from milk to BSA).[11] |
| Stripping procedure increased non-specific binding sites. | - Re-blocking is critical after stripping.[6] Consider adding a low concentration of Tween 20 to your antibody dilution buffers. |
IL-13 Signaling Pathway
IL-13 exerts its effects by binding to a receptor complex, which triggers downstream signaling cascades. The primary signaling pathway involves the activation of the JAK/STAT pathway, specifically STAT6.[16][17]
Caption: Simplified IL-13 signaling pathway via the Type II receptor complex.
References
- 1. Stripping And Reprobing Western Blot Membrane Problems And Solutions [drugdiscoveryonline.com]
- 2. Stripping and Reprobing Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Western Blot Stripping Protocol: Membrane Stripping for Reprobing | Bio-Techne [bio-techne.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. How to Strip and Reprobe a Western Blot Membrane [synapse.patsnap.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. abcam.com [abcam.com]
- 9. ウェスタンブロットのストリッピング法とリプロービング法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 11. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 12. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. blog.addgene.org [blog.addgene.org]
- 15. StarrLab - Stripping and Reprobing a Western Blot Membrane [sites.google.com]
- 16. ovid.com [ovid.com]
- 17. Interleukin-13 receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Lot-to-Lot Variability of Commercial IL-13 Reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the challenges of lot-to-lot variability in commercial Interleukin-13 (IL-13) reagents.
Frequently Asked Questions (FAQs)
Q1: What is lot-to-lot variability and why is it a concern for IL-13 reagents?
A: Reagent lot-to-lot variability is the change in analytical performance of a reagent from one production batch to the next.[1] For IL-13, a key cytokine in allergic inflammation and other diseases, this variability can significantly impact the accuracy, precision, and reproducibility of experimental results.[2][3][4] Inconsistent reagent performance can lead to unreliable data, making it difficult to compare results across different experiments or studies.[3][5] This is a particular concern for immunoassays, which are known to be prone to this issue.[1][6]
Q2: What are the primary causes of lot-to-lot variability in commercial IL-13 reagents?
A: Lot-to-lot variability can stem from several factors related to the manufacturing and handling of reagents.[1][2] Critical raw materials, such as the antibodies and recombinant proteins used in kits, are a major source of this variation, accounting for an estimated 70% of an immunoassay's performance.[2] Other contributing factors include:
-
Manufacturing Processes: Deviations in the production process, such as changes in protein expression, purification, or conjugation methods, can alter the final product's activity.[1][3]
-
Reagent Stability: Improper storage and handling, including temperature fluctuations and repeated freeze-thaw cycles, can degrade the IL-13 protein or other kit components.[7][8]
-
Protein Concentration Measurement: Traditional methods measure total protein concentration, which may include inactive or aggregated forms, leading to a misrepresentation of the active protein concentration.[9][10][11][12]
Q3: What is an acceptable level of variability for an IL-13 assay?
A: The acceptable level of variability, often measured by the coefficient of variation (%CV), depends on the assay type. For most immunoassays like ELISA, the following general guidelines apply.[7]
| Variability Metric | Acceptable Limit |
| Intra-assay %CV | < 10% |
| Inter-assay %CV | < 15% |
Note: These are general guidelines, and specific laboratories may have different established standards.
Q4: How can I minimize the impact of lot-to-lot variability in my long-term studies?
A: Proactive management is key to mitigating the effects of lot-to-lot variability.[13]
-
Purchase in Bulk: Whenever possible, purchase a single large lot of the IL-13 reagent or kit to cover the entire duration of a study.[7]
-
Lot Qualification: Before using a new lot, perform a validation or "bridging" study to compare its performance against the old lot using patient samples or well-characterized internal controls.[1][6][14]
-
Proper Storage: Strictly adhere to the manufacturer's storage instructions to maintain reagent stability.[5] Aliquoting reagents upon receipt can help avoid multiple freeze-thaw cycles.[3][5]
-
Consistent Protocols: Ensure that assay protocols are followed consistently, as variations in technique can contribute to variability.[2]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: High Variability Between Replicates (High Intra-Assay %CV)
Q: My replicate wells in my IL-13 ELISA show a high degree of variation. What are the likely causes and solutions?
A: High %CV between replicates is often due to technical inconsistencies during the assay setup.[7]
| Potential Cause | Solution |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated.[7][15] Pre-wet the pipette tip before dispensing and use a consistent angle and speed.[7] |
| Inadequate Washing | Ensure all wells are washed uniformly and thoroughly between steps. If using an automated washer, check for clogged nozzles.[7][16] After the final wash, tap the plate on absorbent paper to remove residual buffer.[8][16] |
| "Edge Effect" | Uneven temperature across the plate during incubation can cause variability, particularly in the outer wells.[15] Ensure the plate is sealed properly and placed in the center of the incubator. Avoid stacking plates.[7][15][17] |
| Bubbles in Wells | Bubbles can interfere with optical readings.[16] Check for and pop any bubbles with a clean pipette tip before reading the plate.[18] |
| Cross-Contamination | Use fresh, sterile pipette tips for each reagent and sample to prevent cross-contamination.[15][19] |
Issue 2: Inconsistent Results Between Experiments (High Inter-Assay %CV)
Q: My results for the same samples vary significantly from one experiment to the next. How can I improve reproducibility?
A: Inter-assay variability is often caused by changes in reagents, standards, or environmental conditions between runs.[7]
| Potential Cause | Solution |
| New Reagent Lot | Different lots of IL-13, antibodies, or other kit components can have different activity levels.[3] Always qualify a new lot against the previous one. |
| Standard Curve Degradation | Reconstituted standards can degrade over time.[8] Prepare fresh serial dilutions for each plate and avoid repeated freeze-thaw cycles of the stock standard.[7][8] |
| Inconsistent Incubation Times/Temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol. Minor fluctuations can impact results.[7] |
| Reagent Preparation | Always bring all reagents and samples to room temperature before use.[15] Ensure thorough mixing of all components. |
Issue 3: Lack of Expected Cellular Response to IL-13
Q: I am stimulating my cells with recombinant IL-13, but I am not observing the expected downstream effects (e.g., STAT6 phosphorylation). What could be wrong?
A: A lack of cellular response can be due to issues with the cells, the recombinant IL-13, or the experimental conditions.[8]
| Potential Cause | Solution |
| Inactive Recombinant IL-13 | The bioactivity of the IL-13 may be compromised due to improper storage, handling, or multiple freeze-thaw cycles.[8] Test the activity of each new batch of recombinant protein using a validated bioassay. |
| Low or Absent Receptor Expression | The target cells may not express sufficient levels of the IL-13 receptor complex (IL-13Rα1 and IL-4Rα).[8][20] Confirm receptor expression using techniques like flow cytometry or qPCR. |
| Cell Health and Passage Number | Use cells that are healthy, viable, and within a consistent, low passage number range.[7] Continuous passaging can alter a cell's phenotype and responsiveness.[7][8] |
| Inhibitory Factors in Media | The cell culture medium or serum may contain factors that inhibit IL-13 signaling.[8] |
Experimental Protocols
Protocol 1: Qualification of a New IL-13 Reagent Lot using a Bridging Study
This protocol outlines a general approach to compare a new lot of an IL-13 reagent (e.g., ELISA kit or recombinant protein) to an existing, qualified lot.
-
Establish Acceptance Criteria: Before starting, define the maximum allowable difference between the two lots based on your assay's performance and clinical or biological relevance.[1][6]
-
Sample Selection: Select a minimum of 10-20 patient samples or well-characterized QC samples that span the assay's reportable range.[1] Focus on concentrations near medical decision limits.[1]
-
Assay Procedure:
-
Data Analysis:
-
Calculate the mean concentration for each sample for both the old and new lots.
-
Determine the percent difference between the lots for each sample.
-
Assess if the differences fall within your pre-defined acceptance criteria.[1]
-
Evaluate the performance of the standard curves and controls for the new lot to ensure they meet specifications.
-
Protocol 2: IL-13 Sandwich ELISA (General Workflow)
This protocol provides a generalized workflow for a typical sandwich ELISA. Always refer to the specific manufacturer's protocol for your kit.[7]
-
Reagent Preparation: Bring all reagents and samples to room temperature before use.[15] Reconstitute the lyophilized IL-13 standard according to the kit instructions.[15] Prepare serial dilutions of the standard.
-
Plate Preparation: A 96-well microplate is pre-coated with a capture antibody specific for IL-13.
-
Sample/Standard Incubation: Add 100 µL of standards, samples, and blanks to the appropriate wells in duplicate.[8] Seal the plate and incubate as specified (e.g., 2 hours at room temperature).[15]
-
Washing: Aspirate the liquid and wash each well 3-5 times with the provided wash buffer.[8]
-
Detection Antibody: Add the biotin-conjugated detection antibody to each well.[8] Seal the plate and incubate (e.g., 1 hour at room temperature).[7]
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add Streptavidin-HRP to each well.[7] Seal the plate and incubate (e.g., 30 minutes at room temperature).[7]
-
Washing: Repeat the wash step.
-
Substrate Development: Add TMB substrate to each well and incubate in the dark until color develops (e.g., 15-20 minutes).[8]
-
Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.[8]
-
Read Plate: Read the absorbance at 450 nm within 30 minutes.[8]
-
Data Analysis: Generate a standard curve and use it to determine the IL-13 concentration in your samples.
Protocol 3: IL-13-Induced STAT6 Phosphorylation Assay (Western Blot)
This protocol is for assessing the bioactivity of an IL-13 reagent by measuring a key downstream signaling event.
-
Cell Culture: Seed cells known to express the IL-13 receptor (e.g., A549, HT-29) and allow them to adhere.
-
Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 12-24 hours.[20]
-
IL-13 Stimulation: Treat cells with various concentrations of the IL-13 reagent for a specified time (e.g., 15-30 minutes). Include an untreated control.
-
Cell Lysis: Wash cells with cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding loading buffer and boiling.[20]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[20]
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[20]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT6 (p-STAT6) overnight at 4°C.[20]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Wash the membrane and detect the signal using an ECL substrate.[20]
-
Normalization: Strip the membrane and re-probe with an antibody for total STAT6 to normalize for protein loading.[20]
Visualizations
Caption: IL-13 signaling pathway via the Type II receptor and decoy function of IL-13Rα2.[8][20]
Caption: Experimental workflow for qualifying a new lot of IL-13 reagent.
References
- 1. myadlm.org [myadlm.org]
- 2. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interleukin-13: prospects for new treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approach to Antibody Lot-to-Lot Variability | GeneTex [genetex.com]
- 6. myadlm.org [myadlm.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Overcoming Lot-to-Lot Variability in Protein Activity Using Epitope-Specific Calibration-Free Concentration Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
- 15. benchchem.com [benchchem.com]
- 16. blog.abclonal.com [blog.abclonal.com]
- 17. assaygenie.com [assaygenie.com]
- 18. mabtech.com [mabtech.com]
- 19. Troubleshooting of ELISA Experiment: Analysis of Common Pr… [cymitquimica.com]
- 20. benchchem.com [benchchem.com]
- 21. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Human IL-13 Sample Handling and Preparation
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and preparing human Interleukin-13 (IL-13) samples. Adherence to these protocols is critical for obtaining accurate and reproducible results in downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the best sample type for measuring human IL-13?
A1: Serum and plasma (collected with EDTA, heparin, or citrate) are the most common sample types for measuring circulating IL-13. The choice may depend on the specific assay and other analytes being measured. It is crucial to maintain consistency in the sample type used throughout a study to avoid variability.
Q2: Why is IL-13 difficult to detect in human samples?
A2: Measuring IL-13 in clinical samples is challenging due to its typically low circulating concentrations, often in the picogram per milliliter (pg/mL) range. Furthermore, the presence of the soluble decoy receptor, IL-13Rα2, can bind to IL-13, making it undetectable by some immunoassays.
Q3: What are "matrix effects" and how can they be mitigated?
A3: Matrix effects are caused by components in the sample (e.g., proteins, lipids, and salts) that can interfere with the accuracy of an immunoassay. To mitigate these effects, it is recommended to dilute samples in the assay-specific diluent. A spike and recovery experiment can also be performed to assess the degree of matrix interference.
Q4: How many times can I freeze-thaw my IL-13 samples?
A4: It is strongly recommended to minimize freeze-thaw cycles. For optimal results, samples should be aliquoted into single-use vials after the initial processing to avoid repeated freezing and thawing, which can lead to degradation of the cytokine. While some studies on cytokines suggest minimal impact after one or two cycles, it is best practice to avoid them altogether for sensitive analytes like IL-13.
Sample Stability
The stability of this compound is critical for accurate measurement. While comprehensive quantitative data for endogenous IL-13 is limited, the following table summarizes general recommendations for sample handling and storage based on studies of various cytokines.
| Sample Type | Temperature | Duration | Recommendations |
| Whole Blood | Room Temperature (18-25°C) | Up to 2 hours | Process to serum or plasma as soon as possible. |
| Serum/Plasma | 2-8°C | Up to 24 hours | For short-term storage before analysis. |
| Serum/Plasma | -20°C | Up to 1 month | For intermediate-term storage. Avoid repeated freeze-thaw cycles. |
| Serum/Plasma | -80°C | Long-term (months to years) | Recommended for long-term storage to maintain stability. |
Note: The stability of cytokines can be variable. It is always recommended to process and analyze samples as quickly as possible. If long-term storage is necessary, flash-freezing in liquid nitrogen before transferring to -80°C is good practice.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound, particularly with ELISA.
Issue 1: Low or No Signal
| Possible Cause | Troubleshooting Step |
| Incorrect Standard Curve Preparation | Ensure the standard is properly reconstituted and diluted according to the manufacturer's protocol. Use a calibrated pipette and fresh tips for each dilution. |
| Low IL-13 Concentration in Samples | The IL-13 levels in your samples may be below the detection limit of the assay. Consider using a more sensitive assay platform or concentrating your samples. |
| Reagent/Assay Procedure Error | Double-check that all reagents were added in the correct order and volume. Ensure that the substrate was not exposed to light before use. |
| Sample Degradation | IL-13 may have degraded due to improper handling or storage. Review your sample collection and storage procedures to ensure they align with best practices. Avoid repeated freeze-thaw cycles. |
Issue 2: High Background
| Possible Cause | Troubleshooting Step |
| Insufficient Washing | Ensure adequate washing between steps, typically 4-5 washes per cycle. Make sure to completely remove all wash buffer after each wash. |
| Contaminated Reagents or Wells | Use sterile pipette tips for each reagent and sample. Ensure that the microplate wells are clean and free of debris. |
| Non-specific Binding | The presence of interfering substances in the sample can cause non-specific binding. Consider using a blocking buffer or a different sample diluent. |
Issue 3: High Variability (High %CV)
| Possible Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure your pipettes are properly calibrated. Be consistent with your pipetting technique, including speed and tip immersion depth. |
| "Edge Effect" | Uneven temperature across the plate during incubation can lead to variability in the outer wells. Ensure the plate is properly sealed and incubated in a temperature-controlled environment. |
| Sample Inhomogeneity | Thaw frozen samples completely on ice and mix gently but thoroughly by vortexing before aliquoting for the assay. |
Experimental Protocols
Protocol 1: Serum and Plasma Processing from Whole Blood
This protocol outlines the steps for processing whole blood to obtain serum or plasma for IL-13 analysis.
Materials:
-
Blood collection tubes (Serum Separator Tubes (SST) for serum; EDTA, heparin, or citrate (B86180) tubes for plasma)
-
Refrigerated centrifuge
-
Polypropylene (B1209903) microcentrifuge tubes
-
Pipettes and sterile tips
Procedure for Serum:
-
Collect whole blood in a serum separator tube (SST).
-
Allow the blood to clot at room temperature for 30-60 minutes. Do not exceed 2 hours.
-
Centrifuge the tubes at 1,000-2,000 x g for 15 minutes at 4°C.
-
Carefully aspirate the serum (the clear, yellowish supernatant) without disturbing the clot or the buffy coat.
-
Transfer the serum to clean, pre-chilled polypropylene microcentrifuge tubes.
-
Aliquot into single-use volumes to avoid freeze-thaw cycles.
-
Store samples at -80°C for long-term storage.
Procedure for Plasma:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA, heparin, or citrate).
-
Centrifuge the tubes at 1,000-2,000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Carefully aspirate the plasma (the clear supernatant) without disturbing the buffy coat and red blood cells.
-
Transfer the plasma to clean, pre-chilled polypropylene microcentrifuge tubes.
-
Aliquot into single-use volumes.
-
Store samples at -80°C for long-term storage.
Visualizations
Caption: Simplified IL-13 signaling pathway.
Caption: Workflow for serum and plasma sample processing.
Validation & Comparative
A Researcher's Guide to Validating the Specificity of Human IL-13 Antibodies
For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies is paramount for reliable and reproducible results. This guide provides a comprehensive comparison of methods and commercially available antibodies for the validation of human Interleukin-13 (IL-13) antibody specificity. It includes detailed experimental protocols and supporting data to aid in the selection and validation of these critical reagents.
Interleukin-13 is a key cytokine involved in allergic inflammation and autoimmune diseases. Consequently, antibodies targeting IL-13 are crucial tools for both basic research and therapeutic development. Validating the specificity of these antibodies ensures that they bind exclusively to IL-13, without cross-reacting with other structurally similar cytokines, such as IL-4, which shares a receptor subunit and signaling pathway with IL-13.[1][2] This guide outlines key experimental approaches to confirm the specificity of human IL-13 antibodies.
Comparative Analysis of this compound Antibody Specificity
The specificity of an antibody is defined by its ability to distinguish its target antigen from other molecules. For anti-human IL-13 antibodies, two key parameters are binding affinity (Kd) and cross-reactivity. The following table summarizes publicly available specificity data for several this compound antibodies. It is important to note that this data is primarily for therapeutically developed antibodies and researchers should always validate the specificity of research-use antibodies in their own experimental context.
| Antibody Name/Clone | Type | Method | Target | Binding Affinity (Kd) | Cross-Reactivity | Reference |
| Lebrikizumab | Monoclonal IgG4 | Surface Plasmon Resonance (SPR) | Glycosylated this compound | 187 ± 7.9 pM | Not specified | [3] |
| Aglycosylated this compound | 6.3 ± 0.9 pM | [3] | ||||
| Tralokinumab | Monoclonal IgG4 | Surface Plasmon Resonance (SPR) | Glycosylated this compound | 1804 ± 154 pM | Not specified | [3] |
| Aglycosylated this compound | 904 ± 119 pM | [3] | ||||
| Cendakimab | Monoclonal | Surface Plasmon Resonance (SPR) | Glycosylated this compound | 1132 ± 67 pM | Not specified | [3] |
| Aglycosylated this compound | 130 ± 8.7 pM | [3] | ||||
| Mouse Anti-Human IL-13 (Clone: 32116) | Monoclonal Mouse IgG1 | ELISA | This compound | Not specified | Detects this compound | [4] |
| Rat Anti-Mouse IL-13 (Clone: 38213) | Monoclonal Rat IgG2A | ELISA, Western Blot | Mouse IL-13 | Not specified | < 0.1% with recombinant this compound (in ELISA) | |
| Mouse Anti-Human IL-4 (Clone: 34019) | Monoclonal Mouse IgG2B | Western Blot | Human IL-4 | Not specified | No cross-reactivity with recombinant this compound |
Key Experimental Protocols for Specificity Validation
To rigorously validate the specificity of a this compound antibody, a combination of binding assays and functional assays should be employed.
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To determine the binding of the antibody to this compound and assess cross-reactivity with other cytokines.
Methodology:
-
Coating: Coat a 96-well microplate with 100 µL/well of recombinant this compound (and other cytokines for cross-reactivity testing, e.g., human IL-4) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., PBS with 1% BSA) and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Primary Antibody Incubation: Add 100 µL/well of the anti-human IL-13 antibody at various dilutions in blocking buffer. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species and isotype. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL/well of a TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL/well of stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm using a microplate reader.[5][6][7][8][9]
Protocol 2: Western Blot
Objective: To confirm the antibody's ability to detect this compound under denaturing conditions and assess its specificity.
Methodology:
-
Sample Preparation: Prepare lysates from cells known to express or not express this compound. Recombinant this compound and other cytokines can be used as controls.
-
SDS-PAGE: Separate the protein samples (20-30 µg of lysate or 10-100 ng of recombinant protein) on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the anti-human IL-13 antibody (typically at a 1:500 to 1:2000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[3][10]
Protocol 3: Cell-Based Functional Assay (STAT6 Phosphorylation)
Objective: To verify that the antibody can neutralize the biological activity of this compound by inhibiting downstream signaling.
Methodology:
-
Cell Culture: Culture a cell line that expresses the IL-13 receptor and responds to IL-13 stimulation, such as the human bronchial epithelial cell line BEAS-2B or HEK-Blue™ IL-4/IL-13 cells.
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-16 hours prior to the experiment.
-
Antibody Pre-incubation: Pre-incubate recombinant this compound (e.g., 10-50 ng/mL) with varying concentrations of the anti-human IL-13 antibody for 30-60 minutes at 37°C.
-
Cell Stimulation: Add the IL-13/antibody mixture to the cells and incubate for 15-30 minutes at 37°C. Include controls with IL-13 alone and no treatment.
-
Cell Lysis: Lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot for pSTAT6: Perform a Western blot as described in Protocol 2, using a primary antibody specific for phosphorylated STAT6 (pSTAT6). Normalize the pSTAT6 signal to total STAT6 or a loading control like GAPDH or β-actin.[3][10][11][12][13]
Visualizing Key Pathways and Workflows
To further aid in the understanding of IL-13 antibody validation, the following diagrams illustrate the IL-13 signaling pathway and a typical experimental workflow for antibody specificity validation.
References
- 1. geneticsmr.org [geneticsmr.org]
- 2. Interleukin-4 and interleukin-13: their similarities and discrepancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. elkbiotech.com [elkbiotech.com]
- 6. This compound ELISA Kit (A2954) [antibodies.com]
- 7. abeomics.com [abeomics.com]
- 8. raybiotech.com [raybiotech.com]
- 9. rndsystems.com [rndsystems.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. revvity.com [revvity.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Researcher's Guide to Confirming the Bioactivity of Recombinant Human IL-13
This guide provides an objective comparison of methods to confirm the bioactivity of recombinant human Interleukin-13 (IL-13). It is intended for researchers, scientists, and professionals in drug development who need to validate the functional activity of this critical cytokine. The following sections detail common experimental assays, present comparative data, and provide comprehensive protocols.
Interleukin-13 is an immunoregulatory cytokine, primarily secreted by activated T helper 2 (Th2) cells, that plays a crucial role in allergic inflammation and the immune response to parasites.[1] It shares functional properties and receptor components with IL-4.[2] Given its importance, verifying the biological activity of recombinant IL-13 preparations is essential for ensuring reliable and reproducible experimental outcomes. The most common validation methods involve cell-based assays that measure downstream cellular responses following IL-13 stimulation.
Comparative Bioactivity Data
The primary method for assessing IL-13 bioactivity is its ability to induce the proliferation of the human erythroleukemic cell line, TF-1.[3][4] The potency is typically reported as the half-maximal effective concentration (ED50), which is the concentration of IL-13 that induces 50% of the maximum cellular response. A secondary, more direct method involves measuring the phosphorylation of Signal Transducer and Activator of Transcription 6 (STAT6), a key event in the IL-13 signaling cascade.[5][6]
Below is a summary of expected results when comparing a new batch of recombinant human IL-13 against a validated reference standard.
| Performance Metric | Test Article: New rh IL-13 Batch | Positive Control: Reference Standard rh IL-13 | Negative Control (Medium Only) |
| TF-1 Proliferation (ED50) | Expected: 0.5 - 5.0 ng/mL.[3] Must be comparable to the reference standard. | Pre-validated: 0.5 - 5.0 ng/mL.[3] | No proliferation observed. |
| STAT6 Phosphorylation | Dose-dependent increase in phosphorylated STAT6 (pSTAT6). | Dose-dependent increase in pSTAT6, similar to the test article. | No significant pSTAT6 detected. |
Note: The ED50 range can vary between suppliers and specific lots. It is critical to compare the new batch against a known internal or commercial reference standard.[4][5][7]
IL-13 Signaling and Experimental Workflow
To understand the basis of the bioactivity assays, it is important to visualize the underlying molecular pathway and the experimental process.
Caption: IL-13 signaling cascade via the JAK/STAT6 pathway.
Caption: Experimental workflow for the TF-1 cell proliferation assay.
Experimental Protocols
Detailed methodologies for the two key bioactivity assays are provided below.
TF-1 Cell Proliferation Assay
This assay measures the dose-dependent proliferation of TF-1 cells in response to IL-13.[5]
a. Materials
-
TF-1 cells (ATCC CRL-2003)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
L-Glutamine
-
Recombinant Human GM-CSF
-
Phosphate-Buffered Saline (PBS)
-
Recombinant this compound (Test Article and Reference Standard)
-
96-well flat-bottom tissue culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
b. Protocol
-
Cell Culture: Maintain TF-1 cells in RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, and 2 ng/mL recombinant human GM-CSF.[5]
-
Cell Preparation: Prior to the assay, wash the cells three times with PBS to completely remove any residual GM-CSF. Resuspend the cells in assay medium (RPMI-1640 with 10% FBS and 2 mM L-glutamine).[5]
-
Assay Setup: Seed the washed cells at a density of 1 x 10^4 cells/well in 100 µL of assay medium in a 96-well plate.[5]
-
IL-13 Stimulation: Prepare serial dilutions of the new IL-13 batch and the reference standard. Add the dilutions to the appropriate wells. Include a negative control well containing only the assay medium.[5]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.[5]
-
Quantification: Add the chosen cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time (e.g., 4 hours for MTT).[8]
-
Data Acquisition: Measure the signal (e.g., absorbance at 570 nm for MTT) using a microplate reader.[8]
-
Analysis: Plot the signal values against the log of the IL-13 concentration and use a four-parameter logistic curve fit to determine the ED50 value for both the test and reference samples.
STAT6 Phosphorylation Assay
This assay provides a more direct and rapid confirmation of IL-13 signaling pathway activation.[5]
a. Materials
-
Responsive cell line (e.g., TF-1, A549)
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM)
-
Serum-free medium for starvation
-
Recombinant this compound (Test Article and Reference Standard)
-
Ice-cold PBS
-
Lysis buffer containing protease and phosphatase inhibitors
-
Antibodies for Western Blot: anti-phospho-STAT6 (Tyr641) and anti-total-STAT6
b. Protocol
-
Cell Culture: Culture cells to approximately 70-80% confluency.
-
Cell Starvation: Replace the culture medium with serum-free medium and incubate for 4 to 6 hours to reduce basal signaling activity.[5]
-
IL-13 Stimulation: Treat the starved cells with various concentrations of the new IL-13 batch and the reference standard for a short duration, typically 15 to 30 minutes.[5][9]
-
Cell Lysis: Immediately after stimulation, place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add lysis buffer to each well and incubate on ice to lyse the cells.[5]
-
Protein Quantification: Collect the cell lysates and determine the protein concentration using a standard method (e.g., BCA assay).
-
Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated STAT6 (pSTAT6).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT6.[10]
-
-
Analysis: Compare the intensity of the pSTAT6 bands across the different IL-13 concentrations for both the test article and the reference standard. A bioactive IL-13 will show a clear dose-dependent increase in STAT6 phosphorylation.
References
- 1. This compound Recombinant Protein (200-13-10UG) [thermofisher.com]
- 2. invivogen.com [invivogen.com]
- 3. cellgs.com [cellgs.com]
- 4. (200-13) Recombinant this compound - PeproTech - CiteAb [citeab.com]
- 5. benchchem.com [benchchem.com]
- 6. revvity.com [revvity.com]
- 7. Recombinant this compound protein (Active) (ab270079) | Abcam [abcam.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Human and Mouse Interleukin-13: Sequence, Structure, and Signaling
For researchers, scientists, and drug development professionals, a comprehensive understanding of the molecular similarities and differences between human and mouse orthologs of key therapeutic targets is paramount for preclinical research and the successful translation of findings to the clinic. This guide provides a detailed comparison of the protein sequence, structure, and signaling pathways of human and mouse Interleukin-13 (IL-13), a critical cytokine in type 2 immunity and allergic inflammation.
At a Glance: Key Quantitative Data
A summary of the key quantitative parameters for human and mouse IL-13 is presented below, offering a rapid comparative overview.
| Feature | Human IL-13 | Mouse IL-13 |
| UniProt ID | P32552 | P20109 |
| Full Sequence Length | 146 amino acids | 131 amino acids |
| Mature Protein Length | 114 amino acids (approx.) | 111 amino acids (approx.) |
| Molecular Weight (Mature) | 12.5 kDa[1] | 12.3 kDa |
| Sequence Identity | 58% | 58% |
| Sequence Similarity | 73% | 73% |
Sequence Comparison: A Tale of Two Orthologs
While both human and mouse IL-13 are central players in the immune system, their primary amino acid sequences exhibit notable differences. The full-length this compound protein consists of 146 amino acids, whereas the mouse counterpart is shorter at 131 amino acids.[2][3] Upon cleavage of the signal peptide, the mature, secreted forms are approximately 114 and 111 amino acids, respectively.
A pairwise sequence alignment of the mature human and mouse IL-13 proteins reveals a sequence identity of 58% and a similarity of 73%. This degree of conservation underscores their shared core function and structural fold, yet the differences in their amino acid sequences can contribute to species-specific receptor binding affinities and biological activities.
Structural Insights: A Conserved Fold with Subtle Variations
Both human and mouse IL-13 adopt a characteristic four-alpha-helical bundle structure, a hallmark of the short-chain type 1 cytokine superfamily. This conserved fold is crucial for their interaction with the IL-13 receptor complex.
The three-dimensional structure of this compound has been extensively studied and resolved by both X-ray crystallography and NMR spectroscopy, with several structures available in the Protein Data Bank (PDB), such as 1GA3 and 1IJZ. These structures have provided critical insights into the receptor-binding interfaces.
The IL-13 Signaling Cascade: A Shared Pathway
Interleukin-13 exerts its biological effects by binding to a heterodimeric receptor complex composed of the IL-4 receptor alpha chain (IL-4Rα) and the IL-13 receptor alpha 1 chain (IL-13Rα1). The signaling pathway is highly conserved between humans and mice. Upon ligand binding, the receptor complex activates Janus kinases (JAKs), specifically JAK1 and TYK2, which in turn phosphorylate the receptor chains. This phosphorylation event creates docking sites for the Signal Transducer and Activator of Transcription 6 (STAT6). Recruited STAT6 is then phosphorylated, dimerizes, and translocates to the nucleus, where it acts as a transcription factor to regulate the expression of IL-13-responsive genes.
A second receptor, IL-13 receptor alpha 2 (IL-13Rα2), binds to IL-13 with high affinity but has a short cytoplasmic tail and is generally considered a decoy receptor that negatively regulates IL-13 signaling.
Caption: A diagram of the conserved IL-13 signaling pathway in humans and mice.
Experimental Protocols
Protein Sequence Alignment
Objective: To determine the percentage of sequence identity and similarity between human and mouse IL-13.
Methodology:
-
Sequence Retrieval: Obtain the full-length amino acid sequences of this compound (UniProt ID: P35225) and mouse IL-13 (UniProt ID: P20109) from the UniProt database.
-
Signal Peptide Prediction and Removal: Identify and remove the N-terminal signal peptides from both sequences to compare the mature, secreted proteins. This can be done using prediction servers such as SignalP.
-
Pairwise Sequence Alignment: Perform a pairwise sequence alignment of the mature protein sequences using a standard algorithm such as BLASTp (Basic Local Alignment Search Tool for proteins) or a global alignment tool like Needle (Needleman-Wunsch algorithm).
-
Analysis of Results: The alignment output will provide the percentage of identical amino acids (identity) and the percentage of amino acids with similar physicochemical properties (similarity).
Protein Structure Determination
Objective: To determine the three-dimensional structure of IL-13.
Methodologies:
1. X-ray Crystallography:
-
Protein Expression and Purification: Recombinantly express and purify high-quality, homogenous IL-13 protein.
-
Crystallization: Screen a wide range of conditions (e.g., pH, temperature, precipitants) to obtain well-ordered protein crystals.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to determine the electron density map and build and refine the atomic model of the protein.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Isotope Labeling: Express the IL-13 protein with stable isotopes (¹⁵N and/or ¹³C) to make it NMR-active.
-
NMR Data Acquisition: Acquire a series of multidimensional NMR spectra of the protein in solution.
-
Resonance Assignment: Assign the chemical shifts in the spectra to specific atoms in the protein sequence.
-
Structure Calculation: Use distance and dihedral angle restraints derived from the NMR data to calculate an ensemble of structures that are consistent with the experimental data.
References
A Comparative Guide to the Cross-Reactivity of Human IL-13 with Murine IL-13 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the interaction between human Interleukin-13 (IL-13) and murine IL-13 receptors. The information presented herein is supported by experimental data from peer-reviewed literature and is intended to assist researchers in designing and interpreting preclinical studies involving human IL-13 in mouse models.
Introduction
Interleukin-13 (IL-13) is a key cytokine implicated in the pathogenesis of allergic and inflammatory diseases, including asthma. Preclinical evaluation of therapeutic agents targeting the IL-13 pathway often relies on mouse models. A thorough understanding of the cross-reactivity of this compound with the murine IL-13 receptor system is therefore critical for the translation of preclinical findings to clinical applications. This guide summarizes the available data on binding affinities, signal transduction, and functional responses.
IL-13 Receptor System Overview
The IL-13 receptor system consists of two primary receptor chains: IL-13 receptor alpha 1 (IL-13Rα1) and IL-13 receptor alpha 2 (IL-13Rα2). The signaling complex is formed when IL-13 binds to IL-13Rα1, which then recruits the IL-4 receptor alpha (IL-4Rα) chain. This heterotrimeric complex initiates intracellular signaling, primarily through the phosphorylation of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2][3][4] IL-13Rα2, on the other hand, binds IL-13 with high affinity and is generally considered a decoy receptor, as it does not possess a canonical signaling motif and can inhibit IL-13-mediated responses.[5][6][7]
Comparative Binding Affinity
Table 1: Binding Affinity of IL-13 to IL-13Rα1
| Ligand | Receptor | Method | Dissociation Constant (Kd) | Reference |
| This compound | Human IL-13Rα1 | Surface Plasmon Resonance (SPR) | 1.7 nM | [5] |
| Murine IL-13 | Murine IL-13Rα1 | Not specified | Low affinity | [6] |
Table 2: Binding Affinity of IL-13 to IL-13Rα2
| Ligand | Receptor | Method | Dissociation Constant (Kd) | Reference |
| This compound | Human IL-13Rα2 | Surface Plasmon Resonance (SPR) | <100 fM | [5] |
| Murine IL-13 | Murine IL-13Rα2 | Scatchard Analysis | 0.5 - 1.2 nM | [6][8] |
The data indicates that this compound binds to its homologous receptors with high affinity, particularly to IL-13Rα2.[5] Murine IL-13 also demonstrates a significantly higher affinity for its decoy receptor, IL-13Rα2, compared to the signaling receptor component IL-13Rα1.[6][8] The substantial sequence homology between the human and murine receptor components suggests a strong likelihood of cross-species binding.
Signal Transduction: STAT6 Activation
The canonical signaling pathway for IL-13 in both human and murine cells involves the activation of the JAK/STAT pathway, leading to the phosphorylation of STAT6.[1][2][4] The functional cross-reactivity of this compound in murine systems is evident from in vivo studies where administration of this compound to mice elicits biological responses such as airway hyperresponsiveness.[9][10][11][12] This strongly indicates that this compound can bind to murine IL-13 receptors and trigger downstream signaling events, including STAT6 phosphorylation. While a direct comparative dose-response study of human versus murine IL-13 on murine cell STAT6 activation is not available, the existing evidence supports a functional cross-reactivity.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
This protocol provides a general framework for assessing the binding kinetics of IL-13 to its receptors.
-
Immobilization of the Ligand:
-
Recombinantly express and purify the extracellular domain of murine IL-13Rα1 or IL-13Rα2.
-
Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the purified receptor over the activated surface to achieve covalent immobilization via amine coupling.
-
Block any remaining active sites with ethanolamine.
-
-
Binding Analysis of the Analyte:
-
Prepare a series of dilutions of recombinant human or murine IL-13 in a suitable running buffer (e.g., HBS-EP).
-
Inject the IL-13 solutions over the immobilized receptor surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections using a low pH buffer (e.g., glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Fit the sensorgram data to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Western Blot for STAT6 Phosphorylation
This protocol outlines the steps to detect IL-13-induced STAT6 phosphorylation in murine cells.
-
Cell Culture and Stimulation:
-
Culture a murine cell line known to express IL-13 receptors (e.g., macrophages, fibroblasts) to 70-80% confluency.
-
Serum-starve the cells for 4-16 hours to reduce basal STAT6 phosphorylation.
-
Stimulate the cells with varying concentrations of human or murine IL-13 (e.g., 10-100 ng/mL) for different time points (e.g., 0, 15, 30, 60 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT6 (p-STAT6 Tyr641) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Normalization and Analysis:
-
Strip the membrane and re-probe with an antibody for total STAT6 and a loading control (e.g., GAPDH or β-actin) to normalize the p-STAT6 signal.
-
Quantify the band intensities using densitometry software.
-
Visualizations
Caption: IL-13 Signaling Pathway in Murine Cells.
Caption: Experimental Workflow for Cross-Reactivity.
Conclusion
The available evidence strongly supports the cross-reactivity of this compound with murine IL-13 receptors. This is substantiated by the significant sequence homology between the human and murine receptor chains and, more importantly, by in vivo studies demonstrating that this compound elicits hallmark IL-13-mediated physiological responses in mice. While direct quantitative comparisons of binding affinities and signaling potency are not extensively documented, researchers can proceed with the working assumption that this compound is biologically active in murine systems. For studies requiring precise dose-response relationships, it is recommended to perform preliminary experiments to directly compare the potency of human and murine IL-13 in the specific murine cell type or model system being investigated. The experimental protocols provided in this guide offer a starting point for such validation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Differential effects of interleukin-13 and interleukin-6 on Jak/STAT signaling and cell viability in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of STAT6 and mast cells in IL-4- and IL-13-induced alterations in murine intestinal epithelial cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Molecular basis for shared cytokine recognition revealed in the structure of an unusually high affinity complex between IL-13 and IL-13Rα2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The murine IL-13 receptor alpha 2: molecular cloning, characterization, and comparison with murine IL-13 receptor alpha 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IL-13 Receptor Alpha 2 Contributes to Development of Experimental Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. JCI Insight - A humanized mouse model to study asthmatic airway inflammation via the human IL-33/IL-13 axis [insight.jci.org]
- 10. IL-13 is a central mediator of chemical-induced airway hyperreactivity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IL-33 drives airway hyper-responsiveness through IL-13-mediated mast cell: airway smooth muscle crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atsjournals.org [atsjournals.org]
Unraveling the Dichotomy: Functional Divergence of Human and Mouse IL-13 In Vivo
A Comparative Guide for Researchers and Drug Development Professionals
Interleukin-13 (IL-13), a pleiotropic Th2 cytokine, is a critical mediator of allergic inflammation and tissue remodeling in both humans and mice. However, significant functional disparities exist between the two species, posing challenges for the direct translation of preclinical findings from murine models to human therapies. This guide provides an in-depth comparison of the in vivo functions of human and mouse IL-13, highlighting key differences in receptor interactions, signaling pathways, and physiological outcomes. Experimental data, detailed methodologies, and visual representations of key processes are presented to offer a comprehensive resource for researchers in immunology and drug development.
Receptor Binding and Soluble Decoy Receptor: A Tale of Two Systems
A primary functional divergence lies in the regulation of IL-13 activity by its receptors, particularly the IL-13 receptor alpha 2 (IL-13Rα2). While both species utilize a signaling receptor complex composed of IL-4Rα and IL-13Rα1, the nature and abundance of the decoy receptor IL-13Rα2 differ substantially.
In mice, IL-13Rα2 exists in both a membrane-bound and a soluble form (sIL-13Rα2). This soluble form, generated through alternative splicing, is present at high concentrations in murine serum and acts as a potent inhibitor of IL-13 signaling by sequestering the cytokine.[1] Conversely, humans lack a corresponding splice variant for sIL-13Rα2, and the low levels of soluble receptor detected in human plasma are generated through enzymatic cleavage of the membrane-bound form by matrix metalloproteinases like MMP-8.[1] This fundamental difference in the generation and abundance of a key IL-13 inhibitor has profound implications for the in vivo bioavailability and activity of IL-13 in each species.
Comparative Analysis of IL-13 Receptor Binding Affinities
The binding affinities of IL-13 to its receptor components have been characterized in both species. While the overall binding characteristics are similar, with IL-13Rα2 exhibiting a significantly higher affinity for IL-13 than IL-13Rα1, subtle differences exist.[2][3][4][5]
| Receptor Component | Ligand | Species | Dissociation Constant (Kd) | Reference |
| IL-13Rα1 | IL-13 | Human | Low Affinity | |
| IL-13Rα1 | IL-13 | Mouse | Low Affinity | |
| IL-13Rα2 | IL-13 | Human | High Affinity | |
| IL-13Rα2 | IL-13 | Mouse | ~0.5 - 1.2 nM | [4][5] |
| sIL-13Rα2 | IL-13 | Mouse | 2-3 fold higher than memIL-13Rα2 | [1] |
Note: "Low Affinity" and "High Affinity" are used where specific Kd values were not provided in the search results.
Signaling Pathways: A Conserved Core with Regulatory Variations
The canonical signaling pathway for IL-13 is largely conserved between humans and mice. Upon binding to the IL-13Rα1/IL-4Rα heterodimer, IL-13 activates the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, primarily leading to the phosphorylation and nuclear translocation of STAT6.[6] This transcription factor then drives the expression of numerous IL-13-responsive genes involved in allergic inflammation and tissue remodeling.
The key difference in the signaling cascade in vivo is the potent negative regulation imposed by the high levels of sIL-13Rα2 in mice, which is largely absent in humans.[1] This suggests that IL-13 signaling in humans may be more robust or regulated by different mechanisms at the receptor level.
Caption: Comparative IL-13 Signaling Pathways in Humans and Mice.
In Vivo Functional Consequences: Insights from Murine Models and Humanized Systems
In vivo studies, predominantly in mice, have established IL-13 as a pivotal driver of allergic asthma pathogenesis, contributing to airway hyperresponsiveness (AHR), mucus hypersecretion, and eosinophilic inflammation.[7][8][9][10] Neutralization of IL-13 in murine models of chronic asthma has been shown to ameliorate these features.[7][10]
However, the significant difference in IL-13 regulation by sIL-13Rα2 raises questions about the direct applicability of these findings to human asthma.[1] To bridge this translational gap, humanized mouse models are being developed. These models, which express human immune components, are instrumental in studying the effects of this compound in an in vivo setting and for the preclinical evaluation of human-specific therapeutics.[11] For instance, humanized mice administered with human IL-33 develop asthmatic airway inflammation mediated by this compound, a response that can be inhibited by an anti-human IL-13 antibody.[11]
Experimental Protocols
Murine Model of Chronic Allergic Asthma
A common experimental workflow to study the in vivo effects of IL-13 in mice involves chronic exposure to an allergen, such as house dust mite (HDM).
Caption: Experimental Workflow for a Murine Model of Chronic Asthma.
Methodology:
-
Sensitization and Challenge: Mice are sensitized and subsequently challenged with an allergen, such as house dust mite (HDM), typically administered intranasally over several weeks to induce a chronic inflammatory state.[7]
-
Therapeutic Intervention: During the challenge phase, a therapeutic agent, such as a neutralizing anti-IL-13 monoclonal antibody or a control antibody, is administered.[7]
-
Endpoint Analysis: Following the challenge period, various parameters are assessed:
-
Airway Inflammation: Bronchoalveolar lavage (BAL) is performed to quantify inflammatory cells like eosinophils.[7]
-
Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor like methacholine (B1211447) is measured.[8]
-
Lung Histology: Lung tissue is examined for signs of inflammation, goblet cell hyperplasia, and mucus production.[7]
-
Gene and Protein Expression: Levels of IL-13 and other relevant cytokines and chemokines in the lung are quantified.[7]
-
Conclusion
The functional differences between human and mouse IL-13 in vivo, primarily driven by the disparate regulation via the soluble decoy receptor IL-13Rα2, underscore the importance of careful consideration when extrapolating data from murine models to human disease. While mouse models remain invaluable for dissecting the fundamental roles of IL-13 in allergic inflammation, the development and utilization of humanized mouse models are crucial for validating these findings in a more translationally relevant context. A thorough understanding of these species-specific differences is paramount for the successful development of novel IL-13-targeted therapies for human allergic diseases.
References
- 1. IL-13 Receptor Alpha 2 Membrane and Soluble Isoforms Differ in Human and Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping mouse IL-13 binding regions using structure modeling, molecular docking and high-density peptide microarray analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis for shared cytokine recognition revealed in the structure of an unusually high affinity complex between IL-13 and IL-13Rα2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The murine IL-13 receptor alpha 2: molecular cloning, characterization, and comparison with murine IL-13 receptor alpha 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Tuning the Cytokine Responses: An Update on Interleukin (IL)-4 and IL-13 Receptor Complexes [frontiersin.org]
- 7. Neutralisation of Interleukin-13 in Mice Prevents Airway Pathology Caused by Chronic Exposure to House Dust Mite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. IL-13 receptors and signaling pathways: an evolving web - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. A humanized mouse model to study asthmatic airway inflammation via the human IL-33/IL-13 axis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Humanized Mouse Models for Preclinical IL-13 Research
For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in the preclinical evaluation of therapeutic candidates targeting Interleukin-13 (IL-13). This cytokine is a central mediator in the pathogenesis of type 2 inflammatory diseases such as asthma, atopic dermatitis, and idiopathic pulmonary fibrosis. Humanized mouse models, which incorporate human cells, tissues, or genes, offer a significant advantage over traditional murine models by providing a more translationally relevant platform to study human-specific immune responses and drug efficacy.
This guide provides a comparative overview of commonly used humanized mouse models for IL-13 research, supported by experimental data and detailed protocols. We aim to equip researchers with the necessary information to select and validate the most suitable model for their specific research questions.
Comparison of Humanized Mouse Models for IL-13 Research
Two main categories of humanized mouse models are predominantly used in IL-13 research: those engrafted with human immune cells or tissues, and genetically engineered mice expressing human IL-13 or its receptors.
Human Immune System (HIS) Engrafted Mice
These models are generated by introducing human hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs) into immunodeficient mice, such as NOD/Shi-scid-IL2rγnull (NOG) or NOD-scid IL2rγnull (NSG) mice. This allows for the development of a functional human immune system within the mouse.
| Model Type | Description | Key Advantages | Key Limitations | Typical Applications in IL-13 Research |
| HSC-Engrafted Mice | Immunodeficient mice (e.g., NSG, NOG) are irradiated and reconstituted with human CD34+ HSCs from sources like umbilical cord blood or fetal liver. This leads to the long-term engraftment and multi-lineage differentiation of human immune cells. | - Development of a diverse range of human immune cells, including T cells, B cells, and myeloid cells.- Allows for the study of human T cell-dependent responses.- Suitable for long-term studies. | - Variable engraftment efficiency and immune cell composition between donors.- Incomplete B cell maturation and lack of robust antibody responses.[1] | - Studying the role of human immune cells in IL-13 production and allergic inflammation.- Evaluating the efficacy of therapeutics that modulate human immune cell function. |
| PBMC-Engrafted Mice (Hu-PBL) | Mature human PBMCs are injected into immunodeficient mice. This results in the rapid engraftment of mature human T cells. | - Rapid and straightforward to generate.- Robust human T cell engraftment. | - Prone to graft-versus-host disease (GvHD), limiting the experimental window.[2] - Limited development of other human immune cell lineages. | - Short-term studies of human T cell responses to allergens.- Acute models of allergic inflammation. |
| Human Fibroblast Engrafted Mice | Human lung fibroblasts from patients with idiopathic pulmonary fibrosis (IPF) are injected intravenously into immunodeficient mice (e.g., SCID). These cells engraft in the mouse lungs and induce a fibrotic phenotype.[3] | - Directly models human cell-driven fibrotic processes.- Allows for the evaluation of anti-fibrotic therapies targeting human cells. | - Limited to studying the role of fibroblasts in the absence of a complete human immune system. | - Preclinical testing of anti-IL-13 therapies for idiopathic pulmonary fibrosis.[3] |
Gene-Humanized Mice
These models involve the genetic modification of the mouse genome to express human genes, such as those for IL-13, its receptors, or other relevant cytokines. This allows for the study of human-specific molecules in the context of a murine immune system.
| Model Type | Description | Key Advantages | Key Limitations | Typical Applications in IL-13 Research |
| This compound Knock-in (B-hIL13) Mice | The mouse Il13 gene is replaced with the human IL13 gene, leading to the expression of this compound.[4] | - Enables the in vivo evaluation of therapeutics that specifically target this compound.[5] - The rest of the immune system remains murine, allowing for the study of the specific effects of this compound. | - The murine immune system may not fully recapitulate the complexity of human inflammatory responses. | - Efficacy testing of anti-human IL-13 monoclonal antibodies in models of asthma and allergy.[5] |
| Human IL-4/IL-4R/IL-13/IL-13R Knock-in Mice | Multiple mouse genes in the IL-4/IL-13 signaling pathway are replaced with their human counterparts. | - Allows for the comprehensive evaluation of therapeutics targeting the human IL-4/IL-13 axis. | - Complex genetic modifications can be time-consuming and expensive to generate. | - Preclinical evaluation of dual IL-4/IL-13 inhibitors. |
| Human Cytokine (e.g., IL-3, GM-CSF, IL-5) Transgenic Mice | Immunodeficient mice are engineered to express human cytokines that support the development and function of specific human immune cell lineages after HSC engraftment.[5][6] | - Enhanced development and function of human myeloid cells and eosinophils compared to standard HSC-engrafted models.[5] | - The specific human cytokines expressed may skew the immune response. | - Creating more robust models of eosinophilic asthma and other allergic diseases with a humanized immune system.[6] |
Quantitative Data from Preclinical Studies
The following tables summarize representative quantitative data from studies utilizing humanized mouse models for IL-13 research. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental protocols, disease induction methods, and endpoint measurements.
Table 1: Efficacy of Anti-human IL-13 Antibody in an IL-33-Induced Asthma Model in hu-IL-3/GM Tg Mice
| Treatment Group | Airway Hyperresponsiveness (AHR) to Methacholine (25-50 mg/ml) | Goblet Cell Number (per high-power field) | Human IL-5 in BALF (pg/mL) | Murine Periostin in BALF (ng/mL) |
| Saline Control | Baseline | ~10 | < 50 | < 5 |
| IL-33 + Control IgG | Increased | ~60 | ~400 | ~25 |
| IL-33 + Anti-hIL-13 Ab | Significantly Reduced | ~20 | Not significantly changed | ~10 |
Data adapted from a study on an IL-33-induced asthma model in humanized IL-3/GM-CSF transgenic NOG mice.[5][6] Treatment with an anti-human IL-13 antibody significantly suppressed airway hyperresponsiveness and goblet cell hyperplasia.[5]
Table 2: Histological Assessment of Lung Fibrosis in a Humanized SCID Mouse Model of IPF
| Treatment Group | Modified Ashcroft Score (Mean ± SEM) |
| IPF Fibroblasts + Vehicle | 5.5 ± 0.5 |
| IPF Fibroblasts + Tralokinumab (anti-IL-13) | 3.0 ± 0.4 |
This table summarizes findings from a study where humanized SCID mice were engrafted with lung fibroblasts from IPF patients. Treatment with the anti-IL-13 antibody tralokinumab resulted in a significant reduction in the histological score of lung fibrosis.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical studies. Below are outlines for key experiments.
Protocol 1: Generation of HSC-Engrafted Humanized Mice
-
Recipient Mice: Use immunodeficient strains such as NOD/Shi-scid-IL2rγnull (NOG) or NOD-scid IL2rγnull (NSG) mice.
-
Irradiation: Sub-lethally irradiate neonatal (1-3 days old) or adult (6-8 weeks old) mice to ablate the murine hematopoietic system.
-
HSC Source: Obtain human CD34+ hematopoietic stem cells from umbilical cord blood, fetal liver, or mobilized peripheral blood.
-
Cell Injection: Inject a specified number of CD34+ cells (typically 1-5 x 10^5 cells per mouse) via the intrahepatic (neonates) or intravenous (adults) route.
-
Engraftment Monitoring: At 8-12 weeks post-transplantation, collect peripheral blood and use flow cytometry to determine the percentage of human CD45+ cells to confirm successful engraftment. Further characterization of human immune cell subsets (e.g., CD3+, CD4+, CD8+, CD19+, CD33+) should also be performed.
Protocol 2: Induction of Allergic Airway Inflammation with House Dust Mite (HDM) Extract
-
Sensitization: Intranasally or intraperitoneally administer a low dose of HDM extract to the humanized mice. This is often repeated over a period of several weeks.
-
Challenge: Following the sensitization phase, challenge the mice with a higher dose of HDM extract, typically administered intranasally for several consecutive days.
-
Endpoint Analysis: 24-72 hours after the final challenge, assess the hallmarks of allergic asthma:
-
Airway Hyperresponsiveness (AHR): Measure the change in lung function in response to increasing doses of a bronchoconstrictor like methacholine.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid to quantify the infiltration of inflammatory cells (e.g., eosinophils, lymphocytes) and measure cytokine levels (e.g., this compound, IL-5).
-
Histology: Perfuse and fix the lungs for histological analysis to assess goblet cell hyperplasia, mucus production (using PAS staining), and inflammatory cell infiltration.
-
Protocol 3: Induction of Atopic Dermatitis-like Skin Inflammation
-
Model Generation: In one model, human skin from healthy donors is transplanted onto SCID mice. Autologous Th2-polarized peripheral blood mononuclear cells are then injected intradermally into the human skin grafts.
-
Disease Induction: The injection of activated human T cells induces skin lesions that mimic atopic dermatitis.
-
Evaluation of Disease Severity:
-
Clinical Scoring: Assess the severity of skin lesions based on erythema, scaling, and excoriation.
-
Histology: Analyze skin biopsies for epidermal thickening (acanthosis), and infiltration of inflammatory cells.
-
Gene Expression Analysis: Measure the expression of relevant genes in the skin, such as those for IL-13, IL-4, and other inflammatory mediators.
-
Mandatory Visualizations
IL-13 Signaling Pathway
Caption: IL-13 signaling through the Type II receptor complex.
Experimental Workflow for Validating a Humanized Mouse Model for IL-13 Research
Caption: A typical experimental workflow for preclinical IL-13 research.
References
- 1. Humanized immune system mouse models: progress, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancing Preclinical Research with Humanized Immune System Mouse Models | Taconic Biosciences [taconic.com]
- 3. IL-13 receptors and signaling pathways: an evolving web - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. insights.envigo.com [insights.envigo.com]
- 5. A humanized mouse model to study asthmatic airway inflammation via the human IL-33/IL-13 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A humanized mouse model to study asthmatic airway inflammation via the human IL-33/IL-13 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Human IL-13 Neutralizing Antibodies: Efficacy and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Interleukin-13 (IL-13) is a key cytokine implicated in the pathogenesis of type 2 inflammatory diseases, such as atopic dermatitis and asthma. Its central role has made it a prime target for therapeutic intervention with monoclonal antibodies. This guide provides an objective comparison of the efficacy of prominent human IL-13 neutralizing antibodies, supported by preclinical and clinical data. We delve into their distinct mechanisms of action, present quantitative data in structured tables, and provide detailed experimental methodologies for key assays.
Mechanisms of Action: Targeting the IL-13 Pathway
The therapeutic antibodies targeting IL-13 can be broadly categorized based on their specific binding sites and consequent effects on IL-13 signaling.
-
Direct IL-13 Neutralizers: Lebrikizumab, tralokinumab, and cendakimab directly bind to soluble IL-13. However, their binding epitopes and subsequent impact on receptor interactions differ.
-
Lebrikizumab binds to IL-13 in a way that prevents the formation of the functional IL-13Rα1/IL-4Rα signaling complex.[1] Notably, it does not block the interaction of IL-13 with its decoy receptor, IL-13Rα2, which is thought to be an endogenous mechanism for clearing excess IL-13.[1]
-
Tralokinumab and Cendakimab bind to an epitope on IL-13 that overlaps with the binding sites for both IL-13Rα1 and the decoy receptor IL-13Rα2.[1] This prevents IL-13 from interacting with either receptor.
-
-
Receptor Blockade: Dupilumab represents an alternative strategy by not targeting IL-13 directly. Instead, it binds to the shared IL-4 receptor alpha (IL-4Rα) subunit of the type I (IL-4Rα/γc) and type II (IL-4Rα/IL-13Rα1) receptor complexes.[2][3] This dual blockade effectively inhibits the signaling of both IL-4 and IL-13.[2][3]
-
Alternative Pathway Targeting: Rocatinlimab offers a distinct approach by targeting the OX40 receptor on activated T cells.[4] OX40 is a costimulatory molecule that plays a crucial role in the survival and expansion of pathogenic T cells, including those that produce IL-13. By inhibiting OX40, rocatinlimab aims to reduce the number and activity of these inflammatory T cells.[4]
Below is a diagram illustrating the IL-13 signaling pathway and the points of intervention for these antibodies.
References
- 1. Comparative Efficacy of Lebrikizumab, Dupilumab, and Tralokinumab in Maintaining Treatment Response in Atopic Dermatitis at Varying Treatment Continuance Rates | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 2. benchchem.com [benchchem.com]
- 3. IL-13 inhibition in the treatment of atopic dermatitis – new and emerging biologic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
head-to-head comparison of lebrikizumab and tralokinumab for IL-13 inhibition
A comprehensive guide for researchers and drug development professionals on the comparative analysis of two leading monoclonal antibodies targeting Interleukin-13.
This guide provides a detailed, data-driven comparison of lebrikizumab and tralokinumab, two monoclonal antibodies designed to inhibit Interleukin-13 (IL-13), a key cytokine implicated in type 2 inflammatory diseases such as atopic dermatitis. By examining their distinct mechanisms of action, binding affinities, neutralization potencies, and available clinical data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate these two therapeutic agents.
Mechanism of Action: A Tale of Two Binding Sites
Both lebrikizumab and tralokinumab are humanized IgG4 monoclonal antibodies that function by neutralizing IL-13, but they do so by binding to different epitopes on the cytokine. This distinction in their binding sites leads to different functional consequences, particularly concerning the interaction of IL-13 with its receptor subunits.
Lebrikizumab binds to IL-13 in a manner that specifically prevents the formation of the IL-13Rα1/IL-4Rα heterodimer, which is the signaling complex responsible for mediating the pro-inflammatory effects of IL-13.[1][2] Crucially, lebrikizumab does not block the interaction between IL-13 and its other receptor, IL-13Rα2, which is considered a decoy receptor that contributes to the clearance of IL-13.[2][3][4]
Tralokinumab , on the other hand, binds to an epitope on IL-13 that overlaps with the binding sites for both IL-13Rα1 and IL-13Rα2.[4][5] This means that tralokinumab prevents IL-13 from interacting with both its signaling receptor and its decoy receptor.[4][5][6]
The differential interaction with IL-13Rα2 is a key molecular distinction between the two antibodies. While lebrikizumab allows for the continued clearance of IL-13 through the decoy receptor, tralokinumab inhibits this pathway. The full clinical implications of this difference are still under investigation.
IL-13 Signaling Pathway and Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. Binding, Neutralization and Internalization of the Interleukin-13 Antibody, Lebrikizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Efficacy of Lebrikizumab, Dupilumab, and Tralokinumab in Maintaining Treatment Response in Atopic Dermatitis at Varying Treatment Continuance Rates | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 4. Selective IL-13 inhibitors for the treatment of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ispor.org [ispor.org]
Navigating the Nuances of Human IL-13 Research: A Guide to Reproducibility
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides a comparative overview of commercially available reagents and detailed protocols for studying human Interleukin-13 (IL-13), a key cytokine in allergic inflammation and other immune responses. By offering a side-by-side look at performance data and methodologies, this resource aims to enhance the consistency and reliability of IL-13 research.
Interleukin-13 is a central player in the pathogenesis of allergic diseases such as asthma and atopic dermatitis.[1] Its signaling cascade, primarily mediated through the JAK/STAT pathway, makes it a critical target for therapeutic intervention.[2] However, the reliability of research findings can be influenced by the variability of reagents and experimental procedures. This guide addresses these challenges by summarizing quantitative data for key reagents and providing detailed experimental protocols.
Unraveling the IL-13 Signaling Cascade
Interleukin-13 initiates its cellular effects by binding to a heterodimeric receptor complex consisting of the IL-4 receptor alpha chain (IL-4Rα) and the IL-13 receptor alpha 1 chain (IL-13Rα1).[2] This binding event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate the Signal Transducer and Activator of Transcription 6 (STAT6) at the tyrosine residue 641 (Tyr641).[2] This phosphorylation is a pivotal step, leading to the dimerization of STAT6, its translocation to the nucleus, and the subsequent regulation of target gene expression.[2]
Comparative Performance of Recombinant Human IL-13
The bioactivity of recombinant this compound is a critical factor for ensuring reproducible results in cell-based assays. The half-maximal effective concentration (ED50) is a common metric for comparing the potency of different recombinant proteins. Below is a summary of the reported bioactivity of recombinant this compound from various suppliers, determined by their ability to induce the proliferation of TF-1 cells.
| Supplier | Catalog Number | Expression System | Reported Bioactivity (ED50) | Purity | Endotoxin Level |
| R&D Systems | 213-ILB-025 | E. coli | Not explicitly stated, but dose-dependent bioactivity graph provided. | >95% | Not specified |
| Abcam | ab270079 | HEK293 cells | ≤ 18.99 ng/mL | >95% | <0.005 EU/µg |
| STEMCELL Technologies | 78133 | Not specified | 3 - 4 ng/mL | ≥ 95% | Not specified |
| Miltenyi Biotec | 130-112-409 | E. coli | Research grade: ≥ 2x10⁵ U/mg, Premium grade: ≥ 4x10⁵ U/mg | >97% | <0.01 ng/µg |
| FUJIFILM | HZ-1175 | E. coli | Not specified | ≥ 95% | ≤ 1 EU/µg |
Comparison of this compound ELISA Kits
Accurate quantification of IL-13 levels in biological samples is often achieved using Enzyme-Linked Immunosorbent Assays (ELISAs). The sensitivity and assay range of commercially available kits can vary, impacting data consistency.
| Supplier | Kit Name/Catalog Number | Sensitivity | Assay Range | Sample Type(s) |
| R&D Systems | Quantikine D1300B | 57.4 pg/mL | 125.0 - 4,000 pg/mL | Cell Culture Supernates, Serum, Plasma |
| Thermo Fisher Scientific | Basic IL-13 Human ELISA Kit | Not specified | Standard up to 200 pg/mL | Serum, Plasma, Cell Culture Supernatant, Amniotic Fluid |
| Aviva Systems Biology | OKRC00567 | 0.15 pg/mL | 0.15 - 40 pg/mL | Human samples |
| ELK Biotechnology | Human IL13 ELISA Kit | Not specified | Recovery and linearity data provided | Serum |
Detailed Experimental Protocols
To aid in the standardization of methods, detailed protocols for key experiments in IL-13 research are provided below.
Protocol 1: IL-13-Induced STAT6 Phosphorylation by Western Blot
This protocol outlines the steps for detecting the phosphorylation of STAT6 in response to IL-13 stimulation in cell lysates.[2]
1. Cell Culture and Stimulation:
-
Culture cells (e.g., human airway smooth muscle cells, THP-1 macrophages) to 70-80% confluency.
-
Optional: For cell types with high basal STAT6 phosphorylation, serum-starve the cells for 4-16 hours prior to stimulation.[2]
-
Treat cells with recombinant this compound at a concentration range of 10 to 100 ng/mL.[2] It is recommended to perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to determine the peak of STAT6 phosphorylation.[2] Include an untreated control.
2. Cell Lysis:
-
After stimulation, immediately place the culture plates on ice.
-
Wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay such as BCA or Bradford.
4. Sample Preparation and SDS-PAGE:
-
Mix 20-40 µg of protein from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel according to the manufacturer's instructions.
5. Western Blotting:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT6 (pSTAT6 Tyr641) overnight at 4°C with gentle agitation. A recommended starting dilution is 1:1000.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT6 or a housekeeping protein like β-actin or GAPDH.
Protocol 2: IL-13-Induced Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of IL-13 on cell proliferation.[3]
1. Cell Seeding:
-
Seed 3,000 to 5,000 cells (e.g., SW-13) per well in a 96-well plate in 100 µL of complete growth medium.[3]
-
Incubate at 37°C for 24 hours to allow for cell adhesion.[3]
2. Cell Synchronization (Optional):
-
To synchronize the cell cycle, replace the medium with serum-free medium and incubate for another 24 hours.[3]
3. IL-13 Treatment:
-
Prepare serial dilutions of recombinant this compound in the appropriate culture medium.
-
Remove the medium from the wells and add 100 µL of the IL-13 treatment media or control medium.
-
Incubate for desired time points (e.g., 24, 48, 72 hours).[3]
4. MTT Assay:
-
At the end of the treatment period, add 15 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[3]
-
After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Plot the absorbance values against the concentration of IL-13 to generate a dose-response curve and determine the EC50.
By standardizing reagents and protocols, the scientific community can move towards more reproducible and reliable findings in the field of this compound research, ultimately accelerating the development of effective therapies for IL-13-mediated diseases.
References
A Meta-Analysis of Clinical Trials Targeting Human IL-13 in Atopic Dermatitis
A Comparative Guide for Researchers and Drug Development Professionals
Interleukin-13 (IL-13) has emerged as a pivotal cytokine in the pathogenesis of atopic dermatitis (AD), a chronic inflammatory skin disease. This has led to the development of several monoclonal antibodies that target the IL-13 signaling pathway, offering new therapeutic avenues for patients with moderate-to-severe AD. This guide provides a comprehensive meta-analysis and comparison of the clinical trial data for three key biologics: dupilumab, lebrikizumab, and tralokinumab.
Mechanism of Action: Targeting the IL-13 Pathway
The inflammatory cascade in atopic dermatitis is significantly driven by type 2 cytokines, including IL-4 and IL-13. These cytokines mediate their effects through a shared receptor system, leading to skin barrier dysfunction, inflammation, and pruritus. The therapeutic agents discussed in this guide interrupt this signaling at different points.
-
Dupilumab targets the alpha subunit of the IL-4 receptor (IL-4Rα), which is a common component of both the type I (IL-4Rα/γc) and type II (IL-4Rα/IL-13Rα1) receptor complexes. By blocking IL-4Rα, dupilumab effectively inhibits the signaling of both IL-4 and IL-13.[1][2][3]
-
Lebrikizumab is a monoclonal antibody that specifically binds to soluble IL-13. This binding prevents IL-13 from interacting with its receptor complex, specifically the IL-13Rα1 chain, thereby inhibiting the downstream signaling cascade.[4][5]
-
Tralokinumab also targets soluble IL-13. It binds to IL-13 and prevents its interaction with both the IL-13Rα1 and IL-13Rα2 receptor subunits.[6][7]
The distinct binding targets of these biologics result in different modulations of the IL-13 pathway, which may have implications for their clinical efficacy and safety profiles.
Caption: IL-13 signaling pathway and points of intervention for dupilumab, lebrikizumab, and tralokinumab.
Comparative Efficacy from Phase 3 Clinical Trials
The efficacy of these biologics has been rigorously evaluated in several key phase 3 clinical trials. The following tables summarize the primary and key secondary endpoints from the monotherapy trials for adults with moderate-to-severe atopic dermatitis.
Table 1: Comparison of Primary Efficacy Endpoints at Week 16
| Therapeutic Agent | Clinical Trial(s) | Primary Endpoint: IGA score of 0 or 1 | Primary Endpoint: EASI-75 Response |
| Dupilumab | SOLO 1 & SOLO 2[8] | 37-38% (vs. 8.5-10% placebo) | 44-51% (vs. 12-15% placebo) |
| Lebrikizumab | ADvocate 1 & ADvocate 2[9][10] | 33-43% (vs. 11-13% placebo) | 51-59% (vs. 16-18% placebo) |
| Tralokinumab | ECZTRA 1 & ECZTRA 2[11][12] | 15.8-22.2% (vs. 7.1-10.9% placebo) | 25.0-33.2% (vs. 11.4-12.7% placebo) |
IGA: Investigator's Global Assessment; EASI-75: 75% reduction in Eczema Area and Severity Index.
Table 2: Comparison of Key Secondary Efficacy Endpoints at Week 16
| Therapeutic Agent | Clinical Trial(s) | Reduction in Weekly Average of Daily Peak Pruritus NRS (≥4-point improvement) |
| Dupilumab | SOLO 1 & SOLO 2 | 36-41% (vs. 8-10% placebo) |
| Lebrikizumab | ADvocate 1 & ADvocate 2[13] | 45.8% (ADvocate 1) / 39.7% (ADvocate 2) (vs. 13% / 11.5% placebo) |
| Tralokinumab | ECZTRA 1 & ECZTRA 2[11] | 20.0% (ECZTRA 1) / 31.6% (ECZTRA 2) (vs. 9.6% / 9.5% placebo) |
NRS: Numeric Rating Scale.
Comparative Safety Profiles
The safety profiles of these biologics are a critical consideration for clinicians and patients. The following table summarizes the most common adverse events reported in the key phase 3 clinical trials.
Table 3: Common Adverse Events (Incidence ≥1% and higher than placebo)
| Therapeutic Agent | Clinical Trial(s) | Common Adverse Events |
| Dupilumab | SOLO 1 & SOLO 2 | Injection site reactions, conjunctivitis, blepharitis, oral herpes, keratitis, eye pruritus, other herpes simplex virus infection, dry eye.[14] |
| Lebrikizumab | ADvocate 1 & ADvocate 2 | Conjunctivitis, nasopharyngitis, headache.[15] |
| Tralokinumab | ECZTRA 1 & ECZTRA 2 | Upper respiratory tract infections, conjunctivitis, injection site reactions, eosinophilia.[11][12] |
Experimental Protocols of Key Phase 3 Trials
The methodologies of the pivotal phase 3 trials provide the foundation for understanding the presented efficacy and safety data.
Caption: General workflow of the Phase 3 clinical trials for IL-13 targeting biologics in atopic dermatitis.
Dupilumab: SOLO 1 (NCT02277743) & SOLO 2 (NCT02277769)
-
Study Design: These were two identical, randomized, double-blind, placebo-controlled, parallel-group phase 3 trials.[16][17]
-
Patient Population: Adults (≥18 years) with moderate-to-severe atopic dermatitis who were candidates for systemic therapy. Key inclusion criteria included an Investigator's Global Assessment (IGA) score of ≥3, an Eczema Area and Severity Index (EASI) score of ≥16, and a body surface area (BSA) involvement of ≥10%.[16]
-
Dosing Regimen: Patients were randomized to receive subcutaneous injections of dupilumab 300 mg every two weeks, dupilumab 300 mg weekly, or placebo for 16 weeks.[18]
-
Primary Endpoints: The proportion of patients with an IGA score of 0 (clear) or 1 (almost clear) at week 16, and the proportion of patients achieving at least a 75% reduction in their EASI score (EASI-75) from baseline at week 16.[8]
-
Key Secondary Endpoints: Change from baseline in the weekly average of the daily peak pruritus Numeric Rating Scale (NRS) score at week 16.
Lebrikizumab: ADvocate 1 (NCT04146363) & ADvocate 2 (NCT04178967)
-
Study Design: These were two identical, randomized, double-blind, placebo-controlled, parallel-group phase 3 trials.[13][19]
-
Patient Population: Adults and adolescents (≥12 years, weighing ≥40 kg) with moderate-to-severe atopic dermatitis. Inclusion criteria were similar to the SOLO trials, requiring an IGA score of ≥3, an EASI score of ≥16, and a BSA involvement of ≥10%.[13]
-
Dosing Regimen: Patients received a 500 mg loading dose of lebrikizumab at baseline and week 2, followed by 250 mg every two weeks, or placebo, for 16 weeks.[13][20]
-
Primary Endpoints: The proportion of patients achieving an IGA score of 0 or 1 at week 16, and the proportion of patients achieving EASI-75 at week 16.[15]
-
Key Secondary Endpoints: Improvement in pruritus as measured by the Pruritus NRS.[13]
Tralokinumab: ECZTRA 1 (NCT03131648) & ECZTRA 2 (NCT03160885)
-
Study Design: These were two identical, randomized, double-blind, placebo-controlled, parallel-group phase 3 trials.[8][12]
-
Patient Population: Adults (≥18 years) with moderate-to-severe atopic dermatitis who had an inadequate response to topical therapies.[21][22] Key inclusion criteria included an IGA score of ≥3, an EASI score of ≥16, and a BSA involvement of ≥10%.[21][22]
-
Dosing Regimen: Patients received a 600 mg loading dose of tralokinumab on day 0, followed by 300 mg every two weeks, or placebo, for 16 weeks.[8]
-
Primary Endpoints: The proportion of patients with an IGA score of 0 or 1 at week 16, and the proportion of patients achieving EASI-75 at week 16.[12]
-
Key Secondary Endpoints: Change from baseline in the weekly average of the daily worst pruritus NRS score at week 16.[21][22]
Methodologies for Key Experiments and Assessments
The clinical trials utilized several standardized and validated instruments to assess the efficacy and impact of the treatments on atopic dermatitis.
-
Investigator's Global Assessment (IGA): A 5-point scale used by clinicians to assess the overall severity of AD lesions, ranging from 0 (clear) to 4 (severe). The assessment is based on the morphological appearance of lesions at a given time point.[1][23]
-
Eczema Area and Severity Index (EASI): A tool used to measure the extent and severity of atopic eczema. It assesses four body regions for four clinical signs: erythema, induration/papulation, excoriation, and lichenification. The final score ranges from 0 to 72, with higher scores indicating greater severity.[24][25][26]
-
SCORing Atopic Dermatitis (SCORAD): A composite tool that assesses the extent of AD using the "rule of nines," the intensity of six clinical signs, and subjective symptoms of itch and sleep loss reported by the patient.[2][11][27]
-
Dermatology Life Quality Index (DLQI): A 10-question patient-reported questionnaire that measures the impact of skin disease on a person's quality of life over the previous week.[5][6][7]
-
Pruritus Numeric Rating Scale (NRS): A patient-reported 11-point scale to assess the severity of itch, typically over the preceding 24 hours, with 0 being "no itch" and 10 being the "worst imaginable itch."[9][28][29][30][31]
Conclusion
The development of biologics targeting the IL-13 pathway has revolutionized the management of moderate-to-severe atopic dermatitis. Dupilumab, with its dual inhibition of IL-4 and IL-13 signaling, and the more selective IL-13 inhibitors, lebrikizumab and tralokinumab, have all demonstrated significant efficacy in reducing the signs and symptoms of AD and improving patients' quality of life. While head-to-head clinical trials are lacking, this comparative guide, based on a meta-analysis of their respective phase 3 trial data, provides a valuable resource for researchers, scientists, and drug development professionals. The choice of a specific biologic may depend on various factors, including the specific patient profile, the desired speed of onset, and the long-term safety and efficacy data. Further research, including real-world evidence and direct comparative studies, will continue to refine our understanding of the optimal use of these targeted therapies in the management of atopic dermatitis.
References
- 1. IGA [usdermed.com]
- 2. resref.com [resref.com]
- 3. Investigator Global Assessment Scale [eczemacouncil.org]
- 4. Dermatology Life Quality Index (DLQI)--a simple practical measure for routine clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dermatology Life Quality Index - Wikipedia [en.wikipedia.org]
- 6. dermnetnz.org [dermnetnz.org]
- 7. cardiff.ac.uk [cardiff.ac.uk]
- 8. Tralokinumab for moderate‐to‐severe atopic dermatitis: results from two 52‐week, randomized, double‐blind, multicentre, placebo‐controlled phase III trials (ECZTRA 1 and ECZTRA 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peak Pruritus Numerical Rating Scale: psychometric validation and responder definition for assessing itch in moderate‐to‐severe atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing eczema severity: A comprehensive review of scoring systems - Indian Journal of Skin Allergy [skinallergyjournal.com]
- 11. dermnetnz.org [dermnetnz.org]
- 12. Tralokinumab for moderate-to-severe atopic dermatitis: results from two 52-week, randomized, double-blind, multicentre, placebo-controlled phase III trials (ECZTRA 1 and ECZTRA 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lebrikizumab for the Treatment of Moderate-to-Severe Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Eczema Area and Severity Index—A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. almirall.com [almirall.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. campus.sanofi [campus.sanofi]
- 18. researchgate.net [researchgate.net]
- 19. Scholars@Duke publication: Lebrikizumab Provides Rapid Clinical Responses Across All Eczema Area and Severity Index Body Regions and Clinical Signs in Adolescents and Adults with Moderate-to-Severe Atopic Dermatitis [scholars.duke.edu]
- 20. tandfonline.com [tandfonline.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. eczemacouncil.org [eczemacouncil.org]
- 24. Eczema Area and Severity Index - Wikipedia [en.wikipedia.org]
- 25. EASI [usdermed.com]
- 26. dermnetnz.org [dermnetnz.org]
- 27. SCORAD [usdermed.com]
- 28. NRS – Sanofi Campus+ UK [pro.campus.sanofi]
- 29. Identify Itch Intensity - Pruritus Symposium [pruritussymposium.de]
- 30. WI-NRS [usdermed.com]
- 31. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Human IL-13
Ensuring the safe and effective disposal of recombinant proteins like human Interleukin-13 (IL-13) is a critical component of laboratory safety and regulatory compliance. Adherence to proper disposal protocols minimizes risks to personnel and the environment. This guide provides essential, step-by-step instructions for the correct handling and disposal of human IL-13.
Immediate Safety and Handling Precautions
While recombinant this compound is generally not classified as a hazardous substance, it is imperative to handle it with standard laboratory precautions for biological materials.[1] A site-specific and activity-specific risk assessment should always be conducted before beginning work.[2]
Personal Protective Equipment (PPE): The minimum required PPE when handling this compound includes:
-
Torso Protection: A buttoned, long-sleeved laboratory coat.[2]
-
Hand Protection: Disposable nitrile gloves.[2]
-
Eye & Face Protection: Safety glasses with side shields. A face shield should be worn in addition to safety glasses if there is a significant splash hazard.[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound and associated materials involves segregation, decontamination, and disposal in accordance with institutional and local regulations.
Step 1: Waste Segregation All materials that have come into contact with this compound must be treated as biologically contaminated waste.[2] Segregate waste at the point of generation into appropriate, clearly labeled, leak-proof containers.
-
Liquid Waste: This includes contaminated buffers, cell culture supernatants, and any other solutions containing this compound.[2]
-
Solid Waste: This category includes all contaminated consumables such as pipette tips, microcentrifuge tubes, gloves, flasks, and paper towels.[2]
Step 2: Decontamination All waste contaminated with this compound must be decontaminated before it leaves the laboratory for final disposal.[3]
-
Liquid Waste: Decontaminate liquid waste by adding a suitable chemical disinfectant, such as a fresh 10% bleach solution (final concentration of 1% sodium hypochlorite), and allowing for an appropriate contact time (typically 30 minutes). Autoclaving is also an effective method for liquid waste decontamination.
-
Solid Waste: Place solid waste into a biohazard bag for autoclaving.[2] Ensure the bag is loosely sealed to allow for steam penetration.
Step 3: Final Disposal Once decontaminated, the waste can be disposed of according to your institution's guidelines and local regulations.[2][3]
-
Autoclaved Waste: After autoclaving, the biohazard bag containing solid waste can typically be disposed of in the regular laboratory trash, provided it is no longer considered biohazardous.
-
Treated Liquid Waste: Chemically decontaminated liquid waste can usually be poured down the drain with copious amounts of water, subject to local wastewater regulations.
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on biohazardous waste disposal procedures.[3]
Quantitative Data: Storage and Stability of this compound
Proper storage is crucial for maintaining the integrity of recombinant proteins and for managing laboratory stock. The following table summarizes typical storage conditions for lyophilized and reconstituted this compound. Note that stability can vary between suppliers.
| Form | Storage Temperature | Duration | Recommendations |
| Lyophilized | -20°C to -80°C | Up to 3 years[4][5][6] | Store desiccated. Stable for 3 weeks at room temperature.[4][5] |
| Reconstituted | 2°C to 8°C | 2-7 days[4][5] | Store under sterile conditions.[7] |
| Reconstituted (Long-term) | -20°C to -80°C | Up to 3 months[8] | Freeze in working aliquots. Avoid repeated freeze-thaw cycles.[4][5] Addition of a carrier protein (e.g., 0.1% BSA or HSA) is recommended.[4][5][8] |
Experimental Protocols and Signaling Pathways
Biological Activity Assay Protocol The biological activity of recombinant this compound is commonly measured in a cell proliferation assay using the human factor-dependent cell line, TF-1.[6][8][9] The effective concentration 50 (EC50) is determined, which is the concentration of IL-13 that elicits a 50% increase in cell growth.[9]
This compound Signaling Pathway this compound initiates its biological effects by binding to a receptor complex on the cell surface.
-
Receptor Binding: IL-13 first binds to the IL-13 receptor alpha 1 (IL-13Rα1) subunit.[7][8]
-
Complex Formation: This initial binding facilitates the recruitment of the IL-4 receptor alpha (IL-4Rα) subunit, forming a high-affinity heterodimeric receptor complex. This complex is also known as the type II IL-4 receptor.[7][8]
-
Signal Transduction: The formation of this receptor complex activates Janus kinases (Jak1 and Tyk2), which then phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT6.[8][10] Activated STATs then translocate to the nucleus to regulate gene expression.
Visualizing Workflows and Pathways
The following diagrams illustrate the decision-making process for IL-13 disposal and its signaling pathway.
Caption: Disposal workflow for waste contaminated with this compound.
Caption: Simplified signaling pathway of Human Interleukin-13.
References
- 1. goldbio.com [goldbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Guidelines for Laboratory Biosafety: Handling and Processing Specimens Associated with Novel Influenza A Viruses, Including Potential A(H5N1) Virus | Bird Flu | CDC [cdc.gov]
- 4. prospecbio.com [prospecbio.com]
- 5. immunotools.de [immunotools.de]
- 6. Recombinant this compound – Tinzyme [tinzyme.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. This compound Recombinant Protein | Cell Signaling Technology [cellsignal.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. revvity.com [revvity.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
